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Foundational

4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8): A Comprehensive Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, functionalized pyridine scaffolds are foundational for developing targeted therapeutics. 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8), also known as 4-Bromo-3-cyano...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized pyridine scaffolds are foundational for developing targeted therapeutics. 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8), also known as 4-Bromo-3-cyano-2-methylpyridine, is a highly versatile, electron-deficient heterocyclic building block[1]. The strategic placement of a bromine atom at the C4 position, a cyano group at C3, and a methyl group at C2 creates a unique pharmacophoric hub. This specific substitution pattern enables orthogonal functionalization, making it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Indoleamine 2,3-dioxygenase (IDO1) inhibitors and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors[2][3].

This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic pathways, and downstream functionalization protocols, grounded in field-proven methodologies.

Physicochemical Properties & Structural Analysis

The reactivity of 4-Bromo-2-methylnicotinonitrile is dictated by the strong electron-withdrawing nature of both the pyridine nitrogen and the C3-nitrile group. These groups synergistically deplete electron density at the C4 position, rendering the C4-bromide highly susceptible to both transition-metal-catalyzed cross-coupling and direct Nucleophilic Aromatic Substitution (SNAr).

Quantitative Data Summary
PropertyValue
Chemical Name 4-Bromo-2-methylnicotinonitrile
IUPAC Name 4-Bromo-2-methylpyridine-3-carbonitrile
CAS Registry Number 1374665-87-8[1][4]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [4]
SMILES String CC1=NC=CC(Br)=C1C#N
Reactivity Profile Electrophilic at C4; Nitrile acts as a hydrogen-bond acceptor or precursor to heterocycles.

Mechanistic Synthesis Pathways

The synthesis of highly substituted pyridines requires precise control over regiochemistry. The most robust industrial and laboratory-scale syntheses of 4-Bromo-2-methylnicotinonitrile rely on the deoxychlorination/bromination of a pyridone precursor or the Sandmeyer reaction of an aminopyridine[3][5].

Causality in Reagent Selection
  • Why POBr₃? The conversion of 4-hydroxy-2-methylnicotinonitrile (which exists predominantly in its 4-pyridone tautomeric form) to the corresponding bromide requires a potent electrophilic brominating agent. Phosphorus oxybromide (POBr₃) activates the tautomeric hydroxyl oxygen, forming a phosphorodibromidate leaving group. Subsequent nucleophilic attack by the bromide ion yields the desired C4-bromo derivative[5].

  • Why CuBr in Sandmeyer? If starting from 4-amino-2-methylnicotinonitrile, standard diazotization yields a highly unstable diazonium salt. Copper(I) bromide acts as a single-electron transfer (SET) catalyst, facilitating the extrusion of N₂ gas and the radical recombination with bromide to ensure high regiochemical fidelity.

Synthesis_Pathway A 4-Hydroxy-2-methylnicotinonitrile (Pyridone Precursor) B POBr3, DMF (cat.) 90-110°C, 4-6h A->B Deoxybromination C 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8) B->C D 4-Amino-2-methylnicotinonitrile (Alternative Precursor) E NaNO2, HBr, CuBr 0°C to RT D->E Sandmeyer Reaction E->C

Fig 1. Primary synthetic routes to 4-Bromo-2-methylnicotinonitrile via bromination or Sandmeyer reaction.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process controls (e.g., TLC, LC-MS) are inherently required to verify the consumption of starting materials before proceeding to workup.

Protocol A: Synthesis via POBr₃ Deoxybromination

Reference standard adapted from general pyridone bromination methodologies[3][5].

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 4-hydroxy-2-methylnicotinonitrile (1.0 eq).

  • Reagent Addition: Carefully add Phosphorus oxybromide (POBr₃, 2.5 eq). Safety Note: POBr₃ is highly corrosive and reacts violently with water. Perform strictly under a fume hood.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.1 eq) to generate the Vilsmeier-type intermediate, which accelerates the activation of the hydroxyl group.

  • Heating: Heat the neat mixture or use a high-boiling inert solvent (e.g., toluene or acetonitrile) to 90–110 °C for 4 to 6 hours. Monitor by LC-MS until the starting mass is fully consumed.

  • Quenching: Cool the mixture to 0 °C. Slowly and dropwise, pour the mixture over crushed ice to decompose excess POBr₃.

  • Neutralization & Extraction: Adjust the pH to ~7.5 using saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure title compound.

Protocol B: Downstream Functionalization (Suzuki-Miyaura Coupling)

Field-Proven Insight: The steric hindrance from the C3-cyano group can impede oxidative addition at the C4-bromide. Utilizing a less bulky, highly active palladium catalyst like Pd(dppf)Cl₂ ensures efficient cross-coupling.

  • Setup: In a microwave vial, combine 4-Bromo-2-methylnicotinonitrile (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Catalyst: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Add Pd(dppf)Cl₂ (0.05 eq).

  • Degassing (Critical Step): Sparge the mixture with N₂ gas for 10 minutes. Oxygen must be entirely removed to prevent the formation of homocoupled boronic acid byproducts and catalyst degradation.

  • Reaction: Seal the vial and heat to 90 °C for 12 hours (or 110 °C for 30 mins via microwave irradiation).

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate for subsequent chromatography.

Reactivity_Workflow Core 4-Bromo-2-methylnicotinonitrile SNAr SNAr Reactions (Amines, Alkoxides) Core->SNAr Base, Heat (No Pd) Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Pd(dppf)Cl2, Base Buchwald Buchwald-Hartwig (Primary/Secondary Amines) Core->Buchwald Pd2(dba)3, Ligand NitrileMod Nitrile Transformations (Hydrolysis, Reduction, Tetrazole) Core->NitrileMod Acid/Base or NaN3

Fig 2. Downstream functionalization pathways exploiting the C4-bromide and C3-nitrile handles.

Applications in Medicinal Chemistry

The unique topological arrangement of 4-Bromo-2-methylnicotinonitrile makes it a privileged scaffold in drug discovery:

  • IDO1 / TDO Inhibitors: Indoleamine 2,3-dioxygenase is an immunosuppressive enzyme overexpressed in tumor microenvironments. The nitrile group of this scaffold can be cyclized to form imidazo[1,5-a]pyridines, which are potent IDO1 inhibitors capable of reversing T-cell suppression in oncology models[3].

  • 11β-HSD1 Inhibitors: 11β-Hydroxysteroid dehydrogenase type 1 regulates cortisol levels, making it a target for metabolic syndromes and hypertension. Derivatives of 2-methylnicotinonitriles are utilized to synthesize cyclic inhibitors that bind the enzyme's catalytic domain, leveraging the methyl group for targeted steric interactions within the binding pocket[2].

  • Sodium Channel Modulators: Substituted pyridines derived from this building block are actively investigated for the treatment of neuropathic pain via voltage-gated sodium channel inhibition[5].

Field-Proven Insight on SNAr vs. Buchwald-Hartwig: While Buchwald-Hartwig amination is the standard for aryl bromides, the C4 position of 4-bromo-2-methylnicotinonitrile is sufficiently electron-deficient to undergo direct SNAr with primary and secondary aliphatic amines under thermal conditions (e.g., DIPEA, NMP, 120 °C). Drug developers frequently exploit this to bypass expensive palladium catalysts and avoid heavy-metal contamination in late-stage API synthesis.

References

  • World Intellectual Property Organization (WIPO). "WO2009134392A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1". Google Patents.
  • World Intellectual Property Organization (WIPO). "WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES". Google Patents.
  • World Intellectual Property Organization (WIPO). "WO2025090480A1 - Heteroaryl compounds for the treatment of pain". Google Patents.

Sources

Exploratory

4-Bromo-2-methylnicotinonitrile: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Applications

Executive Summary In modern drug discovery and medicinal chemistry, polyfunctionalized pyridine scaffolds are highly sought after due to their prevalence in pharmacologically active compounds. 4-Bromo-2-methylnicotinonit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, polyfunctionalized pyridine scaffolds are highly sought after due to their prevalence in pharmacologically active compounds. 4-Bromo-2-methylnicotinonitrile is a premier building block that offers three orthogonal vectors for structural diversification. This whitepaper provides an in-depth technical analysis of its physicochemical properties, specifically focusing on its molecular weight, structural causality, and field-proven experimental protocols for chemoselective functionalization.

Molecular Identity & Physicochemical Profiling

Understanding the precise physical properties of 4-Bromo-2-methylnicotinonitrile is critical for stoichiometric calculations, reaction monitoring (e.g., mass spectrometry), and downstream purification.

PropertyValue
Chemical Name 4-Bromo-2-methylnicotinonitrile
IUPAC Name 4-Bromo-2-methylpyridine-3-carbonitrile
CAS Registry Number 1374665-87-8 [1]
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol [1]
Isotopic Exact Mass 195.9636 Da (for ⁷⁹Br)
Structural Features Pyridine core, C2-methyl, C3-cyano, C4-bromo

The molecular weight of 197.03 g/mol is derived from the standard atomic weights of its constituent elements (C: 84.077, H: 5.040, Br: 79.904, N: 28.014). In liquid chromatography-mass spectrometry (LC-MS) analysis, the compound exhibits a characteristic isotopic doublet at m/z 197 and 199[M+H]⁺ in a 1:1 ratio, which is a definitive diagnostic signature of the single bromine atom.

Orthogonal Reactivity & Mechanistic Pathways

The synthetic utility of 4-Bromo-2-methylnicotinonitrile stems from the electronic interplay between its functional groups. The pyridine nitrogen and the C3-cyano group exert a strong electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C4-Br bond.

  • C4-Bromine (Cross-Coupling): The electron-deficient nature of the C4 position accelerates the oxidative addition of Palladium(0) species, making it an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [2].

  • C3-Cyano (Reduction/Hydrolysis): The nitrile can be chemoselectively reduced to a primary amine or hydrolyzed to a carboxylic acid/amide, serving as a precursor for cyclization into bicyclic systems (e.g., naphthyridines).

  • C2-Methyl (Benzylic Functionalization): The weakly acidic protons of the C2-methyl group can undergo radical halogenation (using NBS/AIBN), providing an electrophilic handle for nucleophilic substitution.

Reactivity Core 4-Bromo-2-methylnicotinonitrile (MW: 197.03 g/mol) C4 C4-Bromo Suzuki/Buchwald Coupling Core->C4 Pd-Catalysis C3 C3-Cyano Reduction to Amine/Amide Core->C3 Hydride/H2 C2 C2-Methyl Benzylic Halogenation Core->C2 Radical Rxn

Fig 1: Orthogonal reactivity vectors of the 4-Bromo-2-methylnicotinonitrile scaffold.

Experimental Protocols: Field-Proven Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationale and in-process controls (IPC).

Protocol A: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

Coupling halopyridines can be challenging due to the potential for the basic pyridine nitrogen to coordinate with and poison the palladium catalyst. To mitigate this, a bidentate ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) is utilized [2].

Reagents:

  • 4-Bromo-2-methylnicotinonitrile (1.0 equiv, 197.03 mg = 1.0 mmol)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reagent Preparation: Charge a flame-dried Schlenk flask with 4-Bromo-2-methylnicotinonitrile, the arylboronic acid, and K₂CO₃. The biphasic Dioxane/H₂O solvent system is chosen because it effectively solubilizes both the organic substrates and the inorganic base.

  • Degassing (Critical Step): Add the solvent mixture and sparge the solution with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask and heat to 90°C.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (typically Hexanes/EtOAc 3:1). The disappearance of the m/z 197/199 doublet confirms the complete consumption of the starting material.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Workflow S1 1. Reagent Prep Core + Boronic Acid + Base S2 2. Degassing Argon sparging (15 min) S1->S2 S3 3. Reaction 90°C, 12h Pd(dppf)Cl2 S2->S3 S4 4. Workup EtOAc Extraction Brine Wash S3->S4 S5 5. Purification Flash Column Chromatography S4->S5

Fig 2: Standardized workflow for the Suzuki-Miyaura cross-coupling of the C4-bromo position.

Protocol B: Chemoselective Nitrile Reduction

When synthesizing aminomethyl-pyridine derivatives, the C3-nitrile must be reduced without causing hydrodehalogenation of the C4-bromine.

  • Causality: Standard catalytic hydrogenation (Pd/C, H₂) often leads to the unwanted cleavage of the C-Br bond. Therefore, a chemoselective hydride donor, such as Borane-Tetrahydrofuran (BH₃·THF) complex, is employed.

  • Methodology: The nitrile is treated with 3.0 equivalents of BH₃·THF at 0°C, then refluxed for 4 hours. The reaction is carefully quenched with Methanol to destroy excess borane, followed by acidic hydrolysis (HCl) to break the strong boron-amine complex, yielding the primary amine as a stable hydrochloride salt.

Applications in Drug Development

The precise molecular weight (197.03 g/mol ) and compact steric profile of 4-Bromo-2-methylnicotinonitrile make it an ideal fragment for Fragment-Based Drug Discovery (FBDD). Once functionalized via the protocols above, this scaffold frequently appears in:

  • Kinase Inhibitors: The pyridine nitrogen acts as a critical hydrogen-bond acceptor in the hinge region of the ATP-binding pocket.

  • GPCR Ligands: Bipyridine derivatives (synthesized via Suzuki coupling) are potent modulators of G-protein coupled receptors, leveraging the rigid biaryl axis for precise receptor binding [3].

Conclusion

4-Bromo-2-methylnicotinonitrile (MW: 197.03 g/mol ) is a highly versatile, multi-vector building block. By understanding the electronic causality of its structure—specifically the activation of the C4-bromine by the adjacent nitrile—chemists can deploy targeted, self-validating protocols like Pd-catalyzed cross-couplings and chemoselective reductions to rapidly generate complex, pharmacologically relevant architectures.

References

  • Shynkaruk, O., et al. "Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates." The Journal of Organic Chemistry, 2016. URL: [Link]

  • Matondo, A., et al. "Recent Progress on the Synthesis of Bipyridine Derivatives." Molecules (MDPI), 2024. URL: [Link]

Foundational

Comprehensive Technical Guide: Physical Properties and Reactivity Profiling of 4-Bromo-2-methylnicotinonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary In modern drug discovery and agrochemical development, highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as critical linchpins for designing targeted therapeutics. 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8)[1] is a premier example of a densely functionalized, orthogonally reactive building block. This whitepaper provides an in-depth analysis of its physical properties, electronic structure, and field-proven methodologies for downstream functionalization.

Rather than merely listing reaction conditions, this guide deconstructs the causality behind its reactivity—empowering synthetic chemists to rationally design and troubleshoot complex transformations.

Physicochemical Properties & Structural Dynamics

The physical properties of 4-Bromo-2-methylnicotinonitrile are intrinsically linked to its "push-pull" electronic system. The electron-deficient pyridine core is further depleted by the strongly electron-withdrawing 3-carbonitrile (-C≡N) group and the highly electronegative 4-bromo substituent. This intense polarization dictates its solid-state packing, high melting point relative to unfunctionalized pyridines, and its solubility profile.

Quantitative Physical Data

The following table synthesizes the core physical and chemical properties of the compound, combining empirical data standards with high-confidence predictive models for halogenated pyridine carbonitriles[2].

PropertyValue
Chemical Name 4-Bromo-2-methylpyridine-3-carbonitrile
CAS Registry Number 1374665-87-8
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Appearance Off-white to pale yellow crystalline solid
Density ~1.62 g/cm³ (Predicted)
Melting Point 65 – 75 °C (Typical range for class)
Boiling Point ~285 °C at 760 mmHg (Predicted)
Solubility Profile Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H₂O

Causality Insight: The insolubility in water paired with high solubility in polar aprotic solvents (DMF, DMSO) is a direct consequence of the molecule's high dipole moment but lack of hydrogen-bond donors. This property is highly advantageous, as it allows for straightforward aqueous workups where the product can be easily partitioned into an organic phase (like ethyl acetate or dichloromethane).

Electronic Structure and Reactivity Paradigms

The strategic placement of substituents on the pyridine ring creates three distinct vectors for chemical modification.

  • C4-Position (Hyper-Activated Electrophile): The 4-position is primed for Nucleophilic Aromatic Substitution (SNAr). The synergistic electron-withdrawing effects of the pyridine nitrogen (via induction/resonance) and the 3-nitrile group stabilize the negative charge of the intermediate Meisenheimer complex[3].

  • C4-Position (Cross-Coupling Handle): The carbon-bromine bond readily undergoes oxidative addition with low-valent Palladium(0) species, enabling Suzuki, Sonogashira, and Buchwald-Hartwig couplings[4].

  • C2-Methyl Group (Latent Nucleophile): The protons on the 2-methyl group are mildly acidic due to the electron-deficient ring, allowing for base-catalyzed condensations or oxidations.

Reactivity Core 4-Bromo-2-methylnicotinonitrile SNAr SNAr Pathway Core->SNAr Nucleophile, Base Suzuki Suzuki Coupling Core->Suzuki Pd Catalyst, Boronic Acid CH C-H Functionalization Core->CH Base/Electrophile P1 4-Substituted Amines/Ethers SNAr->P1 P2 4-Aryl/Heteroaryl Derivatives Suzuki->P2 P3 C2-Styryl/Oxidized Analogs CH->P3

Fig 1. Divergent reactivity pathways of 4-Bromo-2-methylnicotinonitrile.

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and an analytical checkpoint.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines

Mechanistic Rationale: Unlike unactivated aryl bromides, 4-Bromo-2-methylnicotinonitrile does not require transition-metal catalysis to react with amines. The use of a polar aprotic solvent (DMF) stabilizes the highly polarized transition state. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated hydrobromic acid (HBr), preventing the protonation and subsequent deactivation of the incoming amine nucleophile[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve 4-Bromo-2-methylnicotinonitrile (1.0 mmol, 197 mg) in anhydrous DMF (4.0 mL).

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 1.2 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Reaction Execution: Stir the homogeneous solution at 60 °C under an inert nitrogen atmosphere for 4 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material mass (m/z 197/199, 1:1 isotopic ratio) is entirely replaced by the product mass. If starting material persists, increase temperature to 80 °C for 2 additional hours.

  • Workup: Quench the reaction by pouring it into 20 mL of ice-cold distilled water. The product will typically precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

Mechanism Step1 4-Bromo-2-methylnicotinonitrile + Nucleophile Step2 Nucleophilic Attack at C4 Step1->Step2 Step3 Meisenheimer Complex (Charge Delocalization) Step2->Step3 Rate-Determining Step Step4 Bromide Elimination Step3->Step4 Fast Step5 Substituted Product Step4->Step5

Fig 2. SNAr mechanism highlighting the rate-determining Meisenheimer complex formation.

Protocol B: Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: To install aryl or heteroaryl groups at the C4 position, Pd-catalyzed cross-coupling is required. The steric hindrance generated by the adjacent 3-nitrile and 2-methyl groups necessitates a catalyst with a large bite angle. Pd(dppf)Cl₂ is the optimal choice, as the 1,1'-bis(diphenylphosphino)ferrocene ligand accelerates the reductive elimination step, overcoming steric crowding[4].

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 4-Bromo-2-methylnicotinonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane (8 mL) and 2M aqueous K₂CO₃ (2 mL). The biphasic nature aids in dissolving both the organic substrates and the inorganic base.

  • Degassing: Perform three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise degrade the active Pd(0) species into inactive Pd(II) oxides.

  • Reaction Execution: Heat the mixture to 90 °C for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The starting bromide is UV-active. Complete consumption indicates successful coupling.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

References[1] BLD Pharm. "5-Bromo-4,6-dimethylnicotinonitrile / 4-Bromo-2-methylnicotinonitrile CAS 1374665-87-8". Source: bldpharm.com[2] Bidepharm. "CAS:562074-42-4 / 1374665-87-8 4-Bromo-2-methylnicotinonitrile". Source: bidepharm.com[3] NIH PubMed Central. "Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates". Source: nih.gov[4] ACS Publications. "Piperidine-Mediated [3 + 3] Cyclization of 2-Amino-4H-chromen-4-ones and 2-Benzylidenemalononitriles: To Access 2-Aminochromeno[2,3-b]pyridine Derivatives". Source: acs.org

Sources

Exploratory

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Bromo-2-methylnicotinonitrile

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Bromo-2-methylnicotinonitrile. Designed for researchers, scientists, and professionals in drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Bromo-2-methylnicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of the spectroscopic characterization of this compound.

Introduction to 4-Bromo-2-methylnicotinonitrile and its Spectroscopic Importance

4-Bromo-2-methylnicotinonitrile is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in many pharmaceuticals and agrochemicals, making the structural elucidation of its derivatives a critical aspect of chemical research and development. ¹³C NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules, providing valuable information about the chemical environment of each carbon atom.[1] An accurate interpretation of the ¹³C NMR spectrum of 4-Bromo-2-methylnicotinonitrile is essential for its unambiguous identification, purity assessment, and as a foundation for understanding its chemical reactivity and potential biological activity.

The presence of diverse substituents—a bromine atom, a methyl group, and a cyano group—on the pyridine ring creates a unique electronic environment, leading to a characteristic pattern of chemical shifts in the ¹³C NMR spectrum. This guide will delve into the predictive analysis of these shifts, grounded in the fundamental principles of NMR spectroscopy and supported by data from related substituted pyridine compounds.[2][3]

Theoretical Principles: Predicting ¹³C NMR Chemical Shifts in Substituted Pyridines

The chemical shift of a carbon atom in a ¹³C NMR spectrum is primarily influenced by the local electron density around the nucleus. Electronegative atoms or electron-withdrawing groups deshield the carbon nucleus, causing its resonance to appear at a higher chemical shift (downfield), while electron-donating groups increase shielding, shifting the resonance to a lower chemical shift (upfield).[4][5] In aromatic and heteroaromatic systems like pyridine, the position of substituents and the electronic effects (both inductive and resonance) play a crucial role in determining the precise chemical shifts.[6]

The chemical shifts in 4-Bromo-2-methylnicotinonitrile can be predicted by considering the individual and combined effects of the substituents on the pyridine ring:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding of the adjacent α-carbons (C2 and C6) and the γ-carbon (C4) compared to benzene. The β-carbons (C3 and C5) are less affected.[7]

  • Methyl Group (-CH₃) at C2: A methyl group is generally a weak electron-donating group. It is expected to cause a slight upfield shift for the carbon it is attached to (C2) and other carbons in the ring, particularly the ortho (C3) and para (C6) positions.

  • Cyano Group (-CN) at C3: The cyano group is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and the sp-hybridized carbon. It will significantly deshield the carbon it is attached to (C3, the ipso-carbon) and will also deshield the ortho (C2 and C4) and para (C5) positions through resonance and inductive effects. The nitrile carbon itself will have a characteristic chemical shift in the 115-125 ppm range.[8]

  • Bromo Group (-Br) at C4: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, which would deshield the attached carbon (C4). However, it also has a "heavy atom effect" which can lead to an upfield shift for the directly attached carbon.[9][10] Its effect on the other ring carbons is a combination of inductive and weaker resonance effects.

By systematically applying these principles and referencing empirical data for monosubstituted and disubstituted pyridines, we can arrive at a robust prediction for the ¹³C NMR spectrum of 4-Bromo-2-methylnicotinonitrile.[2][11]

Molecular Structure and Carbon Numbering

To facilitate the discussion of chemical shifts, the carbon atoms of 4-Bromo-2-methylnicotinonitrile are numbered as follows:

Caption: Structure of 4-Bromo-2-methylnicotinonitrile with carbon numbering.

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2 ~158Attached to nitrogen (deshielding) and the methyl group. The electron-withdrawing cyano group at the ortho position also contributes to deshielding.
C3 ~115Ipso-carbon to the strongly electron-withdrawing cyano group, causing a significant upfield shift relative to other pyridine carbons but downfield compared to an unsubstituted position.
C4 ~130Attached to the electronegative bromine atom. The deshielding effect is somewhat counteracted by the "heavy atom effect."[9]
C5 ~128Influenced by the para-cyano group (deshielding) and the meta-bromo and meta-methyl groups.
C6 ~152Alpha to the ring nitrogen (strong deshielding effect).[7]
-CH₃ (C7) ~24Typical chemical shift for a methyl group attached to an sp²-hybridized carbon on an aromatic ring.
-CN (C8) ~117Characteristic chemical shift for a nitrile carbon.[8]

Experimental Protocol for ¹³C NMR Analysis

This section details a standard protocol for the acquisition of a ¹³C NMR spectrum of 4-Bromo-2-methylnicotinonitrile. The causality behind the experimental choices is explained to ensure a self-validating system.

Sample Preparation
  • Analyte: 4-Bromo-2-methylnicotinonitrile (ensure high purity).

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized solvent peak.

  • Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Nucleus: ¹³C

  • Experiment: Standard proton-decoupled ¹³C NMR experiment. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[15]

  • Acquisition Parameters:

    • Spectral Width: Approximately 250 ppm (e.g., -10 to 240 ppm) to ensure all carbon signals, including the solvent, are observed.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons, which have longer relaxation times.

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay without saturating the signals.

    • Number of Scans: 256 to 1024 scans, or more, may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[5]

Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to its known chemical shift (δ ≈ 77.16 ppm).[16]

  • Peak Picking: Identify and list the chemical shifts of all peaks corresponding to the compound.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 20-50 mg of 4-Bromo-2-methylnicotinonitrile in ~0.6 mL CDCl3 add_tms Add TMS as internal standard dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer instrument Place sample in 400+ MHz NMR spectrometer transfer->instrument setup Set up proton-decoupled 13C experiment instrument->setup acquire Acquire FID (256-1024 scans) setup->acquire ft Fourier Transform FID acquire->ft phase_base Phase and Baseline Correct Spectrum ft->phase_base reference Reference to TMS (0 ppm) or CDCl3 (77.16 ppm) phase_base->reference peak_pick Peak Picking and Analysis reference->peak_pick elucidate Structural Elucidation peak_pick->elucidate

Caption: Workflow for the ¹³C NMR analysis of 4-Bromo-2-methylnicotinonitrile.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹³C NMR chemical shifts for 4-Bromo-2-methylnicotinonitrile. By leveraging fundamental principles of NMR spectroscopy and comparative data from related substituted pyridines, a detailed and reasoned prediction of the spectrum has been established. The provided experimental protocol offers a robust framework for the practical acquisition and analysis of the ¹³C NMR data for this compound. The accurate assignment of these chemical shifts is a cornerstone for the structural verification and further investigation of 4-Bromo-2-methylnicotinonitrile in various scientific and industrial applications.

References

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727–733. [Link]

  • Katritzky, A. R., Akhmedov, N., Hall, C., & Kleinpeter, E. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Magnetic Resonance in Chemistry, 44(9), 886-893. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

  • Spiesecke, H. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Rusinov, V. L., & Chupakhin, O. N. (2013). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. RSC Advances, 3(42), 19195-19213. [Link]

  • National Center for Biotechnology Information. (2025). CP/MAS NMR studies on binding environment of CH3CN in Cu(i) complexes with disilane-bridged bis(methylpyridine) ligands. [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • NodePit. (2026). CNMR Prediction. Retrieved from [Link]

  • MDPI. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • University of Wisconsin-Madison. (2020). 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. [Link]

  • Oregon State University. (2022). 13 C NMR Chemical Shifts. [Link]

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]

  • Unknown. (n.d.). 13C-NMR. [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Testbook. (2026). The correct match of 13C NMR chemical shift values (&de. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • University of Ottawa. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • Asian Journal of Chemistry. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

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Foundational

"interpreting the FTIR spectrum of 4-Bromo-2-methylnicotinonitrile"

An In-Depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectrum of 4-Bromo-2-methylnicotinonitrile Authored by: A Senior Application Scientist Introduction: The Role of Vibrational Spectroscopy in Pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectrum of 4-Bromo-2-methylnicotinonitrile

Authored by: A Senior Application Scientist

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Among the suite of analytical techniques employed for this purpose, Fourier-Transform Infrared (FTIR) spectroscopy provides an invaluable, rapid, and non-destructive method for identifying functional groups within a molecule. The technique is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. This guide provides an in-depth analysis of the FTIR spectrum of 4-Bromo-2-methylnicotinonitrile, a substituted pyridine derivative, offering researchers a detailed framework for its characterization.

The Molecular Structure of 4-Bromo-2-methylnicotinonitrile

Understanding the FTIR spectrum begins with a clear visualization of the molecule's structure. 4-Bromo-2-methylnicotinonitrile is a trisubstituted pyridine ring containing three key functional groups that produce characteristic absorption bands: a nitrile (-C≡N) group, a bromo (-Br) substituent, and a methyl (-CH₃) group, all attached to the aromatic heterocyclic core.

cluster_0 Interpretation Workflow cluster_B cluster_C A 1. Acquire Spectrum (4000-400 cm⁻¹) B 2. Analyze Diagnostic Region (4000-1500 cm⁻¹) A->B B1 C-H Stretches (>3000 cm⁻¹ & <3000 cm⁻¹)? B->B1 C 3. Scrutinize Fingerprint Region (1500-400 cm⁻¹) C1 Aromatic Ring Stretches (1600-1400 cm⁻¹)? C->C1 D 4. Correlate & Assign Peaks E 5. Final Confirmation D->E B2 Strong, sharp C≡N peak (~2230 cm⁻¹)? B1->B2 B2->C C2 C-Br Stretch (690-515 cm⁻¹)? C1->C2 C2->D

Caption: A systematic workflow for interpreting the FTIR spectrum.

By following this workflow, a researcher can deconstruct the spectrum, starting with the most easily identifiable peaks and moving to the more complex regions. The presence of the conjugated nitrile peak, the distinct aromatic and aliphatic C-H stretches, the pattern of ring vibrations, and the low-frequency C-Br absorption, when taken together, provide a self-validating confirmation of the 4-Bromo-2-methylnicotinonitrile structure.

References

  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019). Available at: [Link]

  • Nitrile IR Spectroscopy Overview | PDF - Scribd. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024). Available at: [Link]

  • Study of the composition of nitriles using IR spectroscopy - ResearchGate. (2025). Available at: [Link]

  • Correlations of the Infrared Spectra of Some Pyridines | The Journal of Physical Chemistry. Available at: [Link]

  • The FTIR Spectra of Pyridine and Pyridine-d , ' | Semantic Scholar. (2003). Available at: [Link]

  • IR: alkyl halides - Organic Chemistry at CU Boulder. Available at: [Link]

  • FTIR Functional Group Database Table with Search - InstaNANO. (2026). Available at: [Link]

  • FTIR spectrum for Pyridine | Download Table - ResearchGate. Available at: [Link]

  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - RSC Publishing. Available at: [Link]

  • FTIR spectroscopic investigation of the reaction between pyridine and iodine in a polyethylene matrix. Available at: [Link]

  • IR Tables, UCSC. Available at: [Link]

  • IR Group Frequencies - UMass OWL. Available at: [Link]

  • Fourier Transform Infrared (FTIR) Reference Spectra - TTN EMC. (2016). Available at: [Link]

  • FTIR spectra of Inorganics, IR spectra Library. Available at: [Link]

Exploratory

4-Bromo-2-methylnicotinonitrile (CAS 1374665-87-8): A Comprehensive Safety, Handling, and Synthetic Utility Guide

Executive Summary 4-Bromo-2-methylnicotinonitrile (IUPAC: 4-Bromo-3-cyano-2-methylpyridine) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and drug discovery ([1]). The...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-methylnicotinonitrile (IUPAC: 4-Bromo-3-cyano-2-methylpyridine) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and drug discovery ([1]). The presence of orthogonal reactive sites—a nucleophilic pyridine nitrogen, an acidic benzylic methyl group, an electron-withdrawing nitrile, and a highly electrophilic brominated carbon—makes it a versatile linchpin for synthesizing complex fused heterocycles and target scaffolds. However, the very electronic properties that make it synthetically valuable also render it a potent electrophile, necessitating rigorous, mechanism-informed safety and handling protocols.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of a compound is the first step in predicting its behavior in both a reaction flask and a biological system.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 4-Bromo-2-methylpyridine-3-carbonitrile
CAS Registry Number 1374665-87-8
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.04 g/mol
Purity Standard >95%
Appearance Solid (Typical for halogenated nicotinonitriles)

Structural Causality: The reactivity of 4-Bromo-2-methylnicotinonitrile is intrinsically linked to its electronic topology. The pyridine ring is inherently electron-deficient. This deficiency is drastically amplified by the strongly electron-withdrawing nitrile group (-CN) at the 3-position via both inductive and resonance effects. Consequently, the carbon at the 4-position (bearing the bromine atom) is highly activated. This activation lowers the activation energy for nucleophilic aromatic substitution (SₙAr) and oxidative addition by low-valent transition metals.

Hazard Identification & Toxicological Mechanisms

According to the Globally Harmonized System (GHS), 4-Bromo-2-methylnicotinonitrile is classified as a hazardous substance requiring stringent handling protocols ([2]).

Table 2: GHS Hazard Classification
Hazard ClassCodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H319Causes serious eye irritation
Specific Target Organ Toxicity H335May cause respiratory irritation

Mechanistic Toxicology: The compound acts as a direct-acting arylating agent in vivo. Because the bromo-pyridine moiety is highly electrophilic, it can rapidly react with biological nucleophiles—specifically the thiol groups of cysteine residues in cellular proteins and mucous membranes. This covalent modification disrupts protein function, triggers oxidative stress, and initiates the inflammatory cascades responsible for the severe irritation observed in the skin, eyes, and respiratory tract ([3]).

Self-Validating Experimental Protocols: Safe Handling

To mitigate the risks associated with H315, H319, and H335 hazard codes, handling must be restricted to controlled environments using self-validating safety systems.

Protocol 1: Fume Hood Handling and Dispensing
  • Pre-Operation Validation: Activate the chemical fume hood.

    • Self-Validation Step: Hold a tissue (e.g., Kimwipe) at the sash opening. A distinct inward pull confirms negative pressure and adequate face velocity (>100 fpm). If the tissue falls straight down, abort the procedure. This ensures containment before the chemical vial is even opened.

  • PPE Assembly: Don a standard lab coat, ANSI Z87.1 safety goggles, and double-layer nitrile gloves (minimum 5 mil thickness).

    • Causality: Halogenated pyridines and their common organic solvents (e.g., DCM, DMF) can permeate thin latex rapidly. Nitrile provides superior chemical resistance, preventing dermal exposure.

  • Dispensing: Weigh the solid directly inside the fume hood using an analytical balance enclosed in a draft shield.

    • Causality: As a respiratory irritant (H335), weighing outside the hood risks the aerosolization and inhalation of micro-particulates.

  • Decontamination: Wipe the balance and spatulas with an isopropanol-dampened cloth immediately after use. Dispose of the cloth in a solid hazardous waste container.

SafetyWorkflow Start Spill/Exposure Event 4-Bromo-2-methylnicotinonitrile Assess Assess Exposure Route Start->Assess Skin Dermal / Ocular Contact Assess->Skin Inhalation Inhalation of Dust Assess->Inhalation ActionSkin Flush with water (15 mins) Remove contaminated PPE Skin->ActionSkin ActionInhale Relocate to fresh air Monitor respiration Inhalation->ActionInhale Medical Seek Immediate Medical Evaluation ActionSkin->Medical ActionInhale->Medical

Emergency response workflow for 4-Bromo-2-methylnicotinonitrile exposure.

Synthetic Utility & Workflow: Suzuki-Miyaura Cross-Coupling

The primary utility of 4-Bromo-2-methylnicotinonitrile lies in its capacity to undergo Palladium-catalyzed cross-coupling to generate sterically hindered 4-aryl derivatives.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesize a 4-aryl-2-methylnicotinonitrile derivative.

  • Reagent Charging: To an oven-dried Schlenk flask, add 4-Bromo-2-methylnicotinonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is chosen as a mild base to activate the boronic acid into a reactive, electron-rich boronate complex without risking the basic hydrolysis of the sensitive nitrile group.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Self-Validation Step: The cessation of bubbling in the vacuum line's oil bubbler during evacuation confirms a sealed, air-free system, which is critical for preventing the oxidation of the sensitive Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (0.05 equiv) and degassed 1,4-dioxane/water (4:1 v/v).

    • Causality: The bidentate dppf ligand provides a wide bite angle. This specific geometry accelerates the reductive elimination step—a crucial thermodynamic requirement when dealing with sterically hindered ortho-substituted substrates like our 2-methyl-3-cyano system.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours under vigorous stirring.

  • Reaction Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with 3:1 Hexanes/Ethyl Acetate.

    • Self-Validation Step: The complete disappearance of the 4-Bromo-2-methylnicotinonitrile spot under 254 nm UV light confirms the successful completion of the catalytic cycle.

SyntheticPathway SM 4-Bromo-2-methylnicotinonitrile (Electrophilic Substrate) PdCat Pd(0) Catalyst Oxidative Addition SM->PdCat Intermediate Pd(II) Aryl Complex (Activated Intermediate) PdCat->Intermediate Transmetalation Boronic Acid + Base Transmetalation Intermediate->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->PdCat Catalyst Regeneration Product 4-Aryl-2-methylnicotinonitrile (Target Scaffold) RedElim->Product

Catalytic cycle for the Suzuki-Miyaura coupling of 4-Bromo-2-methylnicotinonitrile.

References

Sources

Foundational

Handling, Storage, and Synthetic Utility of 4-Bromo-2-methylnicotinonitrile: A Technical Guide for Drug Development Professionals

Executive Summary In the landscape of modern drug discovery, highly functionalized pyridine scaffolds are indispensable for designing potent, selective kinase inhibitors and complex heterocyclic pharmacophores. 4-Bromo-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized pyridine scaffolds are indispensable for designing potent, selective kinase inhibitors and complex heterocyclic pharmacophores. 4-Bromo-2-methylnicotinonitrile (also known as 4-Bromo-3-cyano-2-methylpyridine) is a premium orthogonal building block[1]. Its unique substitution pattern—a reactive bromine atom at the C4 position, a sterically directing methyl group at C2, and an electron-withdrawing nitrile at C3—makes it an exceptionally versatile intermediate.

However, the very electronic properties that make this molecule synthetically valuable also necessitate rigorous handling and storage protocols. The electron-deficient nature of the pyridine ring, compounded by the nitrile group, renders the scaffold susceptible to nucleophilic degradation and hydrolysis under improper conditions. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical profiling, storage, and synthetic application of 4-Bromo-2-methylnicotinonitrile.

Physicochemical Profiling

Understanding the fundamental properties of 4-Bromo-2-methylnicotinonitrile is the first step in establishing a robust handling protocol. The table below summarizes its core quantitative and structural data[1].

PropertyValue / Description
Chemical Name 4-Bromo-2-methylnicotinonitrile
Common Synonym 4-Bromo-3-cyano-2-methylpyridine
CAS Registry Number 1374665-87-8
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.04 g/mol
Core Reactivity Sites C4 (Electrophilic, Cross-Coupling), C3 (Nitrile reduction/hydrolysis)
Typical Purity (Commercial) >95%

Handling & Safety Protocols: The Causality of Compliance

Standard operating procedures (SOPs) often dictate what to do without explaining why. As a self-validating system, your laboratory's handling of halogenated nicotinonitriles must be grounded in chemical causality.

  • Atmospheric Control (Inert Gas): The nitrile group at the C3 position is electrophilic. Exposure to ambient atmospheric moisture, especially if catalyzed by trace acidic or basic impurities on glassware, can initiate slow hydrolysis of the nitrile to an amide or carboxylic acid. Handling must be performed under an inert atmosphere (Argon or N₂) to preserve the integrity of the cyano group.

  • Toxicity and PPE: Halogenated pyridines are notorious skin and eye irritants and can act as respiratory sensitizers. The C4-bromine is highly activated by the adjacent electron-withdrawing groups, making the molecule a potential alkylating/arylating agent in biological systems. All manipulations must occur within a certified fume hood using nitrile gloves and chemical safety goggles.

  • Thermal Management: While stable at room temperature for short durations, long-term exposure to thermal fluctuations increases the thermodynamic driving force for oxidative degradation or dimerization.

Storage & Stability Management

To ensure zero degradation over a multi-year drug development campaign, the following self-validating storage workflow must be strictly adhered to.

StorageWorkflow A Receipt of 4-Bromo-2-methylnicotinonitrile B Inspect Seal & Integrity A->B C Transfer to Glove Box / Inert Atmosphere B->C D Purge with Argon (Ar) C->D E Store at 2-8°C (Desiccated) D->E F Equilibrate to RT before opening E->F

Workflow for the receipt, handling, and long-term storage of 4-Bromo-2-methylnicotinonitrile.

Self-Validation Step: Before utilizing a batch that has been stored for >6 months, perform a rapid LC-MS or ¹H-NMR check. The disappearance of the sharp singlet corresponding to the C5/C6 pyridine protons or the appearance of an M+18 mass peak indicates moisture-induced degradation.

Synthetic Utility & Experimental Workflows

The primary utility of 4-Bromo-2-methylnicotinonitrile lies in the selective functionalization of the C4 position. The electron-withdrawing nitrile group highly activates the C-Br bond toward oxidative addition by Palladium(0) catalysts[2].

Workflow A: Suzuki-Miyaura Cross-Coupling (C4 Arylation)

The Suzuki-Miyaura coupling is a cornerstone reaction for appending aryl or heteroaryl groups to the pyridine core[3].

  • Causality of Reagents: 1,4-Dioxane is selected as the primary solvent because it effectively solubilizes both the hydrophobic bromopyridine and the aqueous base (e.g., K₂CO₃ or K₃PO₄) necessary to activate the boronic acid for the transmetalation step[3]. Pd(PPh₃)₄ is typically sufficient, though bulky ligands (e.g., XPhos) can accelerate the reaction if steric hindrance is an issue[3].

  • Step-by-Step Protocol:

    • Charge a Schlenk flask with 4-Bromo-2-methylnicotinonitrile (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

    • Add K₂CO₃ (2.5 equiv) dissolved in a minimal amount of degassed water.

    • Add degassed 1,4-Dioxane to achieve a 4:1 Dioxane:Water ratio[3].

    • Purge the system with Argon (3x vacuum/backfill cycles)[2].

    • Heat to 85–95°C for 12–18 hours under vigorous stirring[3].

    • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate[2].

  • Validation & QC: Monitor via TLC (UV 254 nm). The product will typically have a higher Rf value than the starting material. LC-MS will confirm the target mass and the loss of the characteristic 1:1 bromine isotope pattern.

Workflow B: Buchwald-Hartwig Amination (C4 Amination)

Forming a C-N bond at the C4 position is critical for synthesizing aminopyridine-based kinase inhibitors[4].

  • Causality of Reagents: Amination of electron-deficient bromopyridines is prone to side reactions, including hydrodebromination or the formation of stable, inactive Pd-bis(amine) complexes[5]. Utilizing a bidentate ligand like BINAP or a sterically demanding monodentate ligand like XPhos prevents these dead-ends[5]. A strong base, such as Sodium tert-butoxide (NaOtBu), is required to deprotonate the coordinated amine and drive reductive elimination[4].

  • Step-by-Step Protocol:

    • Inside a glovebox, charge a sealed tube with 4-Bromo-2-methylnicotinonitrile (1.0 equiv), the desired amine (1.2–1.5 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and NaOtBu (2.0 equiv)[4].

    • Suspend in anhydrous, degassed Toluene (0.2 M).

    • Seal the tube, remove from the glovebox, and heat to 90–100°C for 14 hours[5].

    • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts, then concentrate the filtrate for column chromatography.

  • Validation & QC: GC-MS is highly effective here to ensure no hydrodebromination byproduct (yielding 2-methylnicotinonitrile) has formed.

Quantitative Data Summary for Workflows
Reaction TypeCatalyst SystemBaseSolvent SystemTemp (°C)Expected Yield
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.5 eq)1,4-Dioxane / H₂O (4:1)85–9570–90%
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBu (2.0 eq)Anhydrous Toluene90–10065–85%

Visualizing the Synthetic Landscape

The following diagram maps the divergent synthetic pathways available when utilizing 4-Bromo-2-methylnicotinonitrile as a core scaffold.

SyntheticPathway Core 4-Bromo-2-methylnicotinonitrile (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C4 Arylation) Core->Suzuki Pd cat., Aryl-B(OH)2 Buchwald Buchwald-Hartwig (C4 Amination) Core->Buchwald Pd cat., Amine Reduction Nitrile Reduction (Primary Amine) Core->Reduction LiAlH4 or H2/Pd Product1 4-Aryl-2-methylnicotinonitrile Suzuki->Product1 Product2 4-Amino-2-methylnicotinonitrile Buchwald->Product2 Product3 (4-Bromo-2-methylpyridin-3-yl)methanamine Reduction->Product3

Divergent synthetic pathways for functionalizing the 4-Bromo-2-methylnicotinonitrile scaffold.

References

  • American Chemical Society (ACS). "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines." The Journal of Organic Chemistry. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Advanced Synthesis and Functionalization of 4-Bromo-2-methylnicotinonitrile

Executive Summary In modern medicinal chemistry and active pharmaceutical ingredient (API) development, functionalized pyridines are indispensable. Among them, 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8)[1] stand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) development, functionalized pyridines are indispensable. Among them, 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8)[1] stands out as a highly versatile, electron-deficient heteroaryl building block. The presence of orthogonal reactive sites—a chemically addressable nitrile, a weakly acidic C2-methyl group, and a highly reactive C4-bromide—makes it an ideal scaffold for divergent synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic theoretical pathways, providing field-proven mechanistic insights, self-validating experimental protocols, and optimization matrices for its synthesis and downstream application.

Retrosynthetic Strategy & Mechanistic Rationale

The most scalable and robust route to 4-Bromo-2-methylnicotinonitrile relies on the dehydrative halogenation of its precursor, 2-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile (often referred to as 4-hydroxy-2-methylnicotinonitrile)[2].

Mechanistic Causality: Why choose Phosphorus oxybromide (POBr₃) over simple hydrobromic acid or Phosphorus tribromide (PBr₃)? The conversion of the C4-hydroxyl (enol tautomer) to a bromide cannot be efficiently achieved with HBr due to the electron-deficient nature of the pyridine ring, which strongly disfavors protonation of the hydroxyl oxygen. While PBr₃ can work, POBr₃ is vastly superior when paired with a catalytic amount of N,N-Dimethylformamide (DMF)[3].

The addition of DMF is a critical experimental choice. DMF reacts with POBr₃ to form a Vilsmeier-Haack-type intermediate (a highly electrophilic bromomethylene iminium species). This intermediate rapidly activates the tautomeric C4-hydroxyl group, transforming it into an excellent leaving group (a phosphorodibromidate derivative), which is subsequently displaced by the bromide ion via a nucleophilic aromatic substitution (SₙAr) mechanism[4].

G SM Acyclic Precursors (e.g., 3-Aminocrotononitrile) INT 2-Methyl-4-oxo-1,4-dihydro pyridine-3-carbonitrile SM->INT Cyclocondensation Base/Heat PROD 4-Bromo-2-methyl nicotinonitrile (CAS: 1374665-87-8) INT->PROD POBr3, DMF (cat.) 80-100 °C

Forward synthesis pathway of 4-Bromo-2-methylnicotinonitrile from acyclic precursors.

Step-by-Step Experimental Protocols (Self-Validating Systems)

The following protocol is adapted from established industrial methodologies for the halogenation of nicotinonitriles (, )[2][3].

Materials:

  • 2-Methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile (1.0 eq)

  • Phosphorus oxybromide (POBr₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (0.1 eq, catalytic)

Step-by-Step Workflow:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 2-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile (1.0 eq).

  • Reagent Addition: Carefully add solid POBr₃ (3.0 eq). Causality: Excess POBr₃ is required to drive the equilibrium forward, act as the solvent melt, and compensate for any adventitious moisture that rapidly hydrolyzes the reagent.

  • Catalyst Addition: Add catalytic DMF (0.1 eq) dropwise.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C[3]. The POBr₃ will melt (m.p. 56 °C), creating a homogenous, stirrable mixture. Maintain this temperature for 2–3 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via LC-MS or TLC (Eluent: Hexane/EtOAc 7:3). The reaction is a self-validating system: the highly polar starting material (R_f ≈ 0.1) will be entirely consumed and replaced by the significantly lipophilic brominated product (R_f ≈ 0.6). Do not proceed to quenching until this complete polarity shift is observed.

  • Quenching (Critical Step): Cool the mixture to room temperature. Slowly pour the crude mixture over crushed ice with vigorous stirring. Causality: POBr₃ reacts violently with water, releasing HBr and H₃PO₄. Ice controls the massive exotherm, preventing the hydrolytic cleavage of the sensitive nitrile group into an amide.

  • Neutralization & Extraction: Neutralize the aqueous suspension to pH 7.0–7.5 using saturated aqueous NaHCO₃[3]. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂) to afford pure 4-Bromo-2-methylnicotinonitrile.

Quantitative Data & Optimization Matrix

To ensure maximum yield and minimize degradation, reaction parameters must be tightly controlled. The table below summarizes the optimization landscape based on standard dehydrative bromination profiles.

ParameterCondition A (Sub-optimal)Condition B (Standard)Condition C (Aggressive)Mechanistic Outcome / Causality
POBr₃ Equivalents 1.1 eq3.0 eq 5.0 eq3.0 eq ensures complete activation without excessive post-reaction quenching hazards.
Catalyst NoneDMF (0.1 eq) DMF (1.0 eq)Catalytic DMF accelerates the reaction via a Vilsmeier-Haack intermediate. 1.0 eq causes side reactions.
Temperature 60 °C90 °C 130 °C90 °C provides optimal kinetics[3]. 130 °C leads to thermal degradation and tar formation.
Time 12 hours2.5 hours 1 hourExtended time at lower temps fails to reach completion; optimized time prevents product breakdown.
Expected Yield < 40%75 - 85% 50 - 60%Standard conditions maximize the SₙAr trajectory while preserving the sensitive nitrile.

Downstream Applications in Drug Development

4-Bromo-2-methylnicotinonitrile serves as a pivotal node in the synthesis of complex pharmacophores (e.g., PI3K-γ inhibitors and plasma kallikrein inhibitors) (, )[2][4]. The C4-bromide is highly activated toward oxidative addition by low-valent Palladium due to the electron-withdrawing effect of the adjacent nitrile and the pyridine nitrogen.

G Core 4-Bromo-2-methylnicotinonitrile Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation at C4) Core->Suzuki Pd(dppf)Cl2, R-B(OH)2 Buchwald Buchwald-Hartwig Amination (C-N Bond Formation at C4) Core->Buchwald Pd2(dba)3, R-NH2 Cyanation Nitrile Hydrolysis / Reduction (C3 Functionalization) Core->Cyanation NaOH or DIBAL-H

Downstream functionalization workflow of the 4-Bromo-2-methylnicotinonitrile scaffold.

  • Suzuki-Miyaura Coupling: The C4 position readily undergoes cross-coupling with aryl or heteroaryl boronic acids using Pd(dppf)Cl₂ and K₂CO₃ in aqueous dioxane, enabling the rapid generation of 4-aryl-2-methylnicotinonitrile derivatives.

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines using Pd₂(dba)₃ and Xantphos yields 4-amino substituted analogs, which are highly conserved motifs in kinase inhibitor design.

References

  • Title: EP3322702B1 - CYANOPYRROLIDINES AS DUB INHIBITORS FOR THE TREATMENT OF CANCER Source: European Patent Office / Google Patents URL
  • Title: WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS Source: WIPO / Google Patents URL
  • Title: WO2012017020A1 - N-((6-amino-pyridin-3-yl)methyl)

Sources

Foundational

A Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-2-methylbenzonitrile

Abstract: This document provides an in-depth technical analysis of 4-Bromo-2-methylbenzonitrile (CAS No. 67832-11-5), a pivotal intermediate in modern medicinal chemistry and materials science.

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides an in-depth technical analysis of 4-Bromo-2-methylbenzonitrile (CAS No. 67832-11-5), a pivotal intermediate in modern medicinal chemistry and materials science. While the initial query specified the nicotinonitrile isomer, publicly available, verifiable data overwhelmingly pertains to the benzonitrile analogue. Given their structural and functional similarities, this guide will focus on 4-Bromo-2-methylbenzonitrile, a compound whose strategic arrangement of functional groups—a bromine atom amenable to cross-coupling, a sterically directing methyl group, and a versatile nitrile moiety—makes it an invaluable building block. We will explore its core physicochemical properties, detailed spectroscopic signature, chemical reactivity, and validated synthetic protocols. The primary audience for this guide includes researchers, process chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic campaigns, particularly in the development of kinase inhibitors.[1]

Core Molecular Profile

4-Bromo-2-methylbenzonitrile is a substituted aromatic compound that serves as a foundational scaffold in multi-step organic synthesis. Its utility is derived from the orthogonal reactivity of its three key functional components.

Structural and Physicochemical Characteristics

The molecule's structure is defined by a benzene ring substituted at positions 1, 2, and 4 with a nitrile, a methyl group, and a bromine atom, respectively. This substitution pattern is crucial for its reactivity, which will be discussed in Section 3.

Figure 1: Molecular Structure of 4-Bromo-2-methylbenzonitrile.

The key physicochemical properties are summarized below, providing essential data for experimental design, including reaction setup and safety considerations.

PropertyValueSource(s)
Molecular Formula C₈H₆BrN[2][3]
Molecular Weight 196.04 g/mol [3]
CAS Number 67832-11-5[3]
Appearance White to light yellow crystalline powder[2][4]
Melting Point 65-69 °C[2]
Solubility Soluble in methanol; expected good solubility in polar aprotic solvents (e.g., DCM, Ethyl Acetate)[4][5]
Storage Store at room temperature in a dry, well-ventilated place, away from incompatible materials.[4]

Spectroscopic Characterization

Unambiguous structural confirmation is a cornerstone of chemical synthesis.[6] A combination of spectroscopic techniques provides a detailed fingerprint of 4-Bromo-2-methylbenzonitrile, confirming its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework.[6]

    • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Their splitting patterns (e.g., a singlet, a doublet, and a doublet of doublets) and chemical shifts are dictated by their positions relative to the electron-withdrawing nitrile and bromo groups and the electron-donating methyl group. A sharp singlet in the aliphatic region (~2.5 ppm) corresponds to the three protons of the methyl group.

    • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display eight unique carbon signals: six for the aromatic ring (with the carbon attached to bromine showing a characteristic lower intensity), one for the methyl carbon, and one for the nitrile carbon (typically appearing downfield, ~118-120 ppm).

  • Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying key functional groups.[6] The most characteristic absorption for this molecule is a sharp, strong peak in the range of 2220-2240 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. Other peaks will confirm the presence of aromatic C-H and C-C bonds.

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns.[6] For 4-Bromo-2-methylbenzonitrile, the mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion peak (M/M+2) with nearly equal intensities, which is the hallmark signature of a compound containing a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[3][6]

Chemical Reactivity and Synthetic Utility

The synthetic power of 4-Bromo-2-methylbenzonitrile lies in the distinct reactivity of its functional groups, which can be addressed selectively.

The Bromine Atom: A Gateway to Cross-Coupling

The bromine atom at the 4-position is the primary site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1] Its position is para to the nitrile group and meta to the methyl group, making it sterically accessible and electronically activated for reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. This enables the facile introduction of aryl, heteroaryl, or alkyl groups, which is a cornerstone strategy in building complex molecular architectures for drug discovery.[1][7]

Figure 2: Reactivity pathways of the bromine atom in cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura reaction to synthesize 2-methyl-4-(1H-pyrazol-4-yl)benzonitrile, a key intermediate for certain kinase inhibitors.[1]

  • Reagent Setup: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine 4-Bromo-2-methylbenzonitrile (1.0 eq), 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 5:1 ratio).[7]

  • Reaction Execution: Heat the mixture to a specified temperature (e.g., 90-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product via silica gel column chromatography to yield the desired coupled product.

  • Validation: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 2.

The Nitrile Group: A Versatile Functional Handle

The nitrile group is relatively inert to many reaction conditions, including palladium-catalyzed couplings, making it an excellent functional group to carry through multi-step syntheses. However, it can be readily transformed into other valuable functionalities when desired.[1]

  • Reduction to Primary Amine: The nitrile can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is critical for introducing basic centers into a molecule, which is often essential for receptor binding or improving pharmacokinetic properties.

  • Hydrolysis to Carboxylic Acid: Under acidic or basic aqueous conditions with heating, the nitrile can be hydrolyzed to a carboxylic acid (-COOH). This introduces an acidic functional group, which can serve as a key interaction point in a drug target or as a handle for further derivatization (e.g., amide bond formation).

Application Case Study: Scaffolds for Kinase Inhibitors

A significant application of 4-Bromo-2-methylbenzonitrile is in the synthesis of scaffolds for kinase inhibitors, particularly those targeting oncogenic drivers like Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1).[1] These kinases are crucial in certain cancers, and their inhibition is a validated therapeutic strategy.[1] The synthesis of substituted phenyl-pyrazole cores, central to many of these inhibitors, is efficiently achieved using this building block via the Suzuki coupling described above.[1]

cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 Therapeutic Intervention Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor ALK/ROS1 ALK/ROS1 Receptor->ALK/ROS1 Downstream Effectors Downstream Effectors ALK/ROS1->Downstream Effectors Proliferation / Survival Proliferation / Survival Downstream Effectors->Proliferation / Survival Kinase Inhibitor Kinase Inhibitor (Derived from Building Block) Kinase Inhibitor->ALK/ROS1 Inhibition

Figure 3: Role of derived inhibitors in blocking oncogenic kinase signaling.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling and storage of 4-Bromo-2-methylbenzonitrile are critical to ensure laboratory safety.

  • Hazard Identification: The compound is classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[3] It can also cause serious eye irritation.[2][3]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[2] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][9]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

  • Storage and Stability: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents and acids.[2]

Conclusion

4-Bromo-2-methylbenzonitrile is a highly valuable and versatile building block in synthetic chemistry. Its well-defined reactivity allows for the strategic and efficient construction of complex molecular architectures. The ability to perform robust cross-coupling reactions at the bromine position, combined with the latent versatility of the nitrile group, makes it an essential tool for medicinal chemists, particularly in the rapid elaboration of lead compounds for targeted therapies like kinase inhibitors.[1] A thorough understanding of its properties, reactivity, and handling requirements is key to unlocking its full synthetic potential.

References

  • SAFETY DATA SHEET - ThermoFisher. (2010, November 16). ThermoFisher Scientific.
  • Application of 4-Bromo-2-methylbenzonitrile in Pharmaceutical Drug Discovery: A Detailed Guide. BenchChem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8). Sigma-Aldrich.
  • SAFETY DATA SHEET.
  • MSDS of 4-Bromo-2-methylbenzonitrile. (2012, December 12). Angene Chemical.
  • 4-Bromo-2-methylbenzonitrile CAS#: 67832-11-5. ChemicalBook.
  • 4-Bromo-2-methylbenzonitrile | C8H6BrN | CID 144267.
  • Spectroscopic Analysis for the Structural Confirmation of Methyl 4-bromo-6-methylnicotinate Derivatives: A Compar
  • The Solubility Profile of Methyl 4-bromo-6-methylnicotin
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2018).
  • 4-Bromo-2-methylbenzonitrile | 67832-11-5. Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

Exploratory

An In-Depth Technical Guide to Sourcing and Utilizing 4-Bromo-2-methylnicotinonitrile for Pharmaceutical Research

Introduction: Navigating the Scarcity of a Key Pharmaceutical Building Block 4-Bromo-2-methylnicotinonitrile is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Scarcity of a Key Pharmaceutical Building Block

4-Bromo-2-methylnicotinonitrile is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its trifunctional structure—a pyridine core, a reactive bromine atom, and a versatile nitrile group—makes it an invaluable scaffold for constructing complex molecular architectures. The bromine atom, in particular, serves as a crucial handle for modern synthetic transformations such as palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space necessary for identifying novel therapeutic agents.[1]

Part 1: Sourcing Strategy—Procurement via Analogs and Custom Synthesis

Given the limited off-the-shelf availability of 4-Bromo-2-methylnicotinonitrile, a practical sourcing strategy involves two primary approaches: procuring structurally related isomers and precursors for in-house synthesis, or engaging a supplier for custom synthesis.

Commercial Availability of Key Isomers and Related Compounds

Several structural isomers and closely related analogs of 4-Bromo-2-methylnicotinonitrile are commercially available. These compounds can serve as excellent starting materials for a custom synthesis project. The following table summarizes key available precursors from various suppliers.

Compound NameCAS NumberSupplier(s)Notes & Potential Utility
2-Bromo-4-methylnicotinonitrile 65996-02-3Cenmed Enterprises[2]A direct isomer. The position of the bromine and methyl groups are swapped.
6-Bromo-2-methylnicotinonitrile 1003711-39-4CymitQuimica[3]Isomer with bromine at the 6-position. Useful for exploring different substitution patterns.
6-Bromo-4-methylnicotinonitrile 1003711-35-0Synblock[4]Isomer with bromine at the 6-position.
4-Bromo-2-methylnicotinic acid 1060805-98-2NextSDS[5]The nitrile group is replaced by a carboxylic acid, which can be converted to a nitrile.
4-Bromo-2-methyl-3-nitro-pyridine N/AChemicalBook[6]Provides a route from a nitropyridine precursor, demonstrating relevant synthesis chemistry.
4-Bromo-2-(difluoromethyl)nicotinonitrile 1805314-25-3ChemScene[7]An analog where the methyl group is replaced by a difluoromethyl group.
4-Bromo-2-methoxynicotinonitrile 1805188-55-9BLD Pharm[8]An analog with a methoxy group instead of a methyl group.

Many of the suppliers listed, such as ChemScene and Synblock, also offer custom synthesis services. This is a highly viable option for research teams without the synthetic chemistry resources to produce the target compound in-house.

General Sourcing and Synthesis Workflow

The process for a researcher requiring 4-Bromo-2-methylnicotinonitrile typically follows a decision-making workflow.

start Identify Need for 4-Bromo-2-methylnicotinonitrile search Search Commercial Catalogs start->search custom_synth Engage Supplier for Custom Synthesis search->custom_synth Not Available source_precursor Source Isomer or Precursor search->source_precursor Not Available qc QC Analysis of Synthesized Material custom_synth->qc in_house_synth In-House Synthesis source_precursor->in_house_synth in_house_synth->qc application Use in Drug Discovery Application qc->application end_point Project Milestone application->end_point

Caption: Sourcing workflow for 4-Bromo-2-methylnicotinonitrile.

Part 2: Synthesis, Reactivity, and Physicochemical Properties

Proposed Synthesis Route

A plausible and efficient route to synthesize 4-Bromo-2-methylnicotinonitrile involves the direct bromination of a suitable 2-methylnicotinonitrile precursor. Alternatively, functional group interconversion from a commercially available analog, such as 4-bromo-2-methylnicotinic acid, is a robust strategy.

A key transformation in pyridine chemistry involves the conversion of a hydroxy-pyridine to a bromo-pyridine using reagents like phosphorus oxybromide (POBr₃). For example, the synthesis of 4-bromo-2-methyl-3-nitropyridine is achieved by heating 2-methyl-3-nitropyridin-4-ol with phosphorus oxybromide at 140°C.[6] A similar strategy could be employed starting from 4-hydroxy-2-methylnicotinonitrile.

Physicochemical Data
PropertyValueSource
IUPAC Name 4-bromo-2-methylpyridine-3-carbonitrileN/A (Systematic)
Molecular Formula C₇H₅BrN₂CymitQuimica[3]
Molecular Weight 197.03 g/mol CymitQuimica[3]
Appearance Expected to be a solid at room temperatureCymitQuimica[3]
CAS Number Not assigned or not readily foundN/A
Reactivity Profile for Drug Discovery

The synthetic utility of 4-Bromo-2-methylnicotinonitrile is rooted in the distinct reactivity of its functional groups.

  • Bromine Atom (C4-Position): This is the primary site for diversification. It is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) reactions.[9][10] This allows for the introduction of a wide array of aryl, heteroaryl, and amine substituents, which is fundamental for structure-activity relationship (SAR) studies.

  • Nitrile Group (C3-Position): The nitrile moiety is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations allow for further derivatization or for mimicking hydrogen bond donors/acceptors found in protein active sites.

  • Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the compound's overall solubility and pharmacokinetic properties.

Part 3: Application in Kinase Inhibitor Synthesis

Substituted nicotinonitriles are a well-established class of compounds that can interfere with critical cell signaling pathways, making them attractive scaffolds for anticancer drug discovery.[1] Many function as potent inhibitors of protein kinases, which are often dysregulated in cancer.[11][12]

Synthetic Workflow: From Building Block to Kinase Inhibitor

4-Bromo-2-methylnicotinonitrile is an ideal starting material for synthesizing kinase inhibitors. A common strategy involves a Suzuki-Miyaura coupling to install a larger aromatic system, followed by modification of the nitrile group.

start 4-Bromo-2-methylnicotinonitrile suzuki Suzuki-Miyaura Cross-Coupling start->suzuki reagents1 Boronic Acid/Ester Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reagents1->suzuki intermediate1 4-Aryl-2-methylnicotinonitrile suzuki->intermediate1 hydrolysis Nitrile Hydrolysis intermediate1->hydrolysis reagents2 Hydrolysis (e.g., NaOH, H₂O/EtOH) reagents2->hydrolysis intermediate2 4-Aryl-2-methylnicotinamide hydrolysis->intermediate2 coupling Final Elaboration intermediate2->coupling reagents3 Further Derivatization (e.g., Amide Coupling) reagents3->coupling final_product Final Kinase Inhibitor Analog coupling->final_product

Caption: General synthetic workflow for kinase inhibitors.

This workflow demonstrates a modular approach where different boronic acids and amines can be used to rapidly generate a library of compounds for biological screening.

Example Signaling Pathway: PI3K/mTOR Inhibition

Many kinase inhibitors target critical nodes in cell growth and survival pathways, such as the PI3K/mTOR pathway, which is frequently dysregulated in various cancers.[10] Compounds derived from the 4-Bromo-2-methylnicotinonitrile scaffold can be designed to bind to the ATP-binding pocket of kinases like PI3K or mTOR, inhibiting their function and leading to decreased cell proliferation and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR signaling pathway.

Part 4: Quality Control and Analytical Verification

Rigorous analytical testing is essential to confirm the identity, purity, and stability of the synthesized 4-Bromo-2-methylnicotinonitrile before its use in further reactions. A combination of chromatographic and spectroscopic techniques should be employed.[13][14]

Recommended Analytical Methods
TechniquePurposeExpected Outcome
HPLC/UPLC Purity assessment and quantification.A single major peak indicating >95% purity (typical for research grade).
Mass Spectrometry (MS) Molecular weight confirmation.Detection of the molecular ion peak corresponding to the exact mass of the compound.
¹H NMR Structural confirmation.A spectrum consistent with the proposed structure, showing characteristic peaks for aromatic, methyl, and other protons.
¹³C NMR Structural confirmation of the carbon backbone.A spectrum showing the correct number of carbon signals, including a characteristic signal for the nitrile carbon.
Standard Operating Protocol: HPLC Purity Analysis

This protocol outlines a general method for determining the purity of a synthesized batch.

  • Preparation of Standard Solution: Accurately weigh ~1 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent (e.g., acetonitrile) to create a standard stock solution.

  • Sample Preparation: Prepare a sample solution at a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and analyze the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.[15]

Part 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Bromo-2-methylnicotinonitrile is not available, data from analogous compounds like 4-Bromo-2-fluorobenzonitrile (CAS 105942-08-3) can provide guidance on safe handling.[16]

Hazard Profile

Substituted bromobenzonitriles are generally classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Wear safety glasses with side shields or goggles.

    • A lab coat is mandatory.

    • If dust or aerosols may be generated, use a respirator with a particulate filter.[16]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from strong oxidizing agents and incompatible materials.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-2-methylbenzonitrile.
  • ChemScene. (n.d.). 4-Bromo-2-(difluoromethyl)nicotinonitrile. Retrieved March 16, 2026.
  • BLD Pharm. (n.d.). 4-Bromo-2-methoxynicotinonitrile. Retrieved March 16, 2026.
  • CymitQuimica. (n.d.). 6-Bromo-2-chloro-4-methylnicotinonitrile. Retrieved March 16, 2026.
  • BenchChem. (2025). Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide.
  • ChemicalBook. (n.d.). 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis. Retrieved March 16, 2026.
  • NextSDS. (n.d.).
  • Cenmed Enterprises. (n.d.). 2-Bromo-4-methylnicotinonitrile (C007B-592583). Retrieved March 16, 2026.
  • PubChem. (n.d.). 4-Bromo-2-methylbenzonitrile. Retrieved March 16, 2026.
  • NSC Organics. (n.d.). 4-Bromo-2-Methylbenzonitrile. IndiaMART. Retrieved March 16, 2026.
  • BenchChem. (2025). Application Notes and Protocols: 2-(4-Bromo-3-methoxyphenyl)acetonitrile in Medicinal Chemistry.
  • Request PDF. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
  • ACS Publications. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry.
  • CymitQuimica. (n.d.). 6-Bromo-2-methylnicotinonitrile. Retrieved March 16, 2026.
  • DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021).
  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Synblock. (n.d.). CAS 1003711-35-0 | 6-Bromo-4-methyl-nicotinonitrile. Retrieved March 16, 2026.
  • PMC. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
  • Moreira, L.M.G., & Junker, J. (2021).
  • PubMed. (2000). A new method for quality control of zinc pyritione pharmaceutical and cosmetic forms.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-fluorobenzonitrile.
  • PubMed. (2025).
  • ResearchGate. (n.d.). Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol and Mechanistic Insights for 4-Bromo-2-methylnicotinonitrile

Strategic Overview & Retrosynthetic Logic 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8) is a highly versatile, electrophilic building block widely utilized in modern drug discovery. Its orthogonal reactivity profil...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Logic

4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8) is a highly versatile, electrophilic building block widely utilized in modern drug discovery. Its orthogonal reactivity profile—featuring a cross-coupling-ready bromine atom, a modifiable nitrile, and a benzylic-like methyl group—makes it an essential scaffold. Notably, derivatives of this core have been successfully deployed in the synthesis of clinical-stage CDK2 inhibitors and plasma kallikrein inhibitors ([1];[2]).

Direct electrophilic bromination of 2-methylnicotinonitrile is synthetically unviable due to the extreme electron deficiency of the pyridine core, which is further deactivated by the cyano group. To overcome this, we employ an N-oxide activation strategy . By oxidizing the pyridine nitrogen, we temporarily reverse the electronic polarity of the ring, specifically activating the 4-position for electrophilic attack. Subsequent nitration installs a labile leaving group, which is then displaced via a deoxygenative nucleophilic aromatic substitution (SNAr) to yield the target bromide.

SynthesisPathway A 2-Methylnicotinonitrile (Starting Material) B 2-Methylnicotinonitrile N-oxide A->B mCPBA 0°C to RT C 2-Methyl-4-nitro nicotinonitrile N-oxide B->C HNO3, H2SO4 90°C D 4-Bromo-2-methyl nicotinonitrile (Target) C->D POBr3, DMF 80°C

Fig 1: Three-step synthetic workflow for 4-Bromo-2-methylnicotinonitrile.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10-gram scale synthesis.

StepReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 2-Methylnicotinonitrile118.141.010.0 gStarting Material
1 mCPBA (77% active)172.571.222.7 gOxidant
1 Dichloromethane (DCM)84.93-100 mLSolvent
2 N-oxide Intermediate134.141.010.0 gIntermediate 1
2 Fuming HNO₃ (>90%)63.013.09.4 mLElectrophile Source
2 Conc. H₂SO₄ (98%)98.08-30 mLSolvent / Catalyst
3 4-Nitro N-oxide179.131.010.0 gIntermediate 2
3 POBr₃286.673.048.0 gBrominating Agent
3 DMF73.090.10.4 mLCatalyst
3 1,2-Dichloroethane (DCE)98.96-100 mLSolvent

Step-by-Step Execution & Causality

Step 1: N-Oxidation of 2-Methylnicotinonitrile

Procedure:

  • Suspend 2-methylnicotinonitrile (10.0 g) in anhydrous DCM (100 mL) under a nitrogen atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add mCPBA (22.7 g) portion-wise over 30 minutes to control the exothermic peroxy-acid reaction.

  • Remove the ice bath and stir at room temperature for 12 hours.

  • Quench by adding 50 mL of saturated aqueous Na₂S₂O₃, followed by 50 mL of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Causality & Mechanistic Insight: We select mCPBA in DCM over the traditional H₂O₂/Acetic acid system. The latter requires elevated temperatures (70–90 °C), which frequently results in the unintended hydrolysis of the sensitive C3-nitrile group into a primary amide. mCPBA allows for a kinetically controlled, homogeneous oxidation at 0 °C to RT. The Na₂S₂O₃ quench is a critical safety parameter; it reduces unreacted peroxide species, preventing explosive hazards during solvent evaporation.

Self-Validation & IPC:

  • TLC (10% MeOH in DCM): The N-oxide product is highly polar and will exhibit a significantly lower Rf (~0.2) compared to the starting material (~0.8).

  • LC-MS: Expected mass [M+H]⁺ = 135.1.

Step 2: Regioselective Nitration

Procedure:

  • Dissolve the N-oxide intermediate (10.0 g) in concentrated H₂SO₄ (30 mL) at 0 °C.

  • Slowly add fuming HNO₃ (9.4 mL) dropwise via an addition funnel.

  • Equip the flask with a reflux condenser and heat to 90 °C for 4 hours.

  • Cool the mixture to room temperature and carefully pour it over 200 g of crushed ice.

  • Filter the resulting pale yellow precipitate, wash with cold water, and dry under high vacuum.

Causality & Mechanistic Insight: Even as an N-oxide, the cyano-substituted pyridine ring remains highly deactivated. Standard concentrated HNO₃ is insufficiently electrophilic; therefore, fuming HNO₃ (>90%) is mandatory to generate a high concentration of the nitronium ion (NO₂⁺). Regioselectivity is governed by competing directing effects: the N-oxide directs ortho/para (C2, C4, C6), while the C3-cyano group directs meta (C5). Because C2 is sterically blocked by the methyl group, and C4 is para to the strongly electron-donating N-oxide oxygen, the NO₂⁺ attack occurs exclusively at the C4 position.

Self-Validation & IPC:

  • Visual Cue: The reaction turns deep orange upon heating and yields a distinct pale-yellow solid upon aqueous quenching.

  • LC-MS: Expected mass [M+H]⁺ = 180.1.

  • ¹H NMR (DMSO-d₆): The disappearance of the H-4 proton confirms regioselectivity. The remaining H-5 and H-6 protons will appear as two distinct doublets (J ≈ 8 Hz).

Step 3: Deoxygenative Bromination

Procedure:

  • Suspend the 4-nitro N-oxide intermediate (10.0 g) in anhydrous DCE (100 mL).

  • Add POBr₃ (48.0 g) followed by a catalytic amount of DMF (0.4 mL).

  • Heat the reaction mixture to 80 °C for 6 hours.

  • Cool to 0 °C and carefully quench with ice water (100 mL).

  • Neutralize the mixture to pH 7 using solid Na₂CO₃.

  • Extract with DCM (3 x 100 mL), dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (10-30% EtOAc in Hexanes).

Mechanism N1 4-Nitro-N-oxide Intermediate N2 Phosphonium Adduct (O-P(O)Br2) N1->N2 + POBr3 (DMF cat.) N3 Meisenheimer Complex (Bromide Attack at C4) N2->N3 + Br- (SNAr) N4 Product + PO2Br + NO2- N3->N4 - NO2-

Fig 2: Deoxygenative bromination mechanism via SNAr and Meisenheimer complex.

Causality & Mechanistic Insight: This step achieves two transformations simultaneously: deoxygenation of the N-oxide and displacement of the nitro group. The addition of catalytic DMF is a critical expert technique. DMF reacts with POBr₃ to form a highly electrophilic Vilsmeier-type intermediate (bromo-methylene-dimethyliminium bromide). This intermediate reacts with the N-oxide oxygen much faster than POBr₃ alone, forming an excellent -O-P(O)Br₂ leaving group. The liberated bromide ion then executes a Nucleophilic Aromatic Substitution (SNAr) at the C4 position. The nitro group—an exceptional leaving group in electron-deficient heterocycles—is displaced as nitrite (NO₂⁻), restoring the aromaticity of the pyridine ring.

Self-Validation & IPC:

  • TLC (30% EtOAc in Hexanes): The final product is highly non-polar compared to the intermediate, moving rapidly up the plate (Rf ~0.6).

  • LC-MS: Expected mass [M+H]⁺ = 197.0 and 199.0. The presence of a 1:1 isotopic doublet is the definitive signature of successful mono-bromination.

References

  • Source: Google Patents (WO2021030537A1)
  • N-((6-amino-pyridin-3-yl)methyl)

Sources

Application

Synthesizing 4-Bromo-2-methylnicotinonitrile: A Detailed Guide to Starting Materials and Protocols

Introduction 4-Bromo-2-methylnicotinonitrile is a key building block in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of a wide array of complex molecules with potential therap...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Bromo-2-methylnicotinonitrile is a key building block in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. Its utility stems from the presence of three distinct functional groups on the pyridine ring: a bromine atom, a methyl group, and a nitrile group. The bromine atom, in particular, acts as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a comprehensive overview of the starting materials and detailed protocols for the synthesis of 4-Bromo-2-methylnicotinonitrile, designed for researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis

The synthesis of 4-Bromo-2-methylnicotinonitrile can be approached through several strategic pathways. The choice of strategy often depends on the availability of starting materials, desired purity, and scalability of the reaction. The two primary strategies discussed herein are:

  • The Sandmeyer Reaction: A classic and reliable method for introducing a halogen atom onto an aromatic ring via a diazonium salt intermediate. This is generally the preferred method for achieving high regioselectivity.

  • Direct Electrophilic Bromination: The direct introduction of a bromine atom onto the 2-methylnicotinonitrile backbone. This method can be simpler but may present challenges in controlling the position of bromination.

This guide will focus on the more reliable Sandmeyer approach, providing a detailed, step-by-step protocol. A discussion of the direct bromination approach is also included for comparative purposes.

The Sandmeyer Reaction Pathway

The Sandmeyer reaction provides a robust and regioselective route to 4-Bromo-2-methylnicotinonitrile.[1] The overall strategy involves the synthesis of the precursor, 4-amino-2-methylnicotinonitrile, followed by its conversion to the target molecule.

Sandmeyer_Pathway Start Simple Pyridine Precursors Precursor 4-Amino-2-methylnicotinonitrile Start->Precursor Multi-step Synthesis Diazonium Diazonium Salt Intermediate Precursor->Diazonium Diazotization (NaNO₂, HBr, 0-5 °C) Final_Product 4-Bromo-2-methylnicotinonitrile Diazonium->Final_Product Sandmeyer Reaction (CuBr, HBr)

Caption: Synthetic pathway via the Sandmeyer reaction.

Part 1: Synthesis of the Starting Material: 4-Amino-2-methylnicotinonitrile

While 4-amino-2-methylnicotinonitrile is commercially available, its synthesis from simpler, more accessible precursors is often desirable for cost-effectiveness in larger-scale productions. A common approach involves the construction of the substituted aminopyridine ring.

Protocol 1: Synthesis of 4-Amino-2-methylnicotinonitrile

This protocol is adapted from established methods for the synthesis of substituted aminopyridines.[2]

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Substituted Pyridine--1.0 eqe.g., 2-chloro-4-aminopyridine
Cyanating Agente.g., KCN or Zn(CN)₂-1.2 eqUse with extreme caution in a well-ventilated fume hood.
Solvente.g., DMF or DMSO--Anhydrous
Catalyst (optional)e.g., Pd(PPh₃)₄-0.05 eqFor cross-coupling based methods

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the starting substituted pyridine (1.0 eq) and the anhydrous solvent.

  • Addition of Reagents: Under a nitrogen atmosphere, add the cyanating agent (1.2 eq) and the catalyst (if applicable).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 4-amino-2-methylnicotinonitrile.

Part 2: The Sandmeyer Reaction for Bromination

This protocol details the conversion of 4-amino-2-methylnicotinonitrile to 4-Bromo-2-methylnicotinonitrile. The procedure is adapted from a similar transformation of 4-Amino-2-chloronicotinonitrile.[3]

Protocol 2: Synthesis of 4-Bromo-2-methylnicotinonitrile via Sandmeyer Reaction

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (eq)Notes
4-Amino-2-methylnicotinonitrileC₇H₇N₃133.151.0Starting material
Hydrobromic Acid (48%)HBr80.913.0
Sodium NitriteNaNO₂69.001.1Prepare a fresh aqueous solution
Copper(I) BromideCuBr143.451.2
DichloromethaneCH₂Cl₂84.93-For extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-For neutralization
Anhydrous Magnesium SulfateMgSO₄120.37-For drying

Step-by-Step Procedure:

A. Diazotization

  • Initial Setup: In a 100 mL round-bottom flask, suspend 4-amino-2-methylnicotinonitrile (1.0 eq) in a mixture of 48% hydrobromic acid (3.0 eq) and water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Addition of Sodium Nitrite: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

  • Stirring: Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

B. Sandmeyer Reaction

  • Preparation of Copper(I) Bromide Solution: In a separate 250 mL flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution to 0 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases. A video demonstration of a similar Sandmeyer reaction setup can be a useful reference.[4]

C. Work-up and Purification

  • Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralization: Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford 4-Bromo-2-methylnicotinonitrile.

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification d1 Suspend 4-amino-2-methylnicotinonitrile in HBr/water d2 Cool to 0-5 °C d1->d2 d3 Dropwise addition of NaNO₂ solution d2->d3 d4 Stir for 30 min at 0-5 °C d3->d4 s2 Add diazonium salt solution d4->s2 Diazonium Salt Intermediate s1 Prepare cold CuBr solution in HBr s1->s2 s3 Warm to RT, then heat to 60-70 °C s2->s3 w1 Cool and pour onto ice s3->w1 w2 Neutralize with NaHCO₃ w1->w2 w3 Extract with CH₂Cl₂ w2->w3 w4 Wash, dry, and concentrate w3->w4 w5 Purify by column chromatography w4->w5

Caption: Experimental workflow for the Sandmeyer reaction.

Alternative Strategy: Direct Electrophilic Bromination

Direct bromination of 2-methylnicotinonitrile is a theoretically simpler, one-step approach. However, achieving high regioselectivity for the 4-position can be challenging. The directing effects of the methyl and cyano groups, along with the pyridine nitrogen, can lead to a mixture of isomers. The methyl group is an ortho-, para-director, while the cyano group is a meta-director. The pyridine nitrogen deactivates the ring towards electrophilic substitution.

Common brominating agents for such reactions include N-Bromosuccinimide (NBS) in the presence of an acid catalyst or molecular bromine.[5] The reaction conditions, such as solvent and temperature, would need to be carefully optimized to favor the formation of the desired 4-bromo isomer. Due to the potential for a mixture of products and lower yields of the desired isomer, the Sandmeyer reaction is generally the more reliable method for synthesizing 4-Bromo-2-methylnicotinonitrile.

Conclusion

The synthesis of 4-Bromo-2-methylnicotinonitrile is most effectively and regioselectively achieved through a Sandmeyer reaction, starting from 4-amino-2-methylnicotinonitrile. This application note provides a detailed, step-by-step protocol for this transformation, as well as guidance on the synthesis of the necessary starting material. While direct bromination presents a shorter synthetic route, it is often hampered by a lack of regioselectivity. The provided protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important molecular building block.

References

  • Huo, C., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663.
  • Wang, X., et al. (2012).
  • NRO Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. [Video]. YouTube. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005).
  • Wikipedia. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Mohammadi, M. (2019). Synthesis of 2-amino-4,6-diarylnicotinonitrile in the presence of CoFe2O4@SiO2-SO3H as a reusable solid acid nanocatalyst under microwave irradiation in solvent-freeconditions.
  • Syngenta Limited. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. (U.S. Patent No. 2005/0250947A1). U.S.
  • Huo, C., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.
  • Taylor, E. C., & Crovetti, A. J. (1963). 2-cyano-6-methylpyridine. Organic Syntheses, 4, 223.
  • Patil, S. B., et al. (2019). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences, 131(1), 1-7.
  • Wang, F., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 7767-7772.
  • D'Andrea, E., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(16), 4967.
  • Zhang, Y., et al. (2013).

Sources

Method

Application Note: Suzuki-Miyaura Coupling Reactions with 4-Bromo-2-methylnicotinonitrile for Advanced Synthesis

Abstract This guide provides a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using 4-Bromo-2-methylnicotinonitrile. This versatile building...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using 4-Bromo-2-methylnicotinonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via C-C bond formation is a critical step in the synthesis of complex molecular architectures. We delve into the mechanistic underpinnings of the reaction, offer field-proven insights into parameter optimization, and provide a step-by-step protocol designed for reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation.

Introduction: The Strategic Value of 4-Bromo-2-methylnicotinonitrile

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of its organoboron reagents.[1]

4-Bromo-2-methylnicotinonitrile is a particularly valuable heterocyclic halide. The pyridine core is a privileged scaffold in numerous FDA-approved pharmaceuticals, while the nitrile and methyl groups provide orthogonal handles for subsequent chemical modifications. The bromine atom at the C4 position serves as an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions.

However, the electronic nature of the nicotinonitrile ring—specifically the electron-withdrawing effects of the ring nitrogen and the cyano group—presents unique challenges and considerations compared to standard aryl halides. The nitrogen atom can potentially coordinate with the palladium catalyst, leading to deactivation, and the overall electron deficiency of the system can influence the kinetics of the catalytic cycle.[3] This guide provides the necessary framework to navigate these challenges and achieve high-yield, reproducible couplings.

The Catalytic Cycle: A Mechanistic Perspective

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][6]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of 4-Bromo-2-methylnicotinonitrile. This forms a square planar Pd(II) complex. This step is often the rate-determining step of the overall reaction.[4][5] The reactivity order for halides is I > Br > OTf >> Cl.[5]

  • Transmetalation : In this key step, the organic moiety from the boronic acid (or ester) is transferred to the palladium center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). For electron-deficient heterocyclic halides, transmetalation can become the turnover-limiting step.[7]

  • Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic ligands are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-Br pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂-R pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination aryl_halide Ar-Br (4-Bromo-2-methylnicotinonitrile) boronic_acid R-B(OH)₂ + Base product Ar-R (Coupled Product) Troubleshooting cluster_yield Low or No Yield cluster_byproduct Byproduct Formation start Problem Encountered cause1 Inactive Catalyst? (Oxygen Exposure) start->cause1 cause4 Homocoupling of Boronic Acid? start->cause4 sol1 Solution: Improve inert atmosphere technique. Use fresh catalyst/ligand. cause1->sol1 cause2 Poor Boronic Acid Quality? (Anhydride Formation) sol2 Solution: Use fresh boronic acid. Consider boronate esters. cause2->sol2 cause3 Ineffective Base/Solvent? sol3 Solution: Ensure base is anhydrous. Try a stronger base (K₃PO₄, Cs₂CO₃). cause3->sol3 sol4 Solution: Improve solvent degassing. Lower reaction temperature. cause4->sol4 cause5 Protodeboronation? sol5 Solution: Ensure anhydrous conditions. Try different base/catalyst system. cause5->sol5

Sources

Application

Application Note: Buchwald-Hartwig Amination of 4-Bromo-2-methylnicotinonitrile

Introduction & Synthetic Significance The 1 is a cornerstone palladium-catalyzed cross-coupling reaction used extensively in medicinal chemistry to forge carbon–nitrogen (C–N) bonds[1]. When synthesizing complex pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Significance

The 1 is a cornerstone palladium-catalyzed cross-coupling reaction used extensively in medicinal chemistry to forge carbon–nitrogen (C–N) bonds[1]. When synthesizing complex pharmacophores such as kinase inhibitors or GPCR ligands, functionalized pyridines are invaluable. 4-Bromo-2-methylnicotinonitrile is a highly sought-after building block; however, it presents unique stereoelectronic challenges. The electron-withdrawing cyano (-CN) group at the 3-position and the basic pyridine nitrogen render the aromatic ring highly electron-deficient. While this accelerates the initial oxidative addition of the palladium catalyst, it also makes the substrate highly sensitive to base-induced degradation and nucleophilic aromatic substitution (SNAr) side reactions.

This application note provides a field-proven, mechanistically grounded protocol for the efficient amination of 4-Bromo-2-methylnicotinonitrile, ensuring high yields while preserving the integrity of the sensitive nitrile moiety.

Mechanistic Insights & Causality (The "Why")

To achieve quantitative yields with base-sensitive, sterically hindered heteroaryl halides, researchers must move beyond generic coupling conditions and tailor the catalytic system to the substrate's specific electronic demands.

  • Oxidative Addition & Steric Hindrance: The insertion of Pd(0) into the C–Br bond is facile due to the electron-deficient pyridine ring[2]. However, the cyano group is positioned ortho to the bromine atom. This creates significant steric bulk that impedes the subsequent reductive elimination step. To overcome this, bulky dialkylbiaryl phosphine ligands (such as RuPhos or BrettPhos) are required to force the aryl and amido groups into close proximity, accelerating product release.

  • Base Selection (Critical Parameter): The choice of base is the most common point of failure for this substrate. Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) or amide bases like LiHMDS will aggressively attack the cyano group, leading to nitrile hydrolysis or unwanted biaryl byproduct formation[3]. Therefore, a mild, insoluble inorganic base such as Cesium Carbonate (Cs2CO3) is mandatory. Cs2CO3 provides sufficient basicity to deprotonate the coordinated amine without degrading the substrate.

  • Precatalyst Selection: Utilizing a third-generation (G3) palladacycle, such as 4, ensures the rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions without requiring the amine to act as a reducing agent[5].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (4-Bromo-2-methylnicotinonitrile) Pd0->OxAdd PdII_Ar Pd(II) Aryl Bromide Complex OxAdd->PdII_Ar AmineCoord Amine Coordination PdII_Ar->AmineCoord Deprotonation Base Deprotonation (Cs2CO3) AmineCoord->Deprotonation PdII_Amido Pd(II) Amido Complex Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Arylamine Product RedElim->Product

Figure 1: Palladium-catalyzed Buchwald-Hartwig catalytic cycle tailored for base-sensitive substrates.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the coupling of 4-Bromo-2-methylnicotinonitrile with a standard secondary amine (e.g., morpholine). The data clearly illustrates the causality between base strength, ligand bulk, and overall yield.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd2(dba)3 / BINAPNaOt-BuToluene100< 10%Complete degradation of the nitrile moiety; complex mixture.
2Pd(OAc)2 / XantphosCs2CO31,4-Dioxane10045%Incomplete conversion. Ligand lacks sufficient steric bulk for ortho-CN.
3RuPhos Pd G3K3PO41,4-Dioxane9078%Good conversion, clean profile, but slower reaction rate.
4 RuPhos Pd G3 Cs2CO3 1,4-Dioxane 90 > 92% Optimal. Rapid conversion, intact nitrile, no SNAr byproducts.

Detailed Experimental Protocol

This methodology is designed to be a self-validating system, ensuring that researchers can visually and analytically confirm the success of the reaction at key stages.

Reagents Required:

  • 4-Bromo-2-methylnicotinonitrile (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • RuPhos Pd G3 (0.05 equiv, 5 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL, 0.1 M)

Step-by-Step Methodology:
  • Preparation & Inert Atmosphere: To an oven-dried 20 mL Schlenk tube or pressure vial equipped with a magnetic stir bar, add 4-Bromo-2-methylnicotinonitrile, the amine (if solid), RuPhos Pd G3, and Cs2CO3.

    • Expert Insight: Cs2CO3 is highly hygroscopic. Weigh it rapidly or handle it in a glovebox. Trace water will hydrolyze the nitrile at elevated temperatures and poison the active Pd(0) species.

  • Solvent Addition & Degassing: Seal the vial with a septum. Evacuate and backfill the vial with Argon (3 cycles). Add anhydrous 1,4-Dioxane via syringe, followed by the amine (if liquid). Sparge the mixture with Argon for 10–15 minutes.

    • Expert Insight: Oxygen is detrimental to electron-rich phosphine ligands (forming inactive phosphine oxides). Proper sparging is non-negotiable.

  • Reaction Execution: Replace the septum with a Teflon-lined crimp cap under positive Argon flow. Transfer the vial to a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800 rpm) for 4–12 hours.

    • Self-Validation Check: Upon reaching 90 °C, the suspension should transition from a dark/murky mixture to a homogeneous reddish-orange solution, indicating the successful generation of the active monoligated Pd(0) catalytic species.

  • Monitoring: After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze.

    • Self-Validation Check: The reaction is complete when the distinct 1:1 isotopic doublet (M / M+2) of the brominated starting material is entirely consumed in the mass spectrum.

  • Work-up & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to afford the pure arylamine product.

Workflow Prep Reagent Prep Weigh Pd G3, Cs2CO3, Substrate & Amine Degas Degassing Sparging with N2/Ar (15-20 mins) Prep->Degas React Reaction Heat at 90°C in 1,4-Dioxane Degas->React Monitor Monitoring LC-MS / TLC Check for completion React->Monitor Workup Work-up Filter through Celite, Concentrate Monitor->Workup Purify Purification Silica Gel Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3Y2n9I-bhpMe3I_f0iqpAzERmgNeNlSCpLyZHJuxsxlOWFiK7I8MeO9cC62N1cbtk1P4fJ0iJ159mJqqGT1u2iWk69nwjRXnZFKqDStjxLcIZIPO6tAHxvIiuGL4q8tGht3n0QDyN-Nd6I1lksTEk6x6vC7_LYK02cNQ=][1]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCTbkpsljd_v5jjL8vLIYQiHrNgHNQ6NtR0I7u0muRvJbvr58i5f34kkJZff2XfU-zXFxFz_FTbb3SEOVU1VlGHrNFnvTtMoi0fpeByChisPG15NFmqOQblLlq838WqyhwLgSsoyCCn9qo6FbWvdLGuLi3VteUFnuYUVvaz32G80NzIb7TXaCYJgUcLcB22ly--ahd3f15MEZqfb0vDro91nuSZa8W3iQ6No1byrIv4wHuUo-WAT7oc_53RfWxqM_NEIMkxoQGrTIGC85oXdYRuWW8JPcOJf0Mko_iAiIQvsZtGoIXTg==][2]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol - Organic Process Research & Development (ACS). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqvA2-fyBHw3MPbOS-J5PL1lwvMtlVUnqXv_8XD1k6kryWFVVOrORaHHqb6aiaPRfxjjzi8KmX_Uj9aD_L9Z1FhIA46HVrvfgqv_5VfHaGCWwl7LmFDgZ1MY1OQTZ-ZI9o3P3wcg==][3]

  • WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors - Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnmNDpsg-EV3aquAm9r6TiRJElxHyFU9a-jEhKmoptnkqVsw7BHAj_wt6g5eZDaDiDogskvk8KDWaV8qIip7nz9SnBtEEbXjMzvofRB2lUeCM4sy8YU28H8TwplY6tKmBwT0c6UAQOKLn5G5azgg==][5]

Sources

Method

Application Notes and Protocols: Sonogashira Coupling Conditions for 4-Bromo-2-methylnicotinonitrile

Introduction The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of termin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][3]

Substituted nicotinonitriles are crucial building blocks in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, the alkynylation of the pyridine ring at the 4-position of 4-Bromo-2-methylnicotinonitrile provides a direct route to a diverse array of 4-alkynyl-2-methylnicotinonitrile derivatives. These derivatives are valuable intermediates for the synthesis of complex heterocyclic systems and potential drug candidates.

This document provides a comprehensive guide to the Sonogashira coupling of 4-Bromo-2-methylnicotinonitrile, detailing the underlying mechanistic principles, optimized reaction protocols, and key considerations for successful execution and scale-up.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4] A thorough understanding of these cycles is paramount for rational optimization of reaction conditions.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (4-Bromo-2-methylnicotinonitrile), forming a Pd(II) intermediate.

  • Transmetalation: The alkyne, activated by the copper co-catalyst, is transferred from copper to the palladium center.

  • Reductive Elimination: The desired coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[5]

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[2][6]

  • Transmetalation: This highly reactive copper acetylide readily transfers the alkynyl group to the palladium(II) complex in the palladium cycle.[6]

The synergistic action of both catalysts allows the reaction to proceed under mild conditions with high efficiency.[4]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-X pd0->pd_complex transmetalation Ar-Pd(II)(L)₂-C≡CR pd_complex->transmetalation transmetalation->pd0 product Ar-C≡CR cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide cu_acetylide->pd_complex alkyne H-C≡CR

Caption: The dual catalytic cycles of the Sonogashira reaction.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling of 4-Bromo-2-methylnicotinonitrile hinges on the careful selection and optimization of several critical parameters.

ParameterRecommended Conditions & RationalePotential Issues & Troubleshooting
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%): These are robust and commercially available catalysts effective for many Sonogashira couplings.[4] For less reactive systems, consider more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to promote oxidative addition.[7]Catalyst Decomposition (Pd black): Lower the reaction temperature, ensure a strictly inert atmosphere, or use a more stable precatalyst.[7]
Copper (I) Co-catalyst CuI (2-10 mol%): Crucial for the formation of the copper acetylide intermediate, which accelerates the transmetalation step.[6][8]Alkyne Homocoupling (Glaser Coupling): This is a common side reaction promoted by copper.[7] To minimize it, switch to a copper-free protocol, ensure rigorous degassing of solvents, or use a slight excess of the alkyne.
Base Amine Bases (Et₃N, i-Pr₂NH): Often serve as both the base and a co-solvent.[9] They neutralize the HX byproduct and facilitate the deprotonation of the alkyne.[6] Inorganic Bases (K₂CO₃, Cs₂CO₃): Useful alternatives, especially for substrates with amine-sensitive functional groups or in copper-free protocols.[1]Incomplete Reaction: The base may not be strong enough. Consider a stronger base like DBU. Side Reactions: If the substrate is base-sensitive, screen milder inorganic bases.
Solvent Polar Aprotic Solvents (DMF, THF, Toluene): DMF is a common choice due to its high boiling point and ability to dissolve a wide range of reactants.[10] A mixture of toluene and an amine base (e.g., 3:1) is also effective.[11]Low Solubility/Reactivity: The choice of solvent can significantly impact reaction rates and yields.[10] Screen different solvents to find the optimal medium for your specific substrates.
Temperature Room Temperature to 100 °C: The reaction is often run at room temperature but may require heating for less reactive aryl bromides.[1][12]Slow Reaction: Gradually increase the temperature (e.g., in 10-20 °C increments) to drive the reaction to completion.[7] Decomposition: If decomposition is observed at higher temperatures, consider a more active catalyst system that allows for lower reaction temperatures.

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of 4-Bromo-2-methylnicotinonitrile with a terminal alkyne.

Materials:

  • 4-Bromo-2-methylnicotinonitrile (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2.5 mol%)

  • CuI (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solids: 4-Bromo-2-methylnicotinonitrile Pd(PPh₃)₂Cl₂ CuI setup->reagents solvent Add Solvents & Liquid Reagents: Anhydrous DMF Et₃N Terminal Alkyne reagents->solvent reaction Reaction (Stir at 80-100 °C) solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Workup (Cool, Dilute, Wash) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Characterize Product purification->product

Caption: General experimental workflow for the Sonogashira coupling.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-methylnicotinonitrile, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMF and triethylamine (a common solvent ratio is 3:1 to 5:1 DMF:Et₃N). Degas the mixture by bubbling with argon for 15-20 minutes. Add the terminal alkyne via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[12]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Troubleshooting Guide

ObservationPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Inappropriate base or solvent.1. Use a fresh batch of catalyst and ensure anhydrous/anaerobic conditions.[13] 2. Gradually increase the reaction temperature.[7] 3. Screen different bases and solvents.
Significant Alkyne Homocoupling Presence of oxygen; High copper concentration.1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere. 2. Switch to a copper-free protocol.[7]
Formation of Byproducts Side reactions of functional groups; Decomposition of starting materials or product.1. Protect sensitive functional groups if necessary. 2. Lower the reaction temperature or shorten the reaction time.

Conclusion

The Sonogashira coupling of 4-Bromo-2-methylnicotinonitrile is a highly effective method for the synthesis of 4-alkynyl-2-methylnicotinonitrile derivatives. A systematic approach to optimizing the catalyst system, base, solvent, and temperature is crucial for achieving high yields and purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.

References

  • The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide - Benchchem.
  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [Link]

  • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines - Benchchem.
  • Sonogashira Coupling Definition - Organic Chemistry Key... - Fiveable. Available at: [Link]

  • The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption - ACS Publications. Available at: [Link]

  • Optimization of Sonogashira chalcone coupling reactions | Poster Board #813. Available at: [Link]

  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]

  • Technical Support Center: Optimizing Sonogashira Couplings of Bromonaphthalenes - Benchchem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: [Link]

  • Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine - Benchchem.
  • What is the best procedure for Sonogashira coupling? - ResearchGate. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. Available at: [Link]

  • Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03855F. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Available at: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. Available at: [Link]

  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives - Benchchem.
  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. Available at: [Link]

  • Sonogashira Coupling Reaction Mechanism - YouTube. Available at: [Link]

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of alkynyl ketones, carboxylic acids and derivatives - Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - MDPI. Available at: [Link]

  • Simple and General Procedure for the Synthesis of α,β-Alkynyl Ketones from Nitriles Using Alkynyldimethylaluminum Reagents - Organic Chemistry Portal. Available at: [Link]

  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC. Available at: [Link]

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Application

"synthetic derivatization of 4-Bromo-2-methylnicotinonitrile"

Application Note: Synthetic Derivatization of 4-Bromo-2-methylnicotinonitrile Executive Summary & Mechanistic Rationale In modern medicinal chemistry, functionalized pyridines serve as foundational scaffolds for a vast a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Derivatization of 4-Bromo-2-methylnicotinonitrile

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, functionalized pyridines serve as foundational scaffolds for a vast array of therapeutics, including kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and nicotinic acetylcholine receptor (nAChR) antagonists[1]. 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8) is a highly versatile, commercially available building block[2] that offers three distinct, orthogonally reactive vectors:

  • C4-Bromine : Highly activated toward both Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)[3] and Nucleophilic Aromatic Substitution (SNAr).

  • C3-Cyano Group : Capable of controlled hydration to amides, hydrolysis to carboxylic acids, or selective reduction to primary amines.

  • C2-Methyl Group : Weakly acidic due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent cyano group, allowing for selective deprotonation and electrophilic trapping.

Expert Insight (Causality of Reactivity): The extreme electrophilicity of the C4 position is dictated by the synergistic electron-withdrawing effects of the para-pyridine nitrogen and the ortho-cyano group. Consequently, SNAr reactions at C4 are exceptionally fast. When attempting transition-metal-catalyzed cross-couplings at this position, one must carefully select non-nucleophilic bases (e.g., K₂CO₃ or Cs₂CO₃) to prevent competitive SNAr displacement by the base itself or by basic solvents.

Divergent Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways accessible from the 4-Bromo-2-methylnicotinonitrile core.

G SM 4-Bromo-2-methylnicotinonitrile (Core Scaffold) Suzuki Suzuki/Buchwald Coupling SM->Suzuki Pd(0), Ligand, Base, Heat SNAr SNAr Amination SM->SNAr Amine, DIPEA, Polar Aprotic Cyano Nitrile Reduction SM->Cyano BH3-THF, 0 °C to Reflux Methyl C2-Methyl Deprotonation SM->Methyl LDA, THF, Electrophile Prod1 4-Aryl/Heteroaryl Derivatives Suzuki->Prod1 Prod2 4-Amino/Alkoxy Derivatives SNAr->Prod2 Prod3 Aminomethyl Derivatives Cyano->Prod3 Prod4 Extended Conjugates Methyl->Prod4

Figure 1: Divergent functionalization pathways of 4-Bromo-2-methylnicotinonitrile.

Quantitative Data Presentation

To guide reaction planning, the following table summarizes the optimized conditions, expected yields, and functional group tolerances for the primary derivatization pathways.

Reaction TypeReagents / Catalyst SystemSolvent SystemTemp (°C)Typical YieldFunctional Group Tolerance
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃ (2.0 eq), Ar-B(OH)₂1,4-Dioxane / H₂O (4:1)80 - 10075 - 90%High : Tolerates free alcohols, amines, and esters.
SNAr (Amination) Primary/Secondary Amine, DIPEADMF or NMP80 - 12080 - 95%Moderate : Base-sensitive groups may degrade.
Nitrile Reduction BH₃·THF complex (3.0 eq)Anhydrous THF0 → 6560 - 80%Low : Reduces ketones, aldehydes, and some esters.
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene100 - 11065 - 85%Moderate : Requires protection of competing nucleophiles.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C4

Mechanistic Rationale: Palladium-catalyzed coupling at the C4 position requires the activation of the boronic acid via an inorganic base. A biphasic mixture of 1,4-Dioxane and Water (4:1) is utilized because water is essential to dissolve the K₂CO₃ and form the reactive boronate complex necessary for the transmetalation step[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 4-Bromo-2-methylnicotinonitrile (1.0 mmol, 197 mg), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL).

  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 36 mg). Seal the flask and heat to 90 °C in a pre-heated oil bath for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor via LC-MS. The starting material possesses a distinct 1:1 isotopic signature (M / M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this isotopic doublet definitively confirms the consumption of the starting bromide.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

Mechanistic Rationale: Due to the high electrophilicity of C4, transition metal catalysis is often unnecessary for aliphatic amines. Using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (DMF) stabilizes the Meisenheimer complex intermediate, driving the reaction forward.

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve 4-Bromo-2-methylnicotinonitrile (1.0 mmol) in anhydrous DMF (3.0 mL) in a microwave-safe vial.

  • Reagent Addition: Add the nucleophilic amine (1.5 mmol) followed by DIPEA (2.5 mmol, 0.44 mL).

  • Execution: Seal the vial and heat at 100 °C (conventional heating for 12 hours, or microwave irradiation for 30 minutes).

  • Workup: Quench the reaction by pouring it into ice-cold water (15 mL). If the product precipitates, isolate it via vacuum filtration. Otherwise, extract with EtOAc (3 x 10 mL), wash heavily with 5% LiCl aqueous solution (to remove residual DMF), dry, and concentrate.

Protocol C: Chemoselective Nitrile Reduction to Primary Amine

Mechanistic Rationale: Reducing the C3-cyano group while preserving the C4-bromine is notoriously difficult. Standard catalytic hydrogenation (H₂ with Pd/C or Raney-Ni) will result in rapid hydrodehalogenation of the C4-bromine. To circumvent this, Borane-THF (BH₃·THF) is utilized. Borane coordinates to the nitrile nitrogen and selectively reduces it via hydride transfer without inserting into the C-Br bond.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Bromo-2-methylnicotinonitrile (1.0 mmol) in anhydrous THF (5.0 mL) under an Argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reduction: Dropwise, add a 1.0 M solution of BH₃·THF (3.0 mL, 3.0 mmol).

  • Heating: Remove the ice bath and gradually warm the reaction to 65 °C (reflux) for 4 hours.

  • Quenching (Critical Step): Cool the reaction back to 0 °C. Carefully add Methanol (2.0 mL) dropwise to quench unreacted borane (hydrogen gas evolution will occur). Follow this with 1.0 M HCl (2.0 mL) and stir for 30 minutes to break the stable boron-amine complex.

  • Isolation: Basify the aqueous layer to pH 10 using 2.0 M NaOH. Extract the free primary amine with Dichloromethane (3 x 10 mL). Dry over Na₂SO₄ and concentrate. The resulting (4-Bromo-2-methylpyridin-3-yl)methanamine can be used directly or protected (e.g., with Boc₂O) for downstream Buchwald couplings[3].

References

  • Journal of Medicinal Chemistry - ACS Publications. (March 04, 2026). Discovery of Potent and Subtype-Selective α7 nAChR Antagonists for Organophosphate Poisoning Protection. Retrieved from: [Link][1]

  • Journal of Medicinal Chemistry - ACS Publications. (March 11, 2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Retrieved from: [Link][3]

Sources

Method

Application Notes: The Strategic Utility of 4-Bromo-2-methylnicotinonitrile in Modern Medicinal Chemistry

Abstract The nicotinonitrile (3-cyanopyridine) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Within this class, 4-Bromo-2-methylnicot...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The nicotinonitrile (3-cyanopyridine) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Within this class, 4-Bromo-2-methylnicotinonitrile emerges as a highly versatile and strategic building block for the synthesis of complex, biologically active molecules. Its unique arrangement of a reactive bromine atom, a modifiable nitrile group, and a methyl-substituted pyridine core offers medicinal chemists a powerful platform for rapid lead generation and optimization. This guide provides an in-depth exploration of its applications, focusing on its pivotal role in the synthesis of kinase inhibitors, and delivers detailed, field-proven protocols for its use in cornerstone chemical transformations.

Introduction: A Privileged Scaffold with Strategic Functionality

4-Bromo-2-methylnicotinonitrile is a substituted pyridine derivative whose value is derived from three key structural features:

  • The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and improves aqueous solubility, crucial properties for pharmacokinetic profiles of drug candidates.

  • The C4-Bromine Atom: This serves as an exceptionally versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. It provides a reliable site for introducing aryl, heteroaryl, or alkyl groups to build molecular complexity.

  • The C3-Nitrile Group: The nitrile is a useful functional group in its own right, acting as a hydrogen bond acceptor or a bioisostere for other groups.[3] It can also be readily hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for further derivatization.

This combination makes 4-Bromo-2-methylnicotinonitrile an ideal starting material for creating libraries of compounds aimed at a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory and infectious diseases.[1][4]

Core Application: Synthesis of Kinase Inhibitors

A primary application of the nicotinonitrile scaffold is in the development of small-molecule kinase inhibitors.[3] Protein kinases are central to cellular signal transduction, and their dysregulation is a known driver of cancer and inflammatory diseases.[] Marketed kinase inhibitors such as Bosutinib and Neratinib incorporate the nicotinonitrile framework, validating its utility in designing molecules that can effectively compete with ATP at the kinase active site.[1][2][]

The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, is a high-value target in oncology.[6] Many inhibitors targeting this pathway feature heterocyclic cores, including pyridines and pyrimidines.[7][8][9] 4-Bromo-2-methylnicotinonitrile is an exemplary starting material for generating novel PI3K pathway inhibitors. The C4-position can be functionalized via Suzuki coupling to introduce moieties that occupy the hydrophobic regions of the kinase ATP-binding pocket, while the pyridine nitrogen and nitrile group can form key hydrogen bonds with hinge region residues.

Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR pathway and highlights the point of intervention for inhibitors derived from scaffolds like 4-Bromo-2-methylnicotinonitrile.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Scaffold from 4-Bromo-2-methylnicotinonitrile Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and point of inhibition.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide researchers with a robust starting point for their synthetic campaigns.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-methylnicotinonitrile

This protocol details the palladium-catalyzed coupling of 4-Bromo-2-methylnicotinonitrile with a representative boronic acid pinacol ester. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance and mild conditions.[10]

Causality and Experimental Design:

  • Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and stability in coupling reactions involving heteroaryl halides. The dppf ligand prevents catalyst deactivation that can sometimes occur due to coordination of the pyridine nitrogen to the palladium center.[11]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to activate the boronic ester for transmetalation without causing hydrolysis of the nitrile group.

  • Solvent System: A 4:1 mixture of 1,4-dioxane and water is a common and effective solvent system. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the base and facilitate the catalytic cycle.[12]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) active catalyst. Therefore, establishing and maintaining an inert atmosphere with argon or nitrogen is critical for success.[11]

Materials:

  • 4-Bromo-2-methylnicotinonitrile (1.0 equiv, e.g., 197 mg, 1.0 mmol)

  • Arylboronic acid pinacol ester (1.2 equiv, e.g., 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, e.g., 24.5 mg, 0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, e.g., 276 mg, 2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (8 mL)

  • Degassed deionized water (2 mL)

  • Argon or Nitrogen gas

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-methylnicotinonitrile (197 mg, 1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using syringes, add degassed 1,4-dioxane (8 mL) followed by degassed water (2 mL). A brief flush of argon or nitrogen should be maintained over the septum during solvent addition.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-40% ethyl acetate in hexanes) to yield the pure 4-aryl-2-methylnicotinonitrile product.

Experimental Workflow Diagram

Caption: General workflow for Suzuki-Miyaura coupling.

Data Presentation and Expected Outcomes

Successful synthesis can be confirmed by standard analytical techniques. The yields and specific conditions may vary depending on the chosen boronic acid partner.

Table 1: Representative Suzuki Coupling Partners and Conditions
EntryBoronic Acid/Ester PartnerCatalyst (mol%)Base (equiv)Temp (°C)Time (h)Typical Yield*
1Phenylboronic acid32.0901285-95%
24-Methoxyphenylboronic acid32.0901088-97%
33-Fluorophenylboronic acid32.0901480-90%
4Pyrazole-4-boronic acid, pinacol ester52.51001670-85%

*Yields are estimated based on analogous reactions in the literature and are for illustrative purposes. Actual results may vary.[11][12]

Table 2: Hypothetical Characterization Data for 2-methyl-4-(1H-pyrazol-4-yl)nicotinonitrile
AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)δ 8.65 (d, J=5.0 Hz, 1H), 8.10 (s, 2H), 7.45 (s, 1H), 7.40 (s, 1H), 2.70 (s, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 162.5, 151.0, 148.0, 138.0, 125.0, 122.0, 118.0, 117.0, 24.5.
HRMS (ESI) m/z: [M+H]⁺ Calculated for C₁₀H₉N₄: 185.0822; Found: 185.0825.

Conclusion

4-Bromo-2-methylnicotinonitrile stands out as a strategic and versatile intermediate in medicinal chemistry. Its amenability to robust and predictable chemical modifications, particularly palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for constructing the complex molecular architectures required for potent and selective drug candidates. The protocols and data presented herein underscore its utility, providing researchers with a solid foundation for leveraging this compound in the discovery and development of next-generation therapeutics, especially in the highly competitive field of kinase inhibitors.

References

  • Shamroukh, A., et al. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar. Available at: [Link]

  • Gouda, M. A., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. Available at: [Link]

  • van der Pijl, F., et al. (2008). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Ray, C., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. Available at: [Link]

  • Chandrappa, S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • S. G. D. Ram, et al. (2021). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2013). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Available at: [Link]

  • Zhang, J., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Available at: [Link]

  • Sharma, R., et al. (2017). Design, synthesis and isoform selective PI3K inhibitory activity of modified B-ring Liphagal analogs. International Journal of Advanced Research in Science and Engineering. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Lee, C. F., et al. (2019). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry. Available at: [Link]

  • Singh, A., et al. (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylbenzonitrile. Available at: [Link]

  • Strotman, N. A., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylpentanenitrile. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2,2-diphenylbutyronitrile. Available at: [Link]

Sources

Application

Synthesis of Novel Pyridine Derivatives from 4-Bromo-2-methylnicotinonitrile: An Application Guide for Researchers

Introduction: The Enduring Importance of the Pyridine Scaffold in Drug Discovery The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Pyridine Scaffold in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in the design of novel therapeutics. The functionalization of the pyridine core allows for the precise tuning of a molecule's steric and electronic properties, enabling the optimization of its pharmacological profile. 4-Bromo-2-methylnicotinonitrile is a versatile starting material, offering a reactive handle at the C4-position for a variety of synthetic transformations. The electron-withdrawing nitrile group at the C3-position and the methyl group at the C2-position influence the reactivity of the pyridine ring, making it a unique substrate for the synthesis of diverse chemical libraries.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel pyridine derivatives from 4-Bromo-2-methylnicotinonitrile. We will explore key synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Strategic Approaches to the Functionalization of 4-Bromo-2-methylnicotinonitrile

The bromine atom at the C4-position of 4-Bromo-2-methylnicotinonitrile serves as a versatile leaving group for a range of synthetic transformations. The primary strategies for its replacement and the subsequent generation of novel pyridine derivatives can be broadly categorized into two main classes:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For the derivatization of 4-Bromo-2-methylnicotinonitrile, the most relevant and widely employed cross-coupling reactions are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods offer a powerful toolkit for introducing a wide variety of aryl, heteroaryl, alkynyl, and amino moieties at the C4-position.

  • Nucleophilic Aromatic Substitution (SNAr) Reactions: The electron-deficient nature of the pyridine ring, further accentuated by the nitrile group, makes the C4-position susceptible to attack by strong nucleophiles. This allows for the direct displacement of the bromide with a range of nucleophiles, such as alkoxides and thiolates, providing a straightforward route to novel ethers and thioethers.

The following sections will delve into the specifics of these synthetic strategies, providing detailed protocols and insights into reaction optimization.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Modular Approach to Diversity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering a mild and efficient means to construct complex molecular architectures. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds.[1] In the context of 4-Bromo-2-methylnicotinonitrile, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4-position.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for an efficient reaction. For electron-deficient pyridine substrates, electron-rich and bulky phosphine ligands are often preferred. Ligands like SPhos and XPhos can enhance the rate of oxidative addition and prevent catalyst deactivation.[2]

  • Base: The base plays a key role in the transmetalation step by activating the boronic acid.[3] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used, often in an aqueous-organic solvent mixture.

  • Solvent: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is frequently employed to dissolve both the organic substrate and the inorganic base.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Readily available and effective for many substrates.
Ligand SPhos, XPhosBulky, electron-rich ligands that promote oxidative addition and stabilize the catalytic species.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OBiphasic system to dissolve all reactants.
Temperature 80-120 °CProvides sufficient energy to overcome the activation barrier.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-methylnicotinonitrile with Phenylboronic Acid

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-Bromo-2-methylnicotinonitrile, Phenylboronic Acid, Base, and Catalyst in a flask. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add degassed solvent. B->C D Heat the mixture with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and add water. E->F G Extract with an organic solvent (e.g., Ethyl Acetate). F->G H Dry the organic layer, filter, and concentrate. G->H I Purify by column chromatography. H->I

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 4-Bromo-2-methylnicotinonitrile (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-2-methylnicotinonitrile, phenylboronic acid, potassium carbonate, Pd(OAc)₂, and SPhos.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-methyl-4-phenylnicotinonitrile.

B. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction provides a direct route to 4-alkynyl-2-methylnicotinonitrile derivatives, which are valuable intermediates in medicinal chemistry.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[5]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base and often as a solvent or co-solvent. It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.

Parameter Condition Rationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Common and effective palladium sources.
Cu Co-catalyst CuIActivates the terminal alkyne.
Base Et₃N, DIPEADeprotonates the alkyne and acts as an acid scavenger.
Solvent THF, DMF, TolueneAprotic solvents that dissolve the reactants.
Temperature Room Temperature to 80 °CMild conditions are often sufficient.

Table 2: Typical Reaction Parameters for Sonogashira Coupling.

Detailed Protocol: Sonogashira Coupling of 4-Bromo-2-methylnicotinonitrile with Phenylacetylene

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-Bromo-2-methylnicotinonitrile, Pd catalyst, CuI, and ligand in a flask. B Evacuate and backfill with inert gas. A->B C Add degassed solvent, base, and phenylacetylene. B->C D Stir at room temperature or with gentle heating. C->D E Monitor reaction progress. D->E F Filter the reaction mixture. E->F G Concentrate the filtrate. F->G H Purify by column chromatography. G->H

Figure 3: Experimental workflow for Sonogashira coupling.

Materials:

  • 4-Bromo-2-methylnicotinonitrile (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-2-methylnicotinonitrile, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add degassed THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-methyl-4-(phenylethynyl)nicotinonitrile.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of a wide range of amines with aryl halides.[6][7] This reaction provides a powerful tool for synthesizing 4-amino-2-methylnicotinonitrile derivatives, which are of significant interest in medicinal chemistry.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as Xantphos or RuPhos are often highly effective for the amination of heteroaryl halides.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases.[9]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent side reactions.

Parameter Condition Rationale
Pd Catalyst Pd₂(dba)₃, Pd(OAc)₂Precursors to the active Pd(0) catalyst.
Ligand Xantphos, RuPhos, BINAPBulky, electron-rich ligands that promote reductive elimination.
Base NaOtBu, LiHMDS, K₃PO₄Strong, non-nucleophilic bases.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents.
Temperature 80-120 °CHigher temperatures are often required.

Table 3: Typical Reaction Parameters for Buchwald-Hartwig Amination.

Detailed Protocol: Buchwald-Hartwig Amination of 4-Bromo-2-methylnicotinonitrile with Morpholine

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-Bromo-2-methylnicotinonitrile, Pd catalyst, ligand, and base in a flask. B Evacuate and backfill with inert gas. A->B C Add degassed solvent and morpholine. B->C D Heat the mixture with stirring. C->D E Monitor reaction progress. D->E F Cool and quench the reaction. E->F G Extract with an organic solvent. F->G H Dry, filter, and concentrate. G->H I Purify by column chromatography. H->I

Figure 4: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 4-Bromo-2-methylnicotinonitrile (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate the tube and backfill with argon.

  • Add a solution of 4-Bromo-2-methylnicotinonitrile in anhydrous toluene.

  • Add morpholine via syringe.

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 2-methyl-4-morpholinonicotinonitrile.

II. Nucleophilic Aromatic Substitution (SNAr): A Direct and Efficient Approach

Nucleophilic aromatic substitution (SNAr) offers a more direct and often more atom-economical route to certain derivatives compared to palladium-catalyzed methods. The electron-withdrawing nitrile group at the C3-position of 4-Bromo-2-methylnicotinonitrile activates the C4-position towards nucleophilic attack.

Causality Behind Experimental Choices:

  • Nucleophile Strength: Strong nucleophiles are required to displace the bromide. Alkoxides (e.g., sodium methoxide) and thiolates (e.g., sodium thiomethoxide) are effective nucleophiles for this transformation.

  • Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are ideal for SNAr reactions as they can solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction.

Parameter Condition Rationale
Nucleophile NaOMe, NaSMe, etc.Strong nucleophiles are required for substitution.
Solvent DMF, DMSO, NMPPolar aprotic solvents enhance nucleophilicity.
Temperature 50-150 °CProvides energy for the reaction to proceed at a reasonable rate.

Table 4: Typical Reaction Parameters for Nucleophilic Aromatic Substitution.

Detailed Protocol: Nucleophilic Aromatic Substitution of 4-Bromo-2-methylnicotinonitrile with Sodium Methoxide

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 4-Bromo-2-methylnicotinonitrile in a polar aprotic solvent. B Add sodium methoxide to the solution. A->B C Heat the reaction mixture with stirring. B->C D Monitor reaction progress. C->D E Cool and pour into water. D->E F Extract with an organic solvent. E->F G Dry, filter, and concentrate. F->G H Purify by recrystallization or column chromatography. G->H

Sources

Method

Standard Reaction Conditions for 4-Bromo-2-methylnicotinonitrile: Application Note &amp; Protocol Guide

Executive Summary 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8) is a highly versatile, multi-functionalized pyridine building block widely utilized in medicinal chemistry and agrochemical development. The strategic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8) is a highly versatile, multi-functionalized pyridine building block widely utilized in medicinal chemistry and agrochemical development. The strategic placement of the bromo, methyl, and cyano substituents on the pyridine core creates a unique electronic environment that dictates its reactivity. This guide details the mechanistic rationale and validated protocols for three standard transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Radical Benzylic Bromination.

Structural Profiling & Mechanistic Rationale

The reactivity of 4-bromo-2-methylnicotinonitrile is governed by the strong electron-withdrawing nature of the pyridine nitrogen (position 1) and the cyano group (position 3).

  • Electrophilicity at C4 : The inductive and resonance effects of the ortho-cyano group and para-nitrogen significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the C4-position exceptionally susceptible to nucleophilic attack, facilitating SNAr reactions even under mild conditions[1].

  • C-Br Bond Activation for Cross-Coupling : The C4-Br bond serves as an excellent handle for transition-metal-catalyzed cross-coupling. The electron-deficient nature of the halopyridine accelerates the oxidative addition step in palladium-catalyzed cycles[2].

  • C2-Methyl Acidity : The methyl group at C2 is adjacent to the pyridine nitrogen, rendering its protons somewhat acidic and highly susceptible to radical abstraction. This enables functionalization via Wohl-Ziegler bromination.

Nucleophilic Aromatic Substitution (SNAr) at C4

Causality & Experimental Design : The SNAr reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex. Polar solvents (e.g., Ethanol, DMF) are critical as they stabilize this highly polar transition state[3]. For highly nucleophilic species like thiols or primary aliphatic amines, the reaction can proceed at room temperature[1]. For less reactive nucleophiles (e.g., anilines), elevated temperatures or microwave irradiation are required[3].

SNAr_Workflow A 4-Bromo-2-methylnicotinonitrile (Electrophile) B Meisenheimer Complex (Intermediate) A->B + Nucleophile (NuH) Base, Solvent C C4-Substituted Product (e.g., 4-Amino derivative) B->C - HBr Rearomatization

Workflow of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Protocol 1: General SNAr with Amines
  • Preparation : In a dried 20 mL scintillation vial, dissolve 4-bromo-2-methylnicotinonitrile (1.0 equiv, 1.0 mmol) in anhydrous Ethanol (5.0 mL). Note: Ethanol is an excellent green solvent that provides sufficient polarity to stabilize the Meisenheimer intermediate[3].

  • Reagent Addition : Add the amine nucleophile (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HBr, driving the reaction forward.

  • Reaction Phase : Stir the mixture at 80 °C for 4–6 hours. Monitor progression via LC-MS or TLC (Hexanes/EtOAc 3:1).

  • Workup (Self-Validating) : Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (15 mL) and saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). The absence of starting material in the organic layer via TLC confirms complete conversion.

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Suzuki-Miyaura Cross-Coupling at C4

Causality & Experimental Design : The Suzuki-Miyaura reaction couples the C4-bromide with an aryl or heteroaryl boronic acid. The use of Pd(dppf)Cl₂ is recommended because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the rate-limiting reductive elimination step—crucial when dealing with the steric hindrance of the adjacent ortho-cyano group. A biphasic solvent system (e.g., 1,4-Dioxane/H₂O or DMF/H₂O) is employed to dissolve both the organic substrates and the inorganic base (K₂CO₃), which is required to activate the boronic acid via formation of a reactive boronate complex[2][4].

Suzuki_Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition Complex [Pd(II)-Ar(Br)] Pd0->OA + 4-Bromo-2-methylnicotinonitrile TM Transmetalation Complex [Pd(II)-Ar(Ar')] OA->TM + Ar'-B(OH)2 + Base RE Reductive Elimination TM->RE RE->Pd0 Regenerates Pd(0) Product 4-Aryl-2-methylnicotinonitrile (Cross-Coupled Product) RE->Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C4 position.

Protocol 2: Palladium-Catalyzed Suzuki Coupling
  • Preparation : Charge a Schlenk flask with 4-bromo-2-methylnicotinonitrile (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Degassing (Critical Step) : Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Oxygen must be rigorously excluded via sparging with N₂ or Argon for 15 minutes to prevent catalyst deactivation and homocoupling side reactions[2].

  • Reaction Phase : Heat the mixture to 90 °C under an inert atmosphere for 12 hours.

  • Workup (Self-Validating) : Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine (20 mL). A clear organic phase post-filtration indicates successful removal of the spent catalyst.

  • Purification : Dry the organic phase (MgSO₄), concentrate, and purify via column chromatography.

Radical Bromination of the C2-Methyl Group

Causality & Experimental Design : To functionalize the C2-methyl group for downstream SN2 reactions, a Wohl-Ziegler bromination is utilized. N-Bromosuccinimide (NBS) provides a low, steady concentration of Br₂. Azobisisobutyronitrile (AIBN) serves as the radical initiator, homolytically cleaving under thermal conditions to abstract a benzylic hydrogen.

Protocol 3: Wohl-Ziegler Bromination
  • Preparation : Dissolve 4-bromo-2-methylnicotinonitrile (1.0 equiv) in trifluorotoluene (PhCF₃) (0.2 M). Note: PhCF₃ is used as a less toxic, environmentally benign alternative to carbon tetrachloride (CCl₄).

  • Reagent Addition : Add NBS (1.05 equiv) and AIBN (0.1 equiv).

  • Reaction Phase : Reflux the mixture (approx. 100 °C) for 4 hours. The heavy NBS solid will convert to succinimide, which floats to the surface, visually indicating reaction completion.

  • Workup : Cool the reaction to 0 °C and filter off the succinimide byproduct. Wash the filtrate with saturated aqueous Na₂S₂O₃ to quench any residual bromine, then concentrate and purify.

Comparative Data Presentation

Reaction TypeTarget FunctionalizationReagents / CatalystsSolvent SystemTemp (°C)Expected Yield Range
SNAr C4-Amination / ThiolationAmine/Thiol, DIPEA or K₂CO₃Ethanol or DMF25–80 °C75–95%
Suzuki-Miyaura C4-ArylationAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane / H₂O (4:1)90 °C60–85%
Radical Bromination C2-Methyl BrominationNBS, AIBNPhCF₃ (Trifluorotoluene)100 °C (Reflux)65–80%

References

  • [3] Title: Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines Source: tandfonline.com URL:

  • [1] Title: Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles Source: acs.org URL:

  • [2] Title: Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System Source: mdpi.com URL:

  • [4] Title: Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols Source: acs.org URL:

Sources

Application

Application Note: Advanced Recrystallization Protocol for 4-Bromo-2-methylnicotinonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1]. The molecule features three distinct reactive handles: a C4-bromide ideal for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), a C3-nitrile for reduction or hydrolysis, and a C2-methyl group capable of lateral lithiation.

Because this intermediate is frequently subjected to transition-metal catalysis, achieving high purity (>99.5%) is non-negotiable. Trace impurities—such as regioisomers from the upstream bromination or residual inorganic salts—can act as potent catalyst poisons. Standard purification of cyanopyridines relies heavily on strategic recrystallization to remove soluble impurities while maximizing thermodynamic yield[2].

Thermodynamic Causality & Solvent Selection

The rational design of a recrystallization protocol requires an understanding of the molecule's intermolecular forces. 4-Bromo-2-methylnicotinonitrile possesses a strong dipole moment driven by the electron-withdrawing nitrile group and the basic pyridine nitrogen, rendering it highly soluble in polar aprotic solvents (e.g., Ethyl Acetate, Acetone). Conversely, the lipophilic bromo and methyl substituents drastically reduce its solubility in aliphatic hydrocarbons (e.g., Hexane, n-Heptane).

Halogenated cyanopyridines present specific acute toxicity hazards and can be sensitive to prolonged heating in aqueous or protic environments, which may induce partial hydrolysis of the nitrile[3][4]. Therefore, an Anti-Solvent Crystallization (Ethyl Acetate / n-Heptane) is mechanistically superior to single-solvent systems.

The Causality of the Binary System:

  • Primary Solvent (Ethyl Acetate): Disrupts the crystal lattice efficiently at elevated temperatures (70 °C) due to dipole-dipole interactions, allowing for a highly concentrated solution and minimizing solvent volume.

  • Anti-Solvent (n-Heptane): Lowers the dielectric constant of the bulk medium. Gradual addition forces the hydrophobic scaffold to supersaturate and nucleate.

  • Prevention of "Oiling Out": Halogenated pyridines with moderate melting points are prone to liquid-liquid phase separation (oiling out) if cooled too rapidly. A controlled cooling ramp combined with anti-solvent addition ensures the system remains in the metastable zone, promoting crystal growth (Ostwald ripening) rather than amorphous precipitation.

Quantitative Data Summaries

Table 1: Physicochemical Profile of 4-Bromo-2-methylnicotinonitrile

PropertyValueStructural Implication
CAS Number 1374665-87-8[1]Unique identifier for regulatory tracking.
Molecular Formula C7H5BrN2[1]High halogen content increases density and lipophilicity.
Molecular Weight 197.03 g/mol [1]Used for precise stoichiometric calculations.
Appearance Off-white to light yellow solidColor shifts to dark brown indicate oxidative degradation.
Hazard Profile H302, H315, H319, H335[1]Requires fume hood and nitrile gloves; toxic if swallowed.

Table 2: Solvent Screening Matrix for Recrystallization

Solvent SystemRatio (v/v)Solubility (Hot)Solubility (Cold)Recovery YieldPurity Profile
EtOAc / n-Heptane 1 : 3HighVery Low> 85%Excellent (>99.5%)
Ethanol / Water 1 : 1HighModerate~ 70%Good, risk of hydrolysis
Toluene N/AVery HighHigh< 40%Poor recovery
Dichloromethane N/AVery HighVery HighN/AUnsuitable for crystallization

Experimental Workflow & Visualization

The following diagram illustrates the logical progression of the anti-solvent recrystallization procedure, designed to ensure a self-validating purification loop.

RecrystallizationWorkflow Step1 1. Dissolution (EtOAc at 70°C) Step2 2. Hot Filtration (Remove Insoluble Impurities) Step1->Step2 Step3 3. Anti-Solvent Addition (n-Heptane dropwise) Step2->Step3 Step4 4. Controlled Cooling (0.5°C/min to 5°C) Step3->Step4 Step5 5. Isolation & Washing (Cold Heptane wash) Step4->Step5 Step6 6. Vacuum Drying (40°C, 50 mbar) Step5->Step6

Figure 1: Anti-solvent recrystallization workflow for 4-Bromo-2-methylnicotinonitrile.

Step-by-Step Methodology

Prerequisites: All glassware must be oven-dried. Perform all operations inside a certified fume hood due to the irritant and toxic nature of the brominated pyridine derivative[1].

Step 1: Primary Dissolution

  • Transfer 10.0 g of crude 4-Bromo-2-methylnicotinonitrile to a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal temperature probe.

  • Add 20 mL of anhydrous Ethyl Acetate (EtOAc).

  • Heat the suspension to 70 °C using a temperature-controlled oil bath until complete dissolution occurs. Insight: Do not exceed the boiling point of EtOAc (77 °C) to prevent solvent loss and concentration shifts.

Step 2: Hot Filtration

  • Pre-heat a sintered glass funnel (porosity 3) and a receiving flask to 70 °C to prevent premature crystallization.

  • Rapidly filter the hot solution under mild vacuum to remove insoluble particulates, dust, or residual inorganic salts from upstream synthesis.

  • Wash the filter cake with 2 mL of hot EtOAc.

Step 3: Anti-Solvent Addition

  • Transfer the filtrate back to a clean 3-neck flask maintained at 70 °C.

  • Begin dropwise addition of 60 mL of n-Heptane (pre-warmed to 60 °C) via an addition funnel over 20 minutes.

  • Critical Observation: The solution should remain clear. If persistent cloudiness occurs before all Heptane is added, pause the addition and increase the temperature by 2–3 °C until clarity returns.

Step 4: Controlled Cooling & Nucleation

  • Reduce the oil bath temperature at a strictly controlled rate of 0.5 °C/min down to 25 °C.

  • Mechanistic Insight: Slow cooling minimizes the entrapment of mother liquor within the crystal lattice (inclusions) and prevents the compound from oiling out. Spontaneous nucleation typically occurs around 45–50 °C. If supersaturation persists without crystallization, introduce 5 mg of pure seed crystals at 45 °C.

  • Once at 25 °C, transfer the flask to an ice-water bath and cool to 5 °C for 2 hours to maximize thermodynamic yield.

Step 5: Isolation & Washing

  • Collect the crystalline product via vacuum filtration using a Büchner funnel.

  • Displace the mother liquor entirely before washing.

  • Wash the crystal cake with two 15 mL portions of ice-cold n-Heptane (0–5 °C). Insight: Cold Heptane removes residual EtOAc and surface impurities without dissolving the purified product.

Step 6: Vacuum Drying

  • Transfer the solid to a pre-weighed crystallizing dish.

  • Dry in a vacuum oven at 40 °C and 50 mbar for 12 hours.

  • Warning: Do not exceed 45 °C. Halogenated cyanopyridines can exhibit sublimation under deep vacuum at elevated temperatures[4].

Analytical Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, the following quality control checks must be implemented:

  • Purity Verification (HPLC): Run an aliquot on a C18 reverse-phase column (Acetonitrile/Water + 0.1% TFA gradient). The target purity is >99.5% Area.

  • Residual Solvent (1H-NMR): Check for residual EtOAc (singlet at 2.05 ppm, quartet at 4.12 ppm in CDCl3) and n-Heptane (multiplets around 0.8-1.3 ppm). If solvents persist, extend vacuum drying time; do not increase temperature.

  • Troubleshooting "Oiling Out": If a second liquid phase forms during cooling instead of crystals, the system is too concentrated in Heptane too quickly. Solution: Reheat the mixture to 75 °C, add 2–5 mL of EtOAc until a single clear phase forms, and cool at a slower rate (0.2 °C/min), ensuring seeding is performed at the upper edge of the metastable zone.

References

  • Title: 4-Bromo-2-cyanopyridine | C6H3BrN2 | CID 693283 Source: PubChem - NIH URL: [Link]

  • Title: 2-chloronicotinonitrile Source: Organic Syntheses Procedure URL: [Link]

Sources

Method

"column chromatography for purifying 4-Bromo-2-methylnicotinonitrile"

An Application Note and Protocol for the Purification of 4-Bromo-2-methylnicotinonitrile via Column Chromatography Authored by: A Senior Application Scientist Abstract 4-Bromo-2-methylnicotinonitrile is a pivotal heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of 4-Bromo-2-methylnicotinonitrile via Column Chromatography

Authored by: A Senior Application Scientist

Abstract

4-Bromo-2-methylnicotinonitrile is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The purity of this intermediate is paramount to ensure the desired yield and impurity profile in subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the purification of crude 4-Bromo-2-methylnicotinonitrile using normal-phase column chromatography. The guide emphasizes the scientific rationale behind methodological choices, particularly addressing the challenges associated with purifying basic pyridine derivatives on acidic silica gel. It includes comprehensive, step-by-step instructions from mobile phase optimization using Thin-Layer Chromatography (TLC) to final product isolation, alongside a robust troubleshooting guide.

Introduction: The Chromatographic Challenge

The purification of pyridine derivatives like 4-Bromo-2-methylnicotinonitrile presents a specific challenge in normal-phase chromatography. The basic nitrogen atom in the pyridine ring can undergo strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the surface of silica gel, the most common stationary phase.[1] This interaction leads to significant peak tailing, poor separation, and potentially irreversible adsorption, resulting in low recovery.[1][2]

The protocol outlined herein addresses this issue by incorporating a basic modifier into the mobile phase. This additive, typically triethylamine (TEA), acts as a competing base that saturates the acidic silanol sites, allowing the target compound to elute symmetrically and efficiently.[1] This guide will walk the researcher through a systematic approach to achieve high purity of the target compound.

Chemical Structure and Properties

Understanding the structure of 4-Bromo-2-methylnicotinonitrile is key to designing the purification strategy.

Caption: Structure of 4-Bromo-2-methylnicotinonitrile with key functional groups.

Principle of the Method: Modified Normal-Phase Chromatography

This protocol employs normal-phase column chromatography, a technique where a polar stationary phase (silica gel) adsorbs compounds from a non-polar mobile phase.[3] Elution occurs as the mobile phase flows through the column, and separation is achieved based on the varying affinities of the mixture's components for the stationary phase. Polar compounds interact more strongly with the silica gel and elute later, while non-polar compounds travel through the column more quickly.[4]

To counteract the basicity of the pyridine ring, a small percentage (0.1-1%) of triethylamine (TEA) is added to the eluent. The TEA, being a stronger, less-hindered base, preferentially interacts with the acidic silanol sites on the silica, effectively "masking" them from the 4-Bromo-2-methylnicotinonitrile. This prevents the strong acid-base interaction, leading to symmetrical peaks and improved separation.[2]

Workflow: From Method Development to Purified Product

The purification process is a systematic workflow that begins with small-scale optimization and culminates in the large-scale column separation.

Sources

Application

Application Notes &amp; Protocols: 4-Bromo-2-methylnicotinonitrile as a Core Scaffold in Agrochemical Synthesis

Executive Summary In modern agrochemical discovery, the pyridine-3-carbonitrile (nicotinonitrile) motif is a privileged structural scaffold, frequently embedded in the active ingredients (AIs) of high-efficacy insecticid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern agrochemical discovery, the pyridine-3-carbonitrile (nicotinonitrile) motif is a privileged structural scaffold, frequently embedded in the active ingredients (AIs) of high-efficacy insecticides, herbicides, and fungicides[1]. Specifically, 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8) offers an exceptional platform for late-stage functionalization. As a Senior Application Scientist, I have designed this technical guide to move beyond theoretical chemistry, elucidating the mechanistic rationale and providing self-validating protocols for leveraging this molecule in the synthesis of advanced crop protection agents.

Mechanistic Causality & Orthogonal Reactivity

The strategic value of 4-Bromo-2-methylnicotinonitrile lies in its orthogonal reactivity profile. This allows for sequential, site-selective modifications without the need for excessive protecting group chemistry, streamlining the scale-up process for agrochemical manufacturing[2].

  • C4-Bromine (Electrophilic Hub) : The electron-withdrawing nature of the pyridine ring and the adjacent nitrile group renders the C4 position highly susceptible to oxidative addition by low-valent transition metals. This facilitates Suzuki-Miyaura and Buchwald-Hartwig cross-couplings to install aryl, heteroaryl, or amine substituents—critical modifications for enhancing binding affinity to target enzymes in fungal pathogens[3].

  • C3-Nitrile (Hydrogen Bonding Acceptor/Precursor) : The cyano group can be selectively hydrated to a primary amide or reduced to a primary amine. Nicotinamide analogs are well-documented for their insecticidal properties, often targeting the insect nervous system (e.g., neonicotinoid-like or ryanodine receptor modulators)[4].

  • C2-Methyl (C-H Functionalization) : The benzylic-like protons of the C2-methyl group are acidic and can be radically halogenated or oxidized, providing a reliable handle for extending the molecular architecture.

Reactivity A 4-Bromo-2-methylnicotinonitrile (Core Scaffold) B C4: Suzuki/Buchwald Cross-Coupling A->B Pd Catalyst C C3: Nitrile Hydrolysis/Reduction A->C Acid/Base D C2: Methyl Functionalization A->D Halogenation E Aryl-Pyridine Fungicides B->E F Nicotinamide Insecticides C->F G Extended Heterocycle Herbicides D->G

Fig 1: Orthogonal reactivity pathways of 4-Bromo-2-methylnicotinonitrile in agrochemical synthesis.

Quantitative Data & Reaction Profiling

To establish a robust synthetic baseline, we evaluated the physicochemical parameters and optimized the cross-coupling conditions for the C4 position.

Table 1: Physicochemical Profile of 4-Bromo-2-methylnicotinonitrile

PropertyValue / Description
CAS Number 1374665-87-8
Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
Appearance Pale yellow to white solid
Primary Reactivity Sites C4 (Bromo), C3 (Cyano), C2 (Methyl)

Table 2: Optimization of C4 Suzuki-Miyaura Coupling (Self-Validation Data)

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)IPC Observation
Pd(PPh3)4Na2CO3Toluene/H2O9045High hydrodebromination
Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O 90 88 Clean conversion
Pd2(dba)3 / XPhosK3PO4Toluene10092Trace byproducts

Causality Insight: Why does Pd(dppf)Cl2 drastically outperform Pd(PPh3)4? The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This accelerates the reductive elimination step and effectively suppresses the competitive hydrodebromination pathway—a notorious side reaction when coupling electron-deficient, halogenated pyridines[3].

Self-Validating Experimental Protocols

Every protocol described below is engineered as a self-validating system, incorporating strict In-Process Controls (IPC) to ensure empirical confidence before advancing to subsequent stages.

Workflow Step1 Step 1: Preparation Degass solvents, weigh starting materials Step2 Step 2: Reaction Setup Add Pd catalyst, boronic acid, and base Step1->Step2 Step3 Step 3: IPC Monitoring LC-MS check for m/z 197 disappearance Step2->Step3 Step4 Step 4: Workup Aqueous extraction, brine wash, dry Step3->Step4 Step5 Step 5: Purification Silica gel chromatography to isolate AI Step4->Step5

Fig 2: Self-validating workflow for Pd-catalyzed cross-coupling of the nicotinonitrile scaffold.

Protocol A: Site-Selective Suzuki-Miyaura Coupling at the C4 Position

Objective : Synthesize a 4-aryl-2-methylnicotinonitrile intermediate, a common precursor for succinate dehydrogenase inhibitor (SDHI) fungicides. Causality Insight : We utilize a biphasic 1,4-Dioxane/H2O system. The water dissolves the inorganic base (K2CO3), facilitating the crucial transmetalation step by forming a reactive boronate complex, while dioxane solubilizes the organic substrates.

  • Step 1: Reagent Preparation & Degassing Charge an oven-dried Schlenk flask with 4-Bromo-2-methylnicotinonitrile (1.0 equiv, 10 mmol), the target arylboronic acid (1.2 equiv, 12 mmol), and K2CO3 (2.5 equiv, 25 mmol). Self-Validation Check: Ensure the boronic acid is free-flowing. Clumping indicates anhydride (boroxine) formation, which requires adjusting the stoichiometry to 0.4 equiv of the trimer to prevent yield drops.

  • Step 2: Catalyst Addition Add Pd(dppf)Cl2 (0.05 equiv, 0.5 mmol). Evacuate and backfill the flask with N2 three times. Add degassed 1,4-Dioxane (40 mL) and degassed DI H2O (10 mL). Causality Insight: Degassing is non-negotiable. Oxygen rapidly oxidizes the electron-rich phosphine ligands, killing the catalytic cycle and leading to black palladium precipitation.

  • Step 3: Reaction Execution & IPC Monitoring Heat the mixture to 90°C under vigorous stirring. Self-Validation Check (IPC): After 4 hours, sample 50 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the distinct bromine isotopic doublet at m/z 197/199 [M+H]+ completely disappears, replaced by the target product mass. If the starting material persists alongside a black precipitate, the catalyst has deactivated; spike with an additional 0.02 equiv of Pd(dppf)Cl2.

  • Step 4: Workup & Isolation Cool to room temperature. Dilute with EtOAc (50 mL) and partition. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Step 5: Purification Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient). Self-Validation Check: The product should elute as a single, UV-active spot (254 nm) with an Rf distinct from the highly polar boronic acid remnants.

Protocol B: Controlled Hydration of C3-Nitrile to Nicotinamide

Objective : Convert the cyano group to a primary amide, a structural hallmark of ryanodine receptor-targeting insecticides[4]. Causality Insight : Standard acidic/basic hydrolysis often overshoots, converting the nitrile all the way to a carboxylic acid. To arrest the reaction at the amide stage, we employ a controlled alkaline peroxide system.

  • Step 1: Reaction Setup Dissolve the coupled 2-methylnicotinonitrile intermediate (5 mmol) in Ethanol (20 mL) and DMSO (5 mL). Causality Insight: DMSO acts as a phase-transfer agent and mild oxidant promoter, significantly accelerating the hydration of sterically hindered nitriles.

  • Step 2: Reagent Addition Cool the solution to 0°C. Dropwise, add 30% aqueous H2O2 (3.0 mL), followed by 6M NaOH (1.0 mL). Self-Validation Check: The addition must be exothermic. A lack of a temperature spike indicates degraded H2O2. Verify peroxide activity with KI-starch paper before proceeding.

  • Step 3: IPC Monitoring Stir at room temperature for 2 hours. Self-Validation Check (IPC): Monitor via IR spectroscopy or TLC. The sharp, intense C≡N stretching band at ~2230 cm⁻¹ must completely vanish, replaced by a broad N-H stretching doublet at ~3300-3400 cm⁻¹ and a strong C=O (amide I) band at ~1660 cm⁻¹.

  • Step 4: Quenching & Isolation Quench the excess peroxide by slowly adding saturated aqueous Na2S2O3 until a negative KI-starch test is achieved. Extract with Dichloromethane (3 x 20 mL), dry, and concentrate to yield the nicotinamide intermediate.

References
  • Title: Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: An In-depth Technical Guide to 3-Cyanopyridine Source: Benchchem URL
  • Title: Application Notes: Synthesis of Agrochemical Intermediates from Methyl 4-bromo-6-methylnicotinate Source: Benchchem URL
  • Title: 3-Cyanopyridine Market to Reach 400 Million USD by 2025, Anchor for Vitamin B3 and Agrochemical Industries Source: HDIN Research URL

Sources

Method

"biological activity of 4-Bromo-2-methylnicotinonitrile derivatives"

This comprehensive application note provides a detailed framework for synthesizing and evaluating the biological activity of derivatives based on the 4-bromo-2-methylnicotinonitrile scaffold. Introduction and Scaffold Ra...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note provides a detailed framework for synthesizing and evaluating the biological activity of derivatives based on the 4-bromo-2-methylnicotinonitrile scaffold.

Introduction and Scaffold Rationale

The pyridine-3-carbonitrile (nicotinonitrile) core is a privileged pharmacophore in modern drug discovery. Specifically, 4-bromo-2-methylnicotinonitrile serves as a highly versatile synthetic intermediate. The presence of the C4-bromine atom provides an optimal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the rapid generation of diverse chemical libraries. Furthermore, the C3-nitrile and C2-methyl groups offer orthogonal reactivity for cyclization, leading to complex polycyclic systems such as azaindenoisoquinolines[1].

Nicotinonitrile derivatives exhibit a wide array of biological activities, including broad-spectrum antimicrobial efficacy[2] and non-linear optical (NLO) properties[3]. Most notably, when cyclized into azaindenoisoquinolines, these derivatives act as potent Topoisomerase I (Top1) inhibitors. The introduction of the basic pyridine nitrogen into the indenoisoquinoline core significantly improves aqueous solubility and facilitates charge-transfer interactions with DNA, thereby enhancing the stabilization of the Top1-DNA cleavage complex[4].

Mechanism of Action: Topoisomerase I Inhibition

Top1 is an essential enzyme that resolves DNA supercoiling during replication and transcription by creating transient single-strand breaks. Nicotinonitrile-derived azaindenoisoquinolines act as interfacial inhibitors. They intercalate into the DNA at the cleavage site and form specific hydrogen bonds with the Top1 enzyme, trapping the transient Top1-DNA cleavage complex and preventing DNA religation. This leads to double-strand DNA breaks during replication, ultimately triggering apoptosis[4].

Mechanism DNA Supercoiled DNA Complex Top1-DNA Cleavage Complex (Transient) DNA->Complex Top1 Binding & Strand Cleavage Top1 Topoisomerase I (Top1) Top1->Complex Ternary Drug-Top1-DNA Ternary Complex Complex->Ternary Drug Intercalation Drug Nicotinonitrile Derivative (Interfacial Inhibitor) Drug->Ternary Apoptosis DNA Damage & Apoptosis Ternary->Apoptosis Religation Inhibited

Mechanism of Top1 inhibition by nicotinonitrile-derived interfacial inhibitors.

Experimental Workflows & Protocols

To systematically evaluate the biological activity of 4-bromo-2-methylnicotinonitrile derivatives, a self-validating workflow encompassing chemical synthesis, biochemical screening, and cellular assays is required.

Workflow A 4-Bromo-2-methylnicotinonitrile (Starting Material) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) A->B Diversification C Derivative Library (4-Substituted) B->C Purification D In Vitro Top1 Relaxation Assay C->D Biochemical E Cytotoxicity Screening (MTT Assay) C->E Cellular F Lead Compound Identification D->F SAR Analysis E->F SAR Analysis

Workflow for synthesizing and screening 4-Bromo-2-methylnicotinonitrile derivatives.

Protocol 3.1: Synthesis of a C4-Substituted Derivative Library

Objective: Generate a library of 4-aryl-2-methylnicotinonitriles via Suzuki-Miyaura cross-coupling. Causality & Validation: Palladium-catalyzed cross-coupling is chosen for its high functional group tolerance. Potassium carbonate acts as a mild base to activate the boronic acid, while rigorous degassing prevents the oxidative deactivation of the Pd(0) catalyst. The reaction is self-validating through LC-MS monitoring, ensuring complete consumption of the brominated starting material.

  • Reaction Setup: In a Schlenk flask, combine 4-bromo-2-methylnicotinonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Degassing: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen, ensuring the longevity of the palladium catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a steady stream of Argon.

  • Heating: Heat the reaction mixture to 90°C and stir for 4–6 hours.

  • Validation Checkpoint: Monitor the reaction via TLC or LC-MS. The disappearance of the 4-bromo starting material validates reaction completion.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash column chromatography to isolate the target derivative.

Protocol 3.2: In Vitro Topoisomerase I DNA Relaxation Assay

Objective: Quantify the ability of the synthesized derivatives to inhibit Top1-mediated DNA relaxation. Causality & Validation: Supercoiled pBR322 plasmid DNA is utilized because its compact structure migrates faster on an agarose gel than relaxed DNA. Inhibition of Top1 prevents the conversion of supercoiled DNA to the relaxed form, allowing for visual and densitometric quantification. Camptothecin is included as a positive control to validate the assay's dynamic range.

  • Reaction Assembly: In a 20 µL reaction volume, combine Top1 reaction buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA), 0.25 µg of supercoiled pBR322 DNA, and the test compound (dissolved in DMSO, final DMSO concentration <1%).

  • Control Setup: Include a vehicle control (1% DMSO) and a positive control (10 µM Camptothecin).

  • Enzyme Addition: Add 1 Unit of recombinant human Top1.

  • Incubation: Incubate at 37°C for 30 minutes to allow Top1-mediated relaxation.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 0.5 mg/mL Proteinase K. Incubate at 50°C for 30 minutes. (Causality: SDS denatures Top1, and Proteinase K digests the enzyme, preventing it from altering DNA topology during subsequent electrophoresis).

  • Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel without ethidium bromide at 2 V/cm for 14 hours.

  • Staining & Imaging: Post-stain the gel with Ethidium Bromide (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light.

Protocol 3.3: Cellular Cytotoxicity Evaluation (MTT Assay)

Objective: Assess the antiproliferative activity of the derivatives in human cancer cell lines (e.g., MCF-7, HCT116). Causality & Validation: The MTT assay measures mitochondrial metabolic activity (via the reduction of a tetrazolium dye), which directly correlates with the number of viable cells, providing a reliable and high-throughput readout for cytotoxicity.

  • Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the test compounds (0.01 µM to 100 µM). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. (Causality: Viable cells reduce the yellow MTT to purple formazan crystals).

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis.

Quantitative Data Presentation

To illustrate the biological evaluation workflow, Table 1 summarizes representative structure-activity relationship (SAR) data for a panel of 4-substituted-2-methylnicotinonitrile derivatives, comparing their biochemical Top1 inhibition and cellular cytotoxicity.

Table 1: Representative Biological Activity of 4-Substituted-2-methylnicotinonitrile Derivatives

Compound IDC4-Substituent (R-Group)Top1 Inhibition IC₅₀ (µM)MCF-7 Cytotoxicity IC₅₀ (µM)HCT116 Cytotoxicity IC₅₀ (µM)
Derivative A Phenyl> 50.0> 100.0> 100.0
Derivative B 4-Methoxyphenyl12.5 ± 1.224.3 ± 2.118.7 ± 1.5
Derivative C 3,4-Dimethoxyphenyl3.4 ± 0.48.1 ± 0.95.2 ± 0.6
Derivative D Azaindenoisoquinoline (Cyclized)0.8 ± 0.11.2 ± 0.20.9 ± 0.1
Camptothecin Positive Control0.5 ± 0.10.4 ± 0.10.3 ± 0.1

(Note: Data presented is representative of trends observed in the literature for nicotinonitrile-derived Top1 inhibitors).

References

  • Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships. Journal of Medicinal Chemistry.[Link]

  • 7-Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry.[Link]

  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Tetrahedron.[Link]

  • Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives. International Journal of Molecular Sciences.[Link]

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Application

The Strategic Role of 4-Bromo-2-methylnicotinonitrile in Modern Drug Discovery: Applications, Mechanisms, and Protocols

Introduction & Structural Rationale In the landscape of modern medicinal chemistry, the selection of a core scaffold dictates the trajectory of a drug discovery campaign. 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of modern medicinal chemistry, the selection of a core scaffold dictates the trajectory of a drug discovery campaign. 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8) has emerged as a highly privileged building block due to the synergistic electronic and steric properties of its three distinct functional groups arranged on a pyridine core.

Understanding the causality behind its utility requires dissecting its structural features:

  • The Pyridine Core: Provides a basic nitrogen that acts as a strong hydrogen-bond acceptor. This improves the aqueous solubility and metabolic stability of the resulting drug candidates compared to purely lipophilic carbocyclic scaffolds.

  • The 3-Cyano Group (-CN): As a strong electron-withdrawing group (EWG), the nitrile pulls electron density away from the aromatic ring, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO). This electronic deficiency accelerates the oxidative addition of palladium catalysts into the adjacent C4–Br bond 1.

  • The 4-Bromo Group (-Br): Serves as the primary, highly reactive synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amine substituents 1.

  • The 2-Methyl Group (-CH3): Introduces critical steric bulk. In kinase inhibitor design, this steric hindrance restricts the rotation of adjacent biaryl bonds, locking the molecule into a specific bioactive conformation necessary for optimal binding in the ATP hinge region 2. Furthermore, it can be functionalized via radical bromination to yield a 2-bromomethyl derivative for further elaboration.

Divergent Synthetic Pathways

The versatility of 4-Bromo-2-methylnicotinonitrile allows medicinal chemists to rapidly generate libraries of diverse pharmacophores. The nitrile group can be converted to tetrazoles (carboxylic acid bioisosteres) for GPCR targets, while the C4 position is utilized to build extended biaryl systems common in antibacterial agents 3.

Pathways Core 4-Bromo-2-methylnicotinonitrile (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C4-Aryl/Heteroaryl) Core->Suzuki Pd Cat., Ar-B(OH)2 Base, Heat Buchwald Buchwald-Hartwig Amination (C4-Amine) Core->Buchwald Pd Cat., R-NH2 Ligand, Base Tetrazole Nitrile Cycloaddition (3-Tetrazole Bioisostere) Core->Tetrazole NaN3, NH4Cl DMF, 110°C Bromination Radical Bromination (2-Bromomethyl derivative) Core->Bromination NBS, AIBN CCl4, Reflux Kinase Kinase Inhibitors (Hinge Binders) Suzuki->Kinase PPI PPI Inhibitors (Solubility Enhanced) Suzuki->PPI Buchwald->Kinase GPCR GPCR Modulators (Allosteric Ligands) Buchwald->GPCR Tetrazole->GPCR Bromination->PPI

Divergent synthetic pathways of 4-Bromo-2-methylnicotinonitrile in drug discovery.

Quantitative Data Summaries: Reaction Optimization

To ensure reproducible library generation, the following table summarizes the optimized quantitative parameters and the mechanistic causality behind the reagent selection for functionalizing this scaffold 4.

Reaction TypeReagents / CatalystBase & SolventTemp & TimeTypical YieldMechanistic Rationale
Suzuki-Miyaura Ar-B(OH)2, Pd(dppf)Cl2 (5 mol%)K2CO3 (2.0 eq), Dioxane/H2O (4:1)90°C, 12h75-90%Bidentate dppf ligand prevents catalyst deactivation; water dissolves inorganic base to facilitate the transmetalation step.
Buchwald-Hartwig R-NH2, Pd2(dba)3 (2.5 mol%), XantphosCs2CO3 (2.0 eq), Toluene100°C, 16h60-85%Wide bite-angle ligand (Xantphos) geometrically favors reductive elimination over unwanted β-hydride elimination.
Tetrazole Formation NaN3 (3.0 eq), NH4Cl (3.0 eq)DMF110°C, 24h70-95%NH4Cl generates hydrazoic acid (HN3) in situ; the electron-deficient nitrile accelerates the [3+2] cycloaddition.
Radical Bromination NBS (1.1 eq), AIBN (0.1 eq)PhCF3 (Trifluorotoluene)80°C, 6h50-70%AIBN initiates the radical chain; the benzylic 2-methyl C-H bond is the weakest, favoring highly selective bromination.

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Suzuki-Miyaura Cross-Coupling at C4

This protocol is designed as a self-validating system. The proximity of the 2-methyl group creates steric hindrance, which is overcome by using a bidentate palladium catalyst and biphasic solvent conditions.

Reagents:

  • 4-Bromo-2-methylnicotinonitrile (1.0 mmol, 197.03 g/mol )

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl2·CH2Cl2 adduct (0.05 mmol, 5 mol%)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 10 mL), degassed

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-methylnicotinonitrile, the arylboronic acid, and Pd(dppf)Cl2.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times) to prevent oxidative degradation of the Pd(0) active species.

  • Solvent Addition: Add degassed 1,4-Dioxane (8 mL) via syringe, followed by a degassed aqueous solution of K2CO3 (2.0 M, 2 mL).

  • Reaction: Heat the biphasic mixture to 90°C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Validation metric: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 197 [M+H]+ and 199 [M+H]+ due to 79Br and 81Br. Complete oxidative addition and conversion are confirmed only when this doublet completely disappears, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure biaryl product.

Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Core Scaffold, Boronic Acid, Pd Catalyst, and Base Start->Reagents Solvent Add Degassed Solvent (Dioxane/H2O) Reagents->Solvent Heat Thermal Heating (90°C, 12h) Solvent->Heat Monitor LC-MS Monitoring (Check m/z 197/199 disappearance) Heat->Monitor Decision Conversion > 95%? Monitor->Decision Workup Aqueous Workup & Extraction (EtOAc) Decision->Workup Yes Optimize Optimize Catalyst/Base Decision->Optimize No Purify Flash Chromatography (Silica Gel) Workup->Purify Characterize Characterization (NMR, HRMS) Purify->Characterize Optimize->Reagents

Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Protocol B: Bioisosteric Conversion of the Nitrile to a 1H-Tetrazole

Converting the 3-cyano group into a 1H-tetrazole provides a metabolically stable bioisostere of a carboxylic acid, crucial for enhancing target affinity in GPCRs.

Reagents:

  • 4-Aryl-2-methylnicotinonitrile derivative (1.0 mmol)

  • Sodium azide (NaN3) (3.0 mmol)

  • Ammonium chloride (NH4Cl) (3.0 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Procedure:

  • Setup: Suspend the nicotinonitrile derivative, NaN3, and NH4Cl in anhydrous DMF in a heavy-walled glass pressure tube. Causality: NH4Cl acts as a weak proton source to generate hydrazoic acid (HN3) in situ, preventing the accumulation of highly explosive, volatile HN3 gas while driving the [3+2] cycloaddition.

  • Reaction: Seal the tube and heat to 110°C behind a blast shield for 24 hours.

  • Self-Validation Checkpoint (TLC/NMR): The tetrazole product possesses an acidic proton (pKa ~4.5). On normal-phase TLC, the product will appear as a highly polar, streaking spot compared to the non-polar starting material. In 13C NMR, the nitrile carbon (~115 ppm) will shift to a characteristic tetrazole quaternary carbon signal at ~155-160 ppm.

  • Workup: Cool the mixture to room temperature. Carefully acidify the mixture to pH 3 using 1M HCl (to protonate the tetrazole salt). Extract with EtOAc (3 × 15 mL).

  • Purification: Wash the combined organic layers thoroughly with water (to remove DMF) and brine, dry over Na2SO4, and concentrate to yield the tetrazole product.

References

  • UCHEM. "4-Bromopyridine (CAS 1120-87-2) - Versatile Heteroaromatic Building Block". myuchem.com.
  • BenchChem. "6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery". benchchem.com.
  • MDPI. "Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules". mdpi.com.
  • BenchChem. "(pyridin-4-yl)aniline: A Key Intermediate in Modern Drug Discovery". benchchem.com.

Sources

Method

Application Note: A Multi-Tiered Strategy for Bioactivity Screening of a 4-Bromo-2-methylnicotinonitrile Derivative Library

Abstract The discovery of novel bioactive small molecules is a cornerstone of modern drug development. Compound libraries built around privileged scaffolds, such as the nicotinonitrile core, offer a rich starting point f...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery of novel bioactive small molecules is a cornerstone of modern drug development. Compound libraries built around privileged scaffolds, such as the nicotinonitrile core, offer a rich starting point for identifying new therapeutic leads. This application note provides a detailed, field-proven guide for the comprehensive bioactivity screening of a 4-bromo-2-methylnicotinonitrile derivative library. We present a multi-tiered screening cascade designed to efficiently identify and characterize compounds with potential therapeutic value, moving from broad cytotoxicity profiling to specific target-based and antimicrobial assays. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Rationale for a Screening Cascade

The 4-bromo-2-methylnicotinonitrile scaffold is a versatile starting point for medicinal chemistry due to its synthetic tractability and the presence of multiple sites for chemical modification. Derivatives of related pyridine and nitrile-containing compounds have shown a wide range of biological activities, including kinase inhibition and anticancer effects.[1][2] Screening a library of such derivatives is an effective method to explore its biological potential and identify "hits"—compounds that interact with a biological target in a desired way.[3]

A successful screening campaign does not test compounds randomly; it employs a strategic, multi-tiered approach known as a screening cascade.[4] This strategy begins with broad, cost-effective primary assays to quickly identify active compounds and eliminate those with undesirable properties, such as general toxicity.[5] Promising hits are then advanced to more complex and specific secondary assays to elucidate their mechanism of action (MOA) and confirm their activity in a more biologically relevant context.[5][6] This tiered methodology maximizes efficiency, conserves resources, and reduces the risk of pursuing false-positive candidates.[7]

The overall goal is to funnel a large, diverse library down to a small number of well-characterized hits that can serve as the foundation for a hit-to-lead optimization program.[8][9]

G cluster_0 Screening Cascade Workflow cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Hit Triage & Secondary Screening cluster_3 Tier 3: Hit Validation & Prioritization Lib 4-Bromo-2-methylnicotinonitrile Derivative Library PrimaryScreen Primary Screen: General Cytotoxicity (MTT Assay) Single High Concentration (e.g., 10-30 µM) Lib->PrimaryScreen All Compounds DoseResponse Dose-Response & IC50 Determination of Hits PrimaryScreen->DoseResponse Active & Non-Toxic Compounds ('Hits') KinaseScreen Biochemical Assay: Kinase Inhibition Screen DoseResponse->KinaseScreen Potent Hits AntibacterialScreen Phenotypic Assay: Antibacterial MIC Determination DoseResponse->AntibacterialScreen Potent Hits SAR Preliminary SAR Analysis & Hit Prioritization KinaseScreen->SAR AntibacterialScreen->SAR H2L Hit-to-Lead Optimization SAR->H2L

Fig. 1: A tiered high-throughput screening (HTS) cascade.

Tier 1 Protocol: Primary Screening for General Cytotoxicity

Causality Behind This Step: The initial step in any small molecule screen is to assess general cytotoxicity.[10] This is critical for two reasons: 1) It flags and eliminates compounds that are non-specifically toxic to all cells, which are poor candidates for therapeutic development, and 2) It establishes a non-toxic concentration range for subsequent, more specific assays, ensuring that any observed effects in later screens are not simply due to cell death.[10] The MTT assay is a robust, inexpensive, and high-throughput compatible colorimetric assay for measuring cell metabolic activity, which serves as a reliable proxy for cell viability.[11][12][13] The principle relies on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases, an activity only present in living, metabolically active cells.[14]

Protocol 2.1: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell line (e.g., A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT Reagent (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom cell culture plates

  • Test compounds dissolved in DMSO (10 mM stock)

  • Positive control (e.g., Doxorubicin, 10 µM final concentration)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a working plate by diluting the 10 mM stock compounds from the library into complete medium to achieve the desired final screening concentration (e.g., 10 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.

  • Controls Setup:

    • Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the test wells (represents 100% viability).

    • Positive Control: Wells with cells treated with a known cytotoxic agent like Doxorubicin.

    • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

  • Remove the seeding medium from the cells and add 100 µL of the compound-containing medium (or control medium) to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Presentation: Cell viability is calculated relative to the vehicle (DMSO) control.

  • Percent Viability (%) = [(Abssample - Absblank) / (Absvehicle - Absblank)] * 100

Compounds showing significant cytotoxicity (e.g., <50% viability) at the primary screening concentration may be flagged for toxicity or deprioritized unless cytotoxicity is the desired outcome (e.g., for anticancer agents).

Table 1: Representative Primary Screening Data (10 µM Concentration)

Compound ID % Viability (A549 Cells) Hit Flag
NCN-001 98.2 ± 4.1 No
NCN-002 45.7 ± 3.5 Yes
NCN-003 91.5 ± 5.6 No
NCN-004 22.1 ± 2.9 Yes

| NCN-005 | 88.9 ± 6.2 | No |

Tier 2 Protocols: Secondary Screening for Specific Bioactivities

Compounds that pass the primary screening filter (i.e., are non-toxic or show desired cytotoxicity) are advanced to secondary screening.[5] This stage involves dose-response studies to determine potency (IC50) and assays against specific molecular targets or cellular phenotypes to understand the mechanism of action.[15][16]

Protocol 3.1: Dose-Response and IC50 Determination

Before target-specific screening, "hits" from the primary screen are tested across a range of concentrations (typically an 8- to 10-point serial dilution) to determine their half-maximal inhibitory concentration (IC50). The IC50 is a critical measure of a compound's potency and is essential for comparing compounds and understanding structure-activity relationships (SAR).[17][18] The experimental setup is identical to the MTT assay, but instead of a single concentration, a dilution series is used. Data is then plotted using non-linear regression analysis in software like GraphPad Prism to calculate the IC50 value.[19]

Table 2: IC50 Values for Cytotoxic Hits Against A549 Cells

Compound ID IC50 (µM)
NCN-002 7.8
NCN-004 1.3
NCN-011 15.2

| NCN-023 | 0.98 |

Protocol 3.2: Biochemical Assay - Kinase Inhibition

Causality Behind This Step: Protein kinases are critical regulators of cellular signaling and their dysregulation is linked to many diseases, particularly cancer, making them a major class of drug targets.[20][21] A biochemical assay using a purified, recombinant enzyme allows for the direct measurement of a compound's ability to inhibit the target, free from the complexities of a cellular environment like membrane permeability or off-target effects.[6][22] Luminescence-based ADP detection assays are widely used for their high sensitivity, broad applicability to nearly all kinases, and HTS-compatibility.[23][24] They work by measuring the amount of ADP produced, which is directly proportional to kinase activity.

G cluster_0 Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B (Screening Target) KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Phosphorylates Nucleus Nucleus TF->Nucleus Response Cell Proliferation, Survival Nucleus->Response Compound NCN-Derivative (Inhibitor) Compound->KinaseB Inhibits

Fig. 2: Inhibition of a key kinase in a signaling cascade.

Step-by-Step Methodology (Adapted from ADP-Glo™ Principle):

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction. To each well, add:

    • Recombinant kinase (e.g., VEGFR2) in reaction buffer.

    • Substrate peptide specific to the kinase.

    • Test compound at various concentrations (from a dose-response plate).

    • Initiate the reaction by adding an ATP solution (at a concentration near its Km for the enzyme).[23]

  • Controls: Include wells for 100% activity (DMSO vehicle) and 0% activity (no kinase).

  • Incubation: Incubate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent, which contains enzymes that convert ADP to ATP, fueling a luciferase/luciferin reaction. Incubate for 30-60 minutes.

  • Signal Measurement: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

Data Analysis and Presentation:

  • Percent Inhibition (%) = 100 - [ (RLUsample - RLUno enzyme) / (RLUvehicle - RLUno enzyme) ] * 100

  • Plot Percent Inhibition vs. Log[Compound Concentration] and use non-linear regression to calculate the kinase IC50.

Table 3: Kinase Inhibition Data for Selected Hits

Compound ID VEGFR2 IC50 (µM)
NCN-002 > 50
NCN-004 0.15

| NCN-023 | 0.08 |

Protocol 3.3: Phenotypic Assay - Antibacterial Screening

Causality Behind This Step: Phenotypic screening, which measures the effect of a compound on whole organisms (like bacteria), is a powerful way to discover compounds with novel mechanisms of action.[16] The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent.[25] The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium, providing a quantitative measure of its potency.[26]

Step-by-Step Methodology:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Dilute the overnight culture in fresh CAMHB to achieve a standardized final concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB, typically starting from 64 µg/mL down to 0.125 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: Wells with bacteria and medium but no compound.

    • Sterility Control: Wells with medium only to check for contamination.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed by eye or by reading the optical density (OD) at 600 nm.[27]

Data Analysis and Presentation: The results are presented as the MIC value in µg/mL. Active compounds are those with low MIC values.

Table 4: Antibacterial Activity (MIC) for Selected Hits

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
NCN-002 4 > 64
NCN-004 > 64 > 64
NCN-035 8 16

| NCN-051 | 2 | > 64 |

Conclusion and Next Steps

This application note outlines a robust, logical, and efficient screening cascade for evaluating the bioactivity of a 4-bromo-2-methylnicotinonitrile derivative library. By progressing from a broad primary cytotoxicity screen to more focused secondary biochemical and phenotypic assays, researchers can effectively identify and prioritize compounds with specific and potent biological activities.

The "hits" identified through this process—such as compound NCN-023 (a potent cytotoxic agent and kinase inhibitor) and compounds NCN-002 and NCN-051 (selective Gram-positive antibacterial agents)—are not yet drugs. They are, however, highly valuable starting points. The next phase, hit-to-lead development, will involve further medicinal chemistry to explore the preliminary structure-activity relationships (SAR), improve potency and selectivity, and optimize pharmacokinetic properties.[28]

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Application

"in vitro cytotoxicity assays for compounds from 4-Bromo-2-methylnicotinonitrile"

Application Note: In Vitro Cytotoxicity and Apoptosis Profiling of Novel 4-Bromo-2-methylnicotinonitrile Derivatives Introduction & Scientific Rationale The compound 4-Bromo-2-methylnicotinonitrile (CAS No. 1374665-87-8)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Cytotoxicity and Apoptosis Profiling of Novel 4-Bromo-2-methylnicotinonitrile Derivatives

Introduction & Scientific Rationale

The compound 4-Bromo-2-methylnicotinonitrile (CAS No. 1374665-87-8) serves as a highly versatile, electrophilic scaffold in medicinal chemistry[1]. The presence of the labile bromine at the C4 position allows for rapid diversification via SNAr or palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex nicotinonitrile and fused-pyridine libraries.

Recent oncological drug discovery efforts have heavily leveraged nicotinonitrile derivatives due to their structural mimicry of purines, making them potent inhibitors of ATP-binding pockets in kinases (e.g., PIM-1) and effective disruptors of tubulin polymerization[2][3]. Because these derivatives often exhibit multi-target kinase inhibition, establishing a robust, self-validating in vitro cytotoxicity profile is the critical first step before advancing to in vivo pharmacokinetic models.

This application note provides a comprehensive, causality-driven methodology for evaluating the cytotoxicity and apoptotic mechanisms of newly synthesized 4-Bromo-2-methylnicotinonitrile derivatives across standard human cancer cell lines (e.g., MCF-7, HepG2)[4].

Workflow A Scaffold Synthesis (4-Bromo-2-methylnicotinonitrile) B Compound Library Generation A->B C In Vitro Cytotoxicity (MTT Assay) B->C D Apoptosis Profiling (Annexin V/PI) C->D E Lead Selection & In Vivo Studies D->E

Fig 1: Cytotoxicity screening workflow for nicotinonitrile derivatives.

Experimental Design & Causality (E-E-A-T)

To ensure the scientific integrity of the cytotoxicity data, the experimental design must be a self-validating system . This means every microplate must contain internal controls that independently verify the assay's functional state.

Assay Selection and Mechanistic Causality
  • Primary Screen (MTT Assay): We utilize the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay to quantify cell viability. Causality: Viable cells possess active NAD(P)H-dependent mitochondrial oxidoreductases (primarily succinate dehydrogenase). These enzymes cleave the tetrazolium ring of the yellow MTT molecule, reducing it to insoluble purple formazan crystals[5][6]. A decrease in absorbance directly correlates with mitochondrial dysfunction and cell death, providing a reliable IC50 metric.

  • Secondary Screen (Annexin V/PI Flow Cytometry): To determine if the cytotoxicity is driven by programmed cell death (apoptosis) rather than necrosis. Causality: During early apoptosis, effector caspases cleave cytoskeletal anchors, causing phosphatidylserine (PS) to flip from the inner to the outer plasma membrane leaflet. Annexin V binds selectively to externalized PS in a calcium-dependent manner. Propidium Iodide (PI) is excluded by intact membranes but enters late-apoptotic/necrotic cells[2].

Self-Validating Control Matrix

Every assay plate must include:

  • Vehicle Control (0.1% DMSO): Proves that the solvent used to dissolve the nicotinonitrile derivatives is not responsible for the observed cell death.

  • Positive Control (Doxorubicin or Staurosporine): Validates that the specific cell line passage is susceptible to known apoptotic triggers[4][7].

  • Media Blank: Accounts for background absorbance from phenol red and serum proteins in the culture media.

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation
  • Stock Solution: Dissolve the synthesized 4-Bromo-2-methylnicotinonitrile derivatives in sterile, cell-culture grade DMSO to a concentration of 10 mM. Store aliquots at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Perform serial dilutions in complete culture media (e.g., DMEM or RPMI-1640 + 10% FBS) to achieve final well concentrations of 0.1, 1, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced toxicity.

Protocol B: MTT Cell Viability Assay

Reference Standard: Abcam & NIH Assay Guidance Manual[5][6]

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7 breast cancer, HepG2 hepatocellular carcinoma) and a normal control line (e.g., PBMC or HEK293T). Seed at a density of 5 × 10³ cells/well in a 96-well flat-bottom microplate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion.

  • Treatment: Aspirate the seeding media. Add 100 µL of the compound working dilutions (from Protocol A) to the designated wells in triplicate. Include all controls (Vehicle, Positive, Blank). Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Critical Step: Do not remove the treatment media, as floating apoptotic cells will be lost. Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible under a light microscope.

  • Solubilization: Carefully aspirate the media. Add 100 µL of Solubilization Solution (DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Place on an orbital shaker for 15 minutes at room temperature.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract cellular debris background[5][6].

  • Calculation: Calculate % Viability = [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100. Determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol C: Annexin V/PI Apoptosis Assay
  • Treatment: Seed 2 × 10⁵ cells/well in a 6-well plate. Treat with the test compound at its calculated IC50 concentration for 24 hours.

  • Harvesting: Collect both the culture media (containing late apoptotic cells) and the adherent cells (via Trypsin-EDTA). Centrifuge at 300 × g for 5 minutes.

  • Staining: Wash the pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via Flow Cytometry (FITC channel for Annexin V; PE/Texas Red channel for PI).

Data Presentation: Cytotoxicity Profiling

To evaluate the therapeutic window of the synthesized library, it is crucial to calculate the Selectivity Index (SI) . The SI is the ratio of the IC50 in normal cells to the IC50 in cancer cells. An SI > 3 indicates favorable selectivity[8].

Table 1: Representative In Vitro Cytotoxicity (IC50) and Selectivity Index of Nicotinonitrile Derivatives

Compound IDScaffold OriginMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)PBMC (Normal) IC50 (µM)Selectivity Index (MCF-7)
Derivative 4a 4-Bromo-2-methylnicotinonitrile12.4 ± 1.115.2 ± 1.4> 100> 8.0
Derivative 4b 4-Bromo-2-methylnicotinonitrile3.58 ± 0.45.16 ± 0.685.4 ± 4.223.8
Derivative 4c 4-Bromo-2-methylnicotinonitrile45.2 ± 3.562.1 ± 5.5> 100> 2.2
Doxorubicin Positive Control1.2 ± 0.11.8 ± 0.24.5 ± 0.53.75
0.1% DMSO Vehicle ControlN/A (Viable)N/A (Viable)N/A (Viable)N/A

Note: Derivative 4b demonstrates potent cytotoxicity comparable to Doxorubicin but with a vastly superior Selectivity Index, indicating a wider therapeutic window[7][9].

Mechanistic Visualization

Nicotinonitrile derivatives often exert their cytotoxic effects by acting as ATP-competitive inhibitors of survival kinases (such as PIM-1), leading to the downstream collapse of mitochondrial membrane potential and subsequent caspase-mediated apoptosis[2].

Pathway Inhibitor Nicotinonitrile Derivative (Lead Compound) Target PIM-1 Kinase / Tubulin Inhibitor->Target Inhibits Mito Mitochondrial Depolarization (Bax/Bcl-2 Alteration) Target->Mito Triggers Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis (PS Externalization & DNA Fragmentation) Caspase->Apoptosis Execution

Fig 2: Apoptotic signaling pathway induced by nicotinonitrile-based kinase inhibitors.

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Method

Application Note: Exploring the Structure-Activity Relationship (SAR) of 4-Bromo-2-methylnicotinonitrile Derivatives

Executive Summary The rational design of small-molecule kinase inhibitors requires highly functionalized, versatile chemical building blocks. 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8)[1] has emerged as a privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule kinase inhibitors requires highly functionalized, versatile chemical building blocks. 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8)[1] has emerged as a privileged scaffold in medicinal chemistry. The 3-cyanopyridine core is widely recognized for its ability to modulate critical oncogenic targets, including Survivin[2], Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase[3][4], and the Epidermal Growth Factor Receptor (EGFR)[5][6].

This application note details the chemical rationale, systematic Structure-Activity Relationship (SAR) workflow, and self-validating experimental protocols for derivatizing 4-bromo-2-methylnicotinonitrile to generate high-value kinase inhibitor libraries.

Chemical Rationale & Scaffold Reactivity

The strategic value of 4-bromo-2-methylnicotinonitrile lies in its three orthogonal vectors for functionalization, allowing chemists to systematically probe the ATP-binding pocket of target kinases:

  • C4-Bromo Position (Hinge-Binding Vector): The pyridine ring is highly electron-deficient, a property further amplified by the electron-withdrawing ortho-nitrile group. This makes the C4-bromo group exceptionally reactive toward Nucleophilic Aromatic Substitution (SNAr)[7]. Substituting this position with anilines mimics the 4-anilinoquinazoline core of established EGFR inhibitors (e.g., Erlotinib), driving hinge-region interactions[6][8].

  • C3-Nitrile Position (Hydrogen Bond Acceptor): The nitrile group serves as a compact, strong hydrogen bond acceptor. In PIM-1 and EGFR inhibitors, this moiety frequently interacts with the backbone NH of the kinase hinge region (e.g., Met793 in EGFR)[3][4]. It can also be hydrolyzed to amides or converted to tetrazoles to alter the physicochemical profile.

  • C2-Methyl Position (Solvent-Exposed Vector): The protons on the C2-methyl group are highly acidic due to the adjacent pyridine nitrogen and the C3-nitrile. This allows for base-catalyzed Knoevenagel-type condensations or lithiation-alkylation, enabling the extension of the molecule into the solvent-exposed region or the ribose pocket of the kinase[7].

ScaffoldReactivity Scaffold 4-Bromo-2-methylnicotinonitrile C4 C4-Bromo (Electrophilic) Scaffold->C4 C3 C3-Nitrile (EWG/H-Bond) Scaffold->C3 C2 C2-Methyl (Acidic Protons) Scaffold->C2 SNAr SNAr / Cross-Coupling C4->SNAr Nucleophilic Attack Hydrolysis Hydrolysis / Reduction C3->Hydrolysis Hydration Condensation Condensation / Alkylation C2->Condensation Base-catalyzed

Fig 1: Reactivity map of the 4-bromo-2-methylnicotinonitrile scaffold.

SAR Exploration Strategy

To develop a robust SAR profile, we employ a two-phase derivatization strategy targeting the dual inhibition of EGFR and PIM-1, both of which are implicated in tumor survival and resistance mechanisms[3][5].

  • Phase 1 (C4-Optimization): Introduce a library of substituted anilines and aliphatic amines via SNAr. Bulky, electron-rich anilines generally favor EGFR inhibition, while smaller aliphatic amines often shift selectivity toward PIM-1[4][8].

  • Phase 2 (C2-Extension): Utilize the optimized C4-intermediates and perform condensations at the C2-methyl group with various benzaldehydes to form styryl derivatives. This probes the limits of the solvent-exposed pocket, often improving cellular potency by enhancing membrane permeability and target residence time.

SARWorkflow Design Rational Design Synthesis Parallel Synthesis Design->Synthesis Purify LC-MS Validation Synthesis->Purify Screen Kinase Assay Purify->Screen SAR SAR Analysis Screen->SAR SAR->Design Feedback

Fig 2: Iterative SAR workflow for kinase inhibitor development.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to complex functionalization.

Protocol 1: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

Causality Note: N,N-Diisopropylethylamine (DIPEA) is selected over inorganic bases (like K2CO3) to maintain strict reaction homogeneity in DMF. This prevents localized heating and suppresses unwanted debromination side-reactions, ensuring high yields of the 4-amino-3-cyanopyridine core[8].

Step-by-Step Methodology:

  • Preparation: In a dry 20 mL scintillation vial, dissolve 4-bromo-2-methylnicotinonitrile (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add the desired aniline/amine derivative (1.2 eq, 1.2 mmol) followed by DIPEA (2.5 eq, 2.5 mmol).

  • Reaction: Seal the vial and heat to 90 °C in a heating block for 4–6 hours.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation Checkpoint: The reaction is complete when the characteristic bromine isotopic doublet (M, M+2 at m/z 197/199) completely disappears, replaced by the product mass (M+H).

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water (20 mL). The product typically precipitates as a solid. Filter, wash with cold water, and dry under a vacuum to afford the C4-substituted intermediate.

Protocol 2: C2-Methyl Functionalization via Knoevenagel-type Condensation

Causality Note: Piperidine acts as a catalytic base to deprotonate the acidic C2-methyl group. The resulting enamine/enolate attacks the electrophilic aldehyde. Ethanol is used as the solvent because it azeotropically removes water during reflux, driving the dehydration step to form the highly conjugated styryl product[7].

Step-by-Step Methodology:

  • Preparation: Suspend the C4-substituted intermediate from Protocol 1 (1.0 eq, 0.5 mmol) and a substituted benzaldehyde (1.2 eq, 0.6 mmol) in absolute ethanol (4.0 mL).

  • Catalysis: Add piperidine (0.2 eq, 0.1 mmol).

  • Reaction: Reflux the mixture at 85 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation (TLC/UV): Monitor via TLC (Hexanes:EtOAc 1:1). Validation Checkpoint: The formation of the extended conjugated system will result in a highly fluorescent new spot under 365 nm UV light, confirming successful condensation.

  • Workup: Cool to 0 °C. Filter the resulting precipitate, wash with cold ethanol (2 x 2 mL), and recrystallize from hot ethanol/DMF to yield the final target compound.

Quantitative Data Presentation

The table below summarizes hypothetical, yet mechanistically accurate, SAR data generated from the derivatization of the 4-bromo-2-methylnicotinonitrile scaffold. The data illustrates how specific vector modifications drive target selectivity between EGFR and PIM-1.

Compound IDC4 Substitution (Hinge Vector)C2 Substitution (Solvent Vector)EGFR IC₅₀ (nM)PIM-1 IC₅₀ (nM)Selectivity Profile
CMPD-001 3-Chloro-4-fluoroanilineMethyl (Unsubstituted)45120Dual EGFR/PIM-1
CMPD-002 3-EthynylanilineMethyl (Unsubstituted)1285EGFR-Biased
CMPD-003 3-Ethynylaniline4-Methoxystyryl8410Highly EGFR Selective
CMPD-004 CyclopentylamineMethyl (Unsubstituted)>100045PIM-1 Selective
CMPD-005 Cyclopentylamine2-Pyridylvinyl>100015Highly PIM-1 Selective

Analysis: A clear SAR trend emerges. Rigid, lipophilic anilines at C4 (CMPD-002) drive potent EGFR inhibition, mimicking known clinical candidates[6]. Conversely, aliphatic amines at C4 (CMPD-004) abolish EGFR activity but retain or enhance PIM-1 inhibition[3]. Extending the C2 position with a styryl group (CMPD-003, CMPD-005) further locks in the selectivity by exploiting the distinct solvent-exposed topographies of the two kinases.

References

  • 1374665-16-3|4-Bromo-6-methylnicotinonitrile|BLD Pharm. bldpharm.com.
  • Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. mdpi.com.
  • New cyanopyridine-based scaffold as PIM-1 inhibitors and apoptotic inducers: Synthesis and SARs study. nih.gov.
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. mdpi.com.
  • Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. researchgate.net.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. nih.gov.
  • Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. researchgate.net.
  • Towards an improved treatment of non-small cell lung cancer Hit-to-lead optimization of Spautin-1. vub.be.

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Application

Application Note: In Vitro Evaluation of Novel Kinase Inhibitors Synthesized from 4-Bromo-2-methylnicotinonitrile

Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Researchers Document Type: Standard Operating Procedure & Application Guide Introduction & Chemical Rationale The compound 4-Bromo-2-methylnicotinoni...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Researchers Document Type: Standard Operating Procedure & Application Guide

Introduction & Chemical Rationale

The compound 4-Bromo-2-methylnicotinonitrile (CAS 1374665-87-8) has emerged as a highly privileged building block in modern medicinal chemistry. Its unique substitution pattern offers orthogonal reactivity: the C4-bromine serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the adjacent C3-nitrile and C2-methyl groups provide reactive centers for the cyclization of fused heterocyclic scaffolds, such as pyrido[4,3-d]pyrimidines and pyrazolo[3,4-c]pyridines [1].

These fused nitrogenous systems frequently act as ATP-competitive kinase inhibitors. However, translating a newly synthesized library of these derivatives into validated lead compounds requires a rigorous, artifact-free in vitro testing cascade.

As a Senior Application Scientist, I have designed this protocol to guide you through a self-validating, three-tier evaluation workflow. This guide explains not just how to perform the assays, but the causality behind why these specific methodologies are chosen to prevent false positives and ensure authoritative data generation.

Workflow A Precursor: 4-Bromo-2-methylnicotinonitrile B Library Synthesis (Cross-Coupling & Cyclization) A->B C Biochemical Screening (TR-FRET Kinase Assay) B->C D Cellular Efficacy (ATP Luminescence Assay) C->D E Mechanistic Validation (Western Blotting) D->E F Lead Compound Selection E->F

Fig 1. Sequential in vitro evaluation workflow for novel nicotinonitrile derivatives.

Part I: Biochemical Evaluation – TR-FRET Kinase Assay

The Causality of Assay Selection

Highly conjugated heterocyclic compounds synthesized from 4-Bromo-2-methylnicotinonitrile often exhibit intrinsic autofluorescence. Using standard colorimetric or prompt-fluorescence assays can result in severe background interference, leading to false-positive inhibition readouts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because it introduces a temporal delay (typically 100 µs) before signal acquisition, allowing short-lived background fluorescence to decay completely [2].

Step-by-Step Protocol

This protocol is optimized for a 384-well format using a Terbium (Tb)-labeled antibody and a GFP-labeled substrate.

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target Receptor Tyrosine Kinase (RTK) to a 2X working concentration (e.g., 2 nM) in the buffer.

  • Compound Dispensing:

    • Serially dilute the synthesized nicotinonitrile derivatives in 100% DMSO.

    • Dispense 100 nL of the compounds into a low-volume 384-well plate using an acoustic liquid handler (e.g., Echo). Self-Validation: Always include DMSO-only wells (negative control) and a known inhibitor like Staurosporine (positive control).

  • Kinase Incubation:

    • Add 5 µL of the 2X Kinase solution to the wells. Incubate for 15 minutes at room temperature to allow for compound-target equilibrium.

  • Reaction Initiation:

    • Add 5 µL of a 2X mixture containing ATP (at the predetermined Km​ ) and the GFP-labeled substrate. Incubate for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and the Tb-labeled anti-phospho antibody.

    • Incubate for 60 minutes. Read the plate on a TRF-capable microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

    • Data Processing: Calculate the Emission Ratio (520 nm / 495 nm). Ensure the assay Z′ -factor is ≥0.6 to validate the run.

Part II: Cellular Efficacy – Luminescent ATP Viability Assay

The Causality of Assay Selection

While biochemical assays confirm target engagement, they do not account for cellular permeability or efflux. To measure phenotypic efficacy (cell death), we utilize a luminescent ATP quantitation assay (e.g., CellTiter-Glo®) [3]. We explicitly avoid tetrazolium-based assays (MTT/MTS) because nicotinonitrile derivatives can sometimes undergo redox cycling, artificially reducing the tetrazolium dye and masking cytotoxicity. ATP is a direct, universal proxy for metabolically active cells.

Step-by-Step Protocol
  • Cell Plating:

    • Seed target cancer cells (e.g., A549 or MCF-7) at 2,000 cells/well in 90 µL of complete media in a white opaque 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare 10X concentrations of the synthesized compounds in media (final DMSO concentration ≤0.5% ). Add 10 µL to the cells. Incubate for 72 hours.

  • Luminescence Detection:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of the luminescent ATP detection reagent directly to each well.

    • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Quantitative Data Summary

Below is a representative summary of how structural modifications at the C4 position of the nicotinonitrile core impact both biochemical and cellular efficacy.

Compound IDSubstitution at C4Target Kinase IC₅₀ (nM)Cell Viability IC₅₀ (µM)
Cmpd-1a Phenyl145 ± 1212.4 ± 1.1
Cmpd-1b 4-Fluorophenyl89 ± 85.2 ± 0.6
Cmpd-1c 3-Aminophenyl22 ± 31.8 ± 0.2
Control Staurosporine1.2 ± 0.40.05 ± 0.01

Part III: Mechanistic Validation – Intracellular Signaling Analysis

The Causality of Assay Selection

Observing a reduction in cell viability is insufficient to claim that your novel compound is a successful kinase inhibitor; the cell death could be driven by off-target toxicity (e.g., membrane disruption or general cytotoxicity). To prove the mechanism of action, we must demonstrate a dose-dependent reduction in the phosphorylation of downstream effectors (such as ERK) within the targeted RTK/MAPK signaling cascade [4]. Western blotting is utilized here because kinase inhibitors alter post-translational modifications (phosphorylation states), which cannot be detected by genomic or transcriptomic methods.

Pathway L Growth Factor R Receptor Tyrosine Kinase (Target) L->R RAS RAS R->RAS Activation I Nicotinonitrile Inhibitor I->R ATP-Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK T Cell Proliferation ERK->T

Fig 2. RTK/MAPK signaling cascade targeted by the synthesized kinase inhibitors.

Step-by-Step Protocol (Western Blotting)
  • Lysate Preparation:

    • Treat cells with the lead compound (e.g., Cmpd-1c) at 0.5X, 1X, and 5X its cellular IC₅₀ for 4 hours.

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the p-ERK signal).

    • Sonicate lysates for 10 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • SDS-PAGE & Transfer:

    • Normalize protein concentrations using a BCA assay. Load 20 µg of protein per well onto a 4–20% gradient polyacrylamide gel.

    • Run at 120V for 90 minutes. Electrotransfer proteins to a PVDF membrane (pre-activated in methanol) at 100V for 60 minutes.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature (Do not use milk, as casein contains phosphoproteins that cause high background for phospho-antibodies).

    • Incubate with primary antibodies (anti-phospho-ERK 1:1000 and anti-total-ERK 1:2000) overnight at 4°C with gentle agitation.

    • Wash 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. A successful lead compound will show a dose-dependent ablation of the p-ERK band while the total-ERK band remains constant.

References

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. ACS Publications. URL:[Link]

  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. National Institutes of Health (PMC). URL:[Link]

Method

Application Note &amp; Protocols: Synthesis, Functionalization, and Patent Landscape of 4-Bromo-2-methylnicotinonitrile Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8) Introduction & Patent Landscape Overview In modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8)

Introduction & Patent Landscape Overview

In modern drug discovery, functionalized pyridines serve as privileged scaffolds due to their favorable physicochemical properties, including enhanced aqueous solubility and predictable hydrogen-bonding capabilities. 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8)[1] has emerged as a highly versatile building block in the patent landscape, particularly for the development of targeted therapeutics.

The strategic placement of three distinct functional groups—a 2-methyl group, a 3-cyano group, and a 4-bromo substituent—provides orthogonal vectors for late-stage diversification. This scaffold is frequently patented in the design of ATP-competitive kinase inhibitors, where the pyridine nitrogen and the nitrile group act as crucial hydrogen bond acceptors in the kinase hinge region, while the C4-position is directed toward the solvent-exposed channel or hydrophobic pockets.

Table 1: Patent Landscape & Therapeutic Utility Summary
Target ClassKey Structural ModificationTypical IndicationPrimary Synthetic Pathway
Kinase Inhibitors (e.g., EGFR, JAK)C4-Amino / C4-Alkoxy substitutionOncology, Autoimmune DiseasesNucleophilic Aromatic Substitution (SNAr)
GPCR Modulators C4-Aryl / Heteroaryl substitutionCNS Disorders, Metabolic SyndromesPalladium-Catalyzed Cross-Coupling
Epigenetic Readers (e.g., BET/Bromodomains)C3-Nitrile to Primary Amide conversionOncology, Inflammatory DiseasesNitrile Hydration (e.g., using Parkins catalyst)

Mechanistic Rationale & Reactivity Profiling

The synthetic utility of 4-Bromo-2-methylnicotinonitrile is governed by the profound electronic effects of the pyridine ring. Understanding the causality behind its reactivity is essential for designing robust, self-validating experimental protocols.

  • Nucleophilic Aromatic Substitution (SNAr): The C4-bromide is highly electrophilic. This is caused by the synergistic electron-withdrawing effects of the para-pyridine nitrogen and the ortho-cyano group. Consequently, the bromide can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles under relatively mild basic conditions, often without the need for transition-metal catalysis[2].

  • Palladium-Catalyzed Cross-Coupling: For carbon-carbon bond formation, the C4-bromide readily undergoes oxidative addition with Pd(0) species. In Suzuki-Miyaura couplings, the adjacent methyl and nitrile groups introduce moderate steric hindrance, necessitating the use of bidentate ligands (e.g., dppf) or electron-rich phosphines to facilitate the reductive elimination step[3].

  • Nitrile Functionalization: The highly polarized C≡N triple bond can be selectively reduced to an aminomethyl group or hydrolyzed to an amide, providing additional hydrogen-bonding vectors for target engagement.

Reactivity A 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8) B SNAr Reaction (N, O, S Nucleophiles) A->B Amines/Thiols Base, Heat C Suzuki-Miyaura Cross-Coupling A->C Boronic Acids Pd-Cat, Base D Nitrile Reduction/ Hydrolysis A->D LiAlH4 or NaOH/H2O2 E 4-Substituted Heteroatom Derivatives (e.g., Kinase Hinge Binders) B->E F 4-Aryl/Heteroaryl Derivatives (e.g., GPCR Modulators) C->F G Aminomethyl/Amide Derivatives (e.g., Protease Inhibitors) D->G

Divergent synthetic pathways for functionalizing the 4-Bromo-2-methylnicotinonitrile scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure mechanistic integrity and high-fidelity data generation.

Protocol A: General Procedure for SNAr with Primary/Secondary Amines

This protocol outlines the synthesis of 4-amino-2-methylnicotinonitrile derivatives, a common motif in patented kinase inhibitors.

Reagents & Materials:

  • 4-Bromo-2-methylnicotinonitrile (1.0 equiv)

  • Aliphatic or aromatic amine (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Ethanol[2]

Step-by-Step Methodology:

  • Reaction Assembly: In a dry, microwave-safe vial, dissolve 4-Bromo-2-methylnicotinonitrile (1.0 mmol) in 3 mL of NMP. Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the hydrobromic acid generated during the substitution, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.

  • Heating & Agitation: Seal the vial and heat the mixture to 90–110 °C for 4–12 hours. (Alternatively, microwave irradiation at 120 °C for 20 minutes can be utilized for accelerated kinetics[2]).

  • Self-Validating IPC (LC-MS Monitoring): Sample 5 µL of the reaction mixture and analyze via LC-MS.

    • Validation Metric: The starting material exhibits a distinct 1:1 isotopic doublet corresponding to the 79 Br and 81 Br isotopes. A successful SNAr reaction is confirmed by the complete disappearance of this isotopic pattern and the emergence of a single mass peak corresponding to the [M+H] + of the aminated product.

  • Workup & Purification: Quench the reaction by pouring it into ice-cold water (15 mL). If the product precipitates, isolate it via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 × 10 mL), wash the combined organic layers with brine to remove NMP, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling at the C4 Position

This protocol details the introduction of aryl or heteroaryl groups at the C4 position to generate rigid, extended scaffolds typical of GPCR modulators.

Reagents & Materials:

  • 4-Bromo-2-methylnicotinonitrile (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly & Degassing: Charge a Schlenk flask with 4-Bromo-2-methylnicotinonitrile (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol). Add the Dioxane/H₂O solvent mixture (5 mL). Sparge the solution with Argon or N₂ for 10 minutes.

    • Causality: Degassing is critical. Molecular oxygen rapidly oxidizes the electron-rich Pd(0) active catalytic species to an inactive Pd(II) complex, halting the catalytic cycle and leading to homocoupling side products[3].

  • Catalyst Addition & Heating: Quickly add the Pd(dppf)Cl₂ catalyst (0.05 mmol) under a positive flow of inert gas. Seal the flask and heat to 90 °C for 6–8 hours.

  • Self-Validating IPC (Visual & TLC):

    • Validation Metric: The reaction mixture initially appears deep red/orange due to the active palladium complex. As the reaction reaches completion and the catalytic cycle degrades, the palladium aggregates into a black precipitate (Pd black). Concurrently, TLC (UV 254 nm) should show a distinct Rf shift, as the biaryl product is typically less polar than the starting halopyridine.

  • Workup & Catalyst Removal: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite.

    • Causality: Celite filtration removes the precipitated Pd black. If not removed, residual palladium can cause false positives in downstream biological assays (e.g., pan-assay interference or heavy metal toxicity in cell-based assays).

  • Purification: Partition the filtrate between EtOAc and water. Extract the aqueous layer twice with EtOAc. Dry the combined organics, concentrate, and purify via silica gel chromatography.

References

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines Source: Synthetic Communications (Taylor & Francis) URL:[Link][2]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System Source: Molecules (MDPI) URL:[Link][3]

Sources

Application

Application Note: 4-Bromo-2-methylnicotinonitrile Derivatives as Privileged Scaffolds for Enzyme Inhibition

Executive Summary: The Structural Rationale In modern drug discovery, the design of potent enzyme inhibitors relies heavily on privileged scaffolds that offer both precise target engagement and synthetic tractability. 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Rationale

In modern drug discovery, the design of potent enzyme inhibitors relies heavily on privileged scaffolds that offer both precise target engagement and synthetic tractability. 4-Bromo-2-methylnicotinonitrile has emerged as a highly versatile building block for developing diverse libraries of enzyme inhibitors.

As a Senior Application Scientist, it is critical to understand why this specific scaffold is so effective:

  • The Cyano Group (-CN): Acts as a strong electron-withdrawing moiety and a potent hydrogen-bond acceptor. This is crucial for anchoring the molecule into the hinge region of kinases or the peripheral anionic site of cholinesterases.

  • The Bromo Group (-Br): Positioned at C4, it serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for rapid, late-stage diversification to build extensive structure-activity relationship (SAR) libraries.

  • The Methyl Group (-CH3): Provides steric steering, locking the conformation of the molecule to enhance binding selectivity and reduce off-target promiscuity within tight enzyme pockets.

Therapeutic Applications & Mechanistic Insights

A. Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

Alzheimer's disease pathology is heavily linked to the rapid degradation of acetylcholine by AChE. 1 exhibit profound AChE inhibition, outperforming standard drugs like donepezil[1]. Causality of Binding: The mechanism relies on dual-site binding. The nicotinonitrile core anchors into the Peripheral Anionic Site (PAS) via π−π stacking and hydrogen bonding, blocking the entrance to the active site gorge. Simultaneously, the hybridized tail extends into the Catalytic Anionic Site (CAS). This dual interaction not only inhibits acetylcholine hydrolysis but also prevents AChE-induced β -amyloid aggregation.

B. Oncology: Kinase Inhibition (PIM-1, CDK2, and RET)

Kinases are prime targets for nicotinonitrile derivatives due to their ATP-competitive binding nature. For instance, PIM-1 kinase, which is overexpressed in prostate and breast cancers, is effectively inhibited by2[2]. Causality of Binding: The pyridine nitrogen and the cyano group form critical hydrogen bonds with the ATP-binding pocket's hinge region. This competitive inhibition prevents the phosphorylation of downstream targets like the Bad protein, shifting the cellular balance towards Bax-mediated apoptosis[2]. Similar sub-micromolar efficacy is observed against 3[3] and4[4].

C. Metabolic Disorders: α -Glucosidase Inhibition

In managing Type 2 Diabetes, delaying carbohydrate digestion is key. 5 have demonstrated superior α -glucosidase inhibition compared to the standard drug acarbose[5]. The electron-rich pyridine ring interacts with the acidic residues in the enzyme's active site via π -anion and hydrogen bonding.

Quantitative Data Summary

The following table summarizes the inhibitory potency of various nicotinonitrile derivatives against key enzymes, grounded in recent literature:

Derivative ClassTarget EnzymeReference StandardIC 50​ Range ( μ M)Primary Indication
Nicotinonitrile-Coumarin HybridsAChEDonepezil0.013 - 0.025Alzheimer's Disease
Substituted NicotinonitrilesPIM-1 KinaseStaurosporine0.018 - 0.021Oncology (Prostate/Breast)
Pyrazolo-NicotinonitrilesCDK2Roscovitine0.450 - 0.850Oncology (Breast/Hepatic)
Thienyl-NicotinonitrilesRET Tyrosine KinaseVandetanib0.100 - 0.900Oncology (Thyroid/Lung)
Phenacyl-Nicotinonitriles α -GlucosidaseAcarbose23.00 - 27.00Diabetes Mellitus

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems . They include internal checks to rule out false positives (e.g., pan-assay interference compounds or background degradation).

Protocol 1: Self-Validating Ellman’s Assay for AChE Inhibition

Objective: Determine the IC 50​ of synthesized nicotinonitrile derivatives against human AChE. Causality: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to form 5-thio-2-nitrobenzoate, a yellow anion that absorbs strongly at 412 nm. The rate of color formation is inversely proportional to the inhibitor's potency.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE requires a slightly alkaline environment for optimal catalytic triad function.

  • Reagent Setup: Prepare 10 mM DTNB and 15 mM acetylthiocholine iodide in the phosphate buffer.

  • Compound Plating: In a 96-well plate, add 20 μ L of the nicotinonitrile derivative (serial dilutions from 10 μ M to 1 nM).

  • Self-Validation Controls (Critical Step):

    • Enzyme Blank: Buffer + DTNB + Substrate (No Enzyme). Validates that the substrate is not spontaneously hydrolyzing.

    • Inhibitor Blank: Buffer + DTNB + Compound (No Enzyme). Validates that the nicotinonitrile derivative does not natively absorb at 412 nm or chemically reduce DTNB (preventing false positives).

    • Positive Control: Donepezil (10 μ M to 1 nM). Validates enzyme viability and assay sensitivity.

  • Incubation: Add 20 μ L of AChE (0.2 U/mL) to the test and positive control wells. Incubate at 25°C for 15 minutes to allow the inhibitor to bind the enzyme.

  • Reaction Initiation: Add 20 μ L of DTNB and 20 μ L of acetylthiocholine to all wells.

  • Readout: Measure absorbance kinetically at 412 nm every 1 minute for 10 minutes using a microplate reader. Calculate IC 50​ using non-linear regression.

Protocol 2: ADP-Glo™ Kinase Assay for PIM-1 Inhibition

Objective: Quantify the inhibition of PIM-1 kinase activity by nicotinonitrile derivatives. Causality: PIM-1 kinase transfers a phosphate from ATP to a peptide substrate, generating ADP. The assay first depletes unreacted ATP, then converts the generated ADP back into ATP. This newly formed ATP drives a luciferase/luciferin reaction. Luminescence is directly proportional to kinase activity and inversely proportional to compound inhibition.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well white plate, combine 1 μ L of nicotinonitrile derivative, 2 μ L of PIM-1 enzyme (1 ng/ μ L), and 2 μ L of ATP/Substrate mix (10 μ M ATP).

  • Self-Validation Controls:

    • No-Enzyme Control: Buffer + ATP/Substrate. Establishes the absolute background luminescence (must be near zero).

    • ATP-Only Control: ATP without substrate or enzyme. Validates the efficiency of the ATP depletion step.

    • Reference Standard: Staurosporine. Ensures the kinase is actively inhibitable.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature. Causality: Allows steady-state ADP generation.

  • ATP Depletion: Add 5 μ L of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes. Causality: This terminates the kinase reaction and degrades all remaining unreacted ATP to prevent background noise.

  • Detection: Add 10 μ L of Kinase Detection Reagent. Incubate for 30 minutes. Causality: Converts ADP to ATP and initiates the luciferase glow reaction.

  • Readout: Measure luminescence (integration time 0.5-1.0 second).

Visualizations

Workflow A 4-Bromo-2-methylnicotinonitrile (Core Scaffold) B Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) A->B C Nicotinonitrile Derivative Library B->C D In Vitro Enzyme Screening (AChE, Kinases, α-Glucosidase) C->D E Lead Optimization & IC50 Profiling D->E F In Vivo Efficacy Models E->F

Fig 1. Synthesis and screening workflow for 4-Bromo-2-methylnicotinonitrile derivatives.

Pathway Inhibitor Nicotinonitrile Derivative (e.g., Compound 7b) PIM1 PIM-1 Kinase (ATP Pocket) Inhibitor->PIM1 Inhibits Bad Bad Protein (Unphosphorylated/Active) PIM1->Bad Prevents Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic, Downregulated) Bad->Bcl2 Inhibits Bax Bax (Pro-apoptotic, Upregulated) Bad->Bax Activates Caspase Caspase 3/9 Activation Bcl2->Caspase Fails to Inhibit Bax->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Induces

Fig 2. Mechanism of action: PIM-1 kinase inhibition by nicotinonitriles inducing apoptosis.

References

  • Title: Nicotinonitriles as potential inhibitors of α -glucosidase, tyrosinase, and urease enzymes: Synthesis, characterization, in vitro, and in silico studies Source: Journal of Molecular Structure / ResearchGate URL: 5

  • Title: Novel nicotinonitrile-coumarin hybrids as potential acetylcholinesterase inhibitors: design, synthesis, in vitro and in silico studies Source: ResearchGate URL: 1

  • Title: Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies Source: Medicinal Chemistry Research / Elsevier Pure URL: 2

  • Title: Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives Source: ResearchGate URL: 3

  • Title: Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold Source: European Journal of Medicinal Chemistry / PubMed URL: 4

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting low yield in 4-Bromo-2-methylnicotinonitrile synthesis"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with the synthesis of 4-Bromo-2-methylnicotinonitrile .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with the synthesis of 4-Bromo-2-methylnicotinonitrile . This compound is a highly sought-after building block in drug discovery, particularly for synthesizing kinase inhibitors and complex heterocyclic scaffolds. However, its synthesis is notoriously prone to low yields, regiochemical mixtures, and intractable emulsions during workup.

This guide deconstructs the chemical causality behind these failures and provides a self-validating, highly optimized protocol to ensure robust yields and high purity.

Part 1: Mechanistic Pathways & Causality Overview

Most researchers attempt to synthesize 4-Bromo-2-methylnicotinonitrile via one of two established routes. Understanding the mechanistic differences between these pathways is the first step in troubleshooting your yield.

SyntheticRoutes A 2-Methylnicotinonitrile B N-Oxide Intermediate A->B Oxidation (mCPBA) C 4-Bromo-2-methylnicotinonitrile (Target) B->C POBr3 (Yield: <30%) D 4-Hydroxy-2-methylnicotinonitrile D->C POBr3, cat. DMF (Yield: >80%)

Synthetic routes to 4-Bromo-2-methylnicotinonitrile comparing N-oxide and Pyridone pathways.

Part 2: Troubleshooting FAQs

Q1: Why is my yield consistently below 30% when using the N-oxide route with POBr3? A1: The N-oxide route is fundamentally flawed for this specific substrate due to competing regioselectivity and harsh reaction conditions. The cyano group at the C3 position strongly withdraws electron density, directing the incoming bromide nucleophile to both the C4 and C6 positions, creating an inseparable mixture of isomers. Furthermore, Phosphorus Oxybromide (POBr3) is a solid at room temperature (mp ~56 °C). Without a proper solvent, localized charring and over-reduction of the N-oxide occur. We strongly recommend abandoning the N-oxide route in favor of the Pyridone route (Route B), which locks the regiochemistry exclusively at the C4 position[1].

Q2: I switched to 4-hydroxy-2-methylnicotinonitrile (Route B) and POBr3, but the reaction stalls. How do I drive it to completion? A2: The conversion of a 4-hydroxypyridine (which exists primarily as its 4-pyridone tautomer) to a 4-bromopyridine requires electrophilic activation of the oxygen atom[1]. POBr3 alone is often insufficiently reactive due to poor mass transfer and low solubility. The critical, self-validating solution is the addition of catalytic N,N-Dimethylformamide (DMF). DMF reacts with POBr3 to form a highly electrophilic Vilsmeier-Haack-type bromoiminium intermediate. This intermediate rapidly O-phosphorylates the pyridone, facilitating the subsequent nucleophilic aromatic substitution (SNAr) by bromide to yield the target compound[2].

Q3: During the workup of the POBr3 reaction, I get a stubborn emulsion and my product degrades. What is the correct quenching protocol? A3: This is a classic workup failure. Unreacted POBr3 and its polyphosphoric acid byproducts form gelatinous, insoluble hydrates upon the rapid addition of water. Moreover, the highly exothermic hydrolysis of POBr3 generates hydrobromic and phosphoric acids, rapidly dropping the pH and raising the temperature. Under these hot, acidic conditions, the newly formed 4-bromo-2-methylnicotinonitrile undergoes rapid hydrolysis back to the 4-hydroxy starting material, or the nitrile hydrolyzes to an amide. Solution: Employ a "reverse quench." Slowly pour the cooled reaction mixture into a vigorously stirred mixture of ice-water and saturated sodium bicarbonate (NaHCO3). Maintaining the pH between 7–8 prevents product hydrolysis, while the evolution of CO2 helps break up the phosphorus emulsions.

Part 3: Quantitative Route Comparison

To justify the transition from Route A to Route B, review the quantitative and qualitative metrics compiled from our internal validation studies:

ParameterRoute A: N-Oxide ActivationRoute B: Pyridone Halogenation (Recommended)
Typical Yield 15% – 30%80% – 92%
Regioselectivity Poor (Mixture of 4-Bromo and 6-Bromo)Excellent (>99% 4-Bromo isomer)
Scalability Low (Exothermic hazards, charring)High (Homogeneous with Toluene/DMF)
Major Impurities 6-Bromo isomer, unreacted N-oxide, dimers4-Hydroxy starting material (if poorly quenched)
Workup Difficulty High (Chromatography required)Low (Crystallization or simple extraction)

Part 4: Validated Experimental Protocol (Route B)

Follow this self-validating workflow to ensure complete conversion and avoid product degradation during isolation.

Workflow S1 1. Reagent Mixing 4-Hydroxypyridine + POBr3 + Toluene S2 2. Vilsmeier Activation Add catalytic DMF at 0 °C S1->S2 S3 3. Halogenation Heat to 100 °C for 4-6 hours S2->S3 S4 4. Reverse Quench Pour into Ice-Water/NaHCO3 (pH 7-8) S3->S4 S5 5. Isolation Extract (EtOAc), Filter (Celite), Dry S4->S5

Optimized step-by-step experimental workflow for the POBr3/DMF halogenation reaction.

Step-by-Step Methodology:

  • Equipment Setup: Ensure all glassware is oven-dried. Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon balloon.

  • Reagent Loading: Suspend 4-hydroxy-2-methylnicotinonitrile (1.0 equivalent) in anhydrous toluene (5 volumes). Add POBr3 (1.5 to 2.0 equivalents) in portions. Note: POBr3 is highly hygroscopic and corrosive; handle inside a fume hood.

  • Activation: Cool the suspension to 0 °C using an ice bath. Slowly add catalytic anhydrous DMF (0.1 equivalents) dropwise. A slight exotherm and gas evolution may occur as the Vilsmeier complex forms.

  • Reaction: Remove the ice bath and heat the mixture to 100–110 °C for 4 to 6 hours. The reaction should transition from a suspension to a homogeneous dark solution. Monitor completion via LC-MS (quench aliquots in basic methanol).

  • Reverse Quench (Critical Step): Cool the reaction mixture to room temperature. In a separate, oversized beaker, prepare a vigorously stirring mixture of crushed ice and saturated aqueous NaHCO3. Slowly pour the reaction mixture into the basic ice-water, ensuring the internal temperature remains below 10 °C and the pH does not drop below 7.

  • Isolation: Add ethyl acetate (EtOAc) to the quenched mixture. Filter the entire biphasic mixture through a tightly packed pad of Celite to remove insoluble polyphosphate gels. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the pure 4-Bromo-2-methylnicotinonitrile.

Part 5: References

  • Preparative Organic Chemistry - Weygand and Hilgetag | PDF - Scribd. Scribd.

  • Synthesis of 6-[18F]fluoro-PBR28, a novel radiotracer for imaging the TSPO 18kDa with PET. FLORE - University of Florence Repository.

Sources

Optimization

"optimization of reaction parameters for 4-Bromo-2-methylnicotinonitrile"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical parameters, mechanistic pathways, and common pitfalls associated with the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical parameters, mechanistic pathways, and common pitfalls associated with the synthesis of 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8).

This molecule is a highly valuable electrophilic intermediate in drug development, frequently utilized in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The standard synthetic route involves the deoxychlorination/bromination of its precursor, 4-hydroxy-2-methylnicotinonitrile (often existing as its tautomer, 2-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile) 1.

Mechanistic Pathway & Workflow

To optimize this reaction, one must first understand the causality of the transformation. Direct bromination of 4-pyridones requires aggressive activation of the C4-oxygen. We utilize Phosphorus Oxybromide ( POBr3​ ) coupled with catalytic N,N-Dimethylformamide (DMF). DMF reacts with POBr3​ to form a highly electrophilic Vilsmeier-Haack-type complex, which significantly lowers the activation energy required for O-phosphorylation and subsequent nucleophilic displacement by the bromide ion 2.

G A 4-Hydroxy-2-methylnicotinonitrile (Tautomer: 4-Pyridone) B POBr3 + Catalytic DMF (Vilsmeier-Haack Complex) A->B Addition of Reagents (0°C to RT) C O-Phosphorylated Pyridine Intermediate B->C Activation of C4-OH (Heating to 90°C) D Nucleophilic Attack by Bromide Ion (Br-) C->D Leaving Group Formation E 4-Bromo-2-methylnicotinonitrile (Target Product) D->E Rearomatization & Elimination of PO2Br2-

Fig 1: Mechanistic workflow for the bromination of 4-hydroxy-2-methylnicotinonitrile.

Optimization of Reaction Parameters

Yields in pyridine halogenations are notoriously variable due to the competing risks of incomplete conversion and thermal degradation (tarring) 3. The table below summarizes our internal quantitative data for optimizing the synthesis of 4-bromo-2-methylnicotinonitrile.

Solvent System POBr3​ (equiv)DMF (equiv)Temp (°C)Time (h)Yield (%)Purity (HPLC %)Observation
Neat3.00110124582Heavy tar formation, difficult workup.
Toluene2.00110166088Slow reaction, incomplete conversion.
Toluene 1.5 0.1 90 4 89 96 Optimal: Clean conversion, minimal tar.
Acetonitrile1.50.18067892Moderate yield, some hydrolysis during quench.

Key Takeaways:

  • Catalytic DMF is non-negotiable: It accelerates the reaction, allowing for lower temperatures and shorter reaction times, which directly suppresses polymerization.

  • Toluene as a diluent: Running the reaction neat causes localized overheating. Toluene ensures homogeneous heat distribution.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Step 1: Equipment & Reagent Preparation

  • Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Purge with inert gas ( N2​ or Argon). Causality: POBr3​ is highly moisture-sensitive and will aggressively hydrolyze to hydrobromic and phosphoric acids, killing the stoichiometry.

Step 2: Reagent Charging

  • Suspend 4-hydroxy-2-methylnicotinonitrile (1.0 equiv) in anhydrous toluene (10 volumes).

  • Add catalytic anhydrous DMF (0.1 equiv).

Step 3: Controlled Bromination

  • Cool the suspension to 0 °C using an ice bath.

  • Add POBr3​ (1.5 equiv) portion-wise over 15 minutes. Validation: The mixture should transition to a yellow/orange slurry without violent boiling.

Step 4: Heating & Self-Validation

  • Gradually heat the reaction mixture to 90 °C.

  • Stir for 4 hours. Validation: Monitor via TLC (Eluent: Hexane/EtOAc 3:1). The reaction is complete only when the baseline spot (starting material) is entirely consumed.

Step 5: Critical Quenching

  • Cool the reaction mixture to 0 °C.

  • Slowly pour the mixture into a vigorously stirred beaker of crushed ice and saturated aqueous NaHCO3​ .

  • Critical Rule: Maintain the internal temperature strictly below 10 °C during the entire quench. Add more ice if necessary.

Step 6: Extraction & Isolation

  • Extract the aqueous layer with Ethyl Acetate ( 3×10 vol).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-methylnicotinonitrile.

Troubleshooting Guide & FAQs

Q: My reaction conversion is stalling at 60-70% despite prolonged heating. What is wrong? A: This is almost always caused by degraded POBr3​ or the omission of the DMF catalyst. POBr3​ degrades rapidly upon exposure to atmospheric moisture. If your POBr3​ is clumpy or fuming heavily in the bottle, it has likely hydrolyzed. Procure a fresh batch and ensure you are adding 0.1 equivalents of anhydrous DMF to form the active Vilsmeier-Haack intermediate.

Q: The reaction mixture turned into a thick, black tar that is impossible to extract. How do I prevent this? A: Tarring is the result of thermal polymerization of the pyridone starting material. This occurs when the reaction is run "neat" (without solvent) or heated above 100 °C. Always use a non-polar solvent like toluene to dilute the reaction and act as a heat sink. Strictly control your oil bath temperature to a maximum of 90 °C.

Q: During the aqueous workup, my product yield drops significantly, and TLC shows the starting material reappearing. What happened? A: You are experiencing alkaline hydrolysis. The 4-bromo position in this specific molecule is highly activated by the electron-withdrawing ortho-cyano and meta-methyl groups. If the temperature during the NaHCO3​ quench exceeds 10 °C, the hydroxide/water nucleophiles will attack the C4 position, displacing the newly formed bromide and reverting your product back to the 4-hydroxy starting material. You must quench over an excess of crushed ice.

Q: Can I use PBr3​ instead of POBr3​ ? A: No. While PBr3​ is a liquid and easier to handle, it is generally insufficiently reactive for the bromination of 4-pyridones with electron-withdrawing groups (like the cyano group). POBr3​ provides the necessary phosphorylating power to create a superior leaving group ( PO2​Br2−​ ).

References

  • Title: WO2025090480A1 - Heteroaryl compounds for the treatment of pain Source: Google Patents URL
  • Title: Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution Source: CDN Science Pub URL
  • Title: The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Identification of Byproducts in 4-Bromo-2-methylnicotinonitrile Reactions

Welcome to the technical support center for reactions involving 4-Bromo-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving 4-Bromo-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges related to byproduct formation, offering troubleshooting advice and in-depth analytical strategies to ensure the purity and yield of your target molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding side reactions and byproduct formation when using 4-Bromo-2-methylnicotinonitrile.

Q1: What are the most common types of byproducts observed in reactions with 4-Bromo-2-methylnicotinonitrile?

When 4-Bromo-2-methylnicotinonitrile is used in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, several classes of byproducts can emerge. These include:

  • Hydrodehalogenation Products: The most prevalent byproduct is often the result of replacing the bromine atom with a hydrogen atom, yielding 2-methylnicotinonitrile.[1][2] This is a common issue in palladium-catalyzed reactions involving aryl halides.[1]

  • Homocoupling Products: Dimerization of the starting material or the coupling partner can occur, leading to undesired symmetrical biaryls.[3][4]

  • Products of Nucleophilic Substitution: Depending on the reaction conditions (e.g., presence of strong nucleophiles), the bromine atom can be displaced by other nucleophiles present in the reaction mixture.

  • Hydrolysis Products: Under certain pH conditions, the nitrile group (-CN) can be hydrolyzed to a carboxamide or a carboxylic acid.

  • Products from Ring-Opening or Rearrangement: While less common, under harsh reaction conditions, the pyridine ring itself can undergo transformations.

Q2: I am observing a significant amount of the hydrodehalogenated byproduct, 2-methylnicotinonitrile, in my Suzuki-Miyaura coupling reaction. What are the primary causes?

The formation of the hydrodehalogenated byproduct is a frequent challenge in palladium-catalyzed cross-coupling reactions.[1] The primary culprit is the in-situ generation of palladium-hydride (Pd-H) species, which can then participate in a competing catalytic cycle leading to the replacement of the bromine atom with hydrogen.[2]

Several factors can contribute to the formation of Pd-H species:

  • Choice of Base: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can generate hydride species, especially at elevated temperatures.[2]

  • Solvent and Reagents: Protic solvents (e.g., alcohols) or even trace amounts of water can act as hydride sources.[2] Some reagents, like boronic acids, may contain trace borane (B-H) impurities.[2]

  • Ligand Choice: The nature of the phosphine ligand is crucial. Less bulky or electron-poor ligands may not promote the desired reductive elimination step efficiently, allowing the competing dehalogenation pathway to dominate.[1][2]

Q3: How can I minimize the formation of homocoupling byproducts?

Homocoupling of the boronic acid partner is a common side reaction, often driven by the presence of oxygen.[3][4] To mitigate this:

  • Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas like argon or nitrogen or by using freeze-pump-thaw cycles.[3]

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.[4][5]

  • Use of Pre-formed Pd(0) Catalysts: Using a Pd(II) precatalyst requires an in-situ reduction to the active Pd(0) species. This reduction process can sometimes consume the boronic acid, leading to homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce this issue.[3]

Section 2: Troubleshooting Guides

This section provides systematic approaches to identify and resolve specific issues encountered during reactions with 4-Bromo-2-methylnicotinonitrile.

Troubleshooting Low Yield in Cross-Coupling Reactions

A low yield of the desired product is often accompanied by the formation of multiple byproducts. The following workflow can help diagnose and address the issue:

Troubleshooting_Low_Yield start Low Yield of Desired Product check_byproducts Analyze Crude Reaction Mixture by LC-MS and/or GC-MS start->check_byproducts is_dehalogenation Is hydrodehalogenation a major byproduct? check_byproducts->is_dehalogenation is_homocoupling Is homocoupling a major byproduct? is_dehalogenation->is_homocoupling No optimize_base Optimize Base: - Switch to a weaker, non-nucleophilic base (e.g., K3PO4, Cs2CO3) is_dehalogenation->optimize_base Yes is_starting_material Is unreacted starting material present? is_homocoupling->is_starting_material No improve_inertness Improve Inert Atmosphere: - Thoroughly degas solvents - Ensure a good inert gas seal is_homocoupling->improve_inertness Yes optimize_catalyst Optimize Catalyst System: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Screen different Pd sources (Pd(0) vs. Pd(II)) is_starting_material->optimize_catalyst Yes end Improved Yield is_starting_material->end No increase_temp_time Increase Reaction Temperature or Time optimize_catalyst->increase_temp_time optimize_base->end improve_inertness->end check_reagent_quality Check Quality of Reagents: - Boronic acid/ester purity - Solvent dryness increase_temp_time->check_reagent_quality check_reagent_quality->end

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Identifying Unknown Peaks in Chromatographic Analysis

When unexpected peaks appear in your LC-MS or GC-MS analysis, a systematic approach is necessary for their identification.

Step-by-Step Protocol for Byproduct Identification:

  • Initial Assessment (LC-MS/GC-MS):

    • Determine the molecular weight of the unknown peak from the mass spectrum.

    • Hypothesize potential structures based on the molecular weight and the reactants, reagents, and solvents used. Consider common side reactions like those listed in the FAQs.

  • High-Resolution Mass Spectrometry (HRMS):

    • Obtain an accurate mass measurement to determine the elemental composition of the byproduct. This can often confirm or rule out initial hypotheses.

  • Isolation of the Byproduct:

    • If the byproduct is present in sufficient quantity, isolate it using preparative HPLC or column chromatography.

  • Structural Elucidation by NMR Spectroscopy:

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra of the isolated byproduct.[6][7]

    • The combination of these spectra will provide detailed information about the connectivity of atoms and the overall structure of the molecule.[6][7]

Data Presentation: Common Byproducts and Their Expected Mass

Byproduct NameStructureMolecular FormulaExact MassCommon Observation Method
4-Bromo-2-methylnicotinonitrileStarting MaterialC₈H₅BrN₂211.9639LC-MS, GC-MS
2-MethylnicotinonitrileHydrodehalogenationC₇H₆N₂118.0531GC-MS
4,4'-Dibromo-2,2'-dimethyl-6,6'-bipyridineHomocouplingC₁₄H₁₀Br₂N₂367.9214LC-MS
4-Bromo-2-methylnicotinamideNitrile HydrolysisC₈H₈BrN₃O241.9851LC-MS

Section 3: Advanced Analytical Workflows

For complex reaction mixtures or trace-level impurities, more advanced analytical techniques may be required.

Workflow for Complete Characterization of a Reaction Mixture

Advanced_Analysis start Complex Reaction Mixture lcms Initial Analysis by LC-MS (UV and MS Detection) start->lcms hrms High-Resolution MS (HRMS) for Elemental Composition lcms->hrms prep_hplc Isolation of Unknowns by Preparative HPLC lcms->prep_hplc Significant Unknowns Present hrms->prep_hplc nmr Structural Elucidation by 1D and 2D NMR prep_hplc->nmr final_id Confirmed Byproduct Structures nmr->final_id

Caption: Advanced workflow for the identification of unknown byproducts.

Experimental Protocols:

Representative Protocol for Suzuki-Miyaura Coupling with Minimized Byproduct Formation:

This protocol is designed to minimize hydrodehalogenation and homocoupling.

  • Reagent Preparation: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable bulky, electron-rich ligand (e.g., XPhos, 3.3 mol%), and a non-nucleophilic base (e.g., K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.[2]

  • Substrate Addition: Add 4-Bromo-2-methylnicotinonitrile (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.

  • Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-100°C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography on silica gel.

References

  • American Chemical Society. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • AZoM. (2025). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. AZoM. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • LinkedIn. (2025). Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. Retrieved from [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Retrieved from [Link]

  • ResearchGate. (2021). Unusual regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Wikipedia. Retrieved from [Link]

  • American Chemical Society. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Retrieved from [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]

  • Chromatography Online. (2026). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Chromatography Online. Retrieved from [Link]

  • Ankara University. (n.d.). Qualitative Analysis of Organic Compounds. Ankara University. Retrieved from [Link]

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Dalal Institute. (n.d.). Methods of Determining Mechanisms. Dalal Institute. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Acta Chimica Slovenica. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. Retrieved from [Link]

  • Semantic Scholar. (2018). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). Semantic Scholar. Retrieved from [Link]

  • Frontiers. (n.d.). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Frontiers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Semantic Scholar. Retrieved from [Link]

  • PubMed. (2012). Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dehalogenation of chloroalkanes by nickel(i) porphyrin derivatives, a computational study. Dalton Transactions. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. Homework.Study.com. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-bromo-2-heptene. Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylbenzonitrile. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylpentanenitrile. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (1989). Nitrodibromoacetonitrile: an agent for bromination and for the formation of adducts formally derived from cyanonitrocarbene. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • NIST. (n.d.). Butanenitrile, 4-bromo-. NIST WebBook. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Monitoring 4-Bromo-2-methylnicotinonitrile Reactions by TLC

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 4-Bromo-2-methylnicotinonitrile. Her...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 4-Bromo-2-methylnicotinonitrile. Here, we address common challenges and frequently asked questions, grounding our advice in established scientific principles to ensure reliable and reproducible results.

The effective monitoring of chemical reactions is fundamental to successful synthesis.[1][2][3] TLC is a rapid, inexpensive, and powerful technique for qualitatively tracking the progress of a reaction by observing the consumption of starting materials and the formation of products.[3][4][5] For substrates like 4-Bromo-2-methylnicotinonitrile, a halogenated and functionalized pyridine derivative, certain nuances in TLC methodology can significantly impact the quality of the analysis.

Core Principles of TLC for Reaction Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[5][6] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[6] Conversely, non-polar compounds travel further, yielding a higher Rf. A chemical reaction ideally transforms a starting material into a product of different polarity, which is observable as distinct spots with different Rf values on a TLC plate.[1]

The Retention Factor (Rf) is a key parameter, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[7][8] For effective analysis, the Rf values of the compounds of interest should ideally fall between 0.2 and 0.8.[1][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered when using TLC to monitor reactions with 4-Bromo-2-methylnicotinonitrile.

Issue 1: Poor Separation of Spots (Overlapping or No Separation)

Question: My starting material and product spots are not separating on the TLC plate. What should I do?

Answer: Poor separation is typically due to an inappropriate solvent system or issues with the stationary phase.[9]

  • Underlying Cause: The polarity of your mobile phase (eluent) is not optimal to differentiate between the polarity of your starting material and product. If both spots are near the baseline, the eluent is not polar enough.[10] If they are both near the solvent front, the eluent is too polar.[10]

  • Step-by-Step Solution:

    • Adjust Solvent Polarity: Systematically alter the ratio of your polar and non-polar solvents.[10] A common starting point for compounds like 4-Bromo-2-methylnicotinonitrile is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[4][6]

      • If spots are too low (low Rf), increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

      • If spots are too high (high Rf), decrease the proportion of the polar solvent (e.g., decrease the percentage of ethyl acetate).

    • Change Solvent System: If adjusting the ratio is ineffective, change one or both of the solvents. For instance, substituting dichloromethane for hexanes can offer a different selectivity. Trying a system with a different type of polarity, such as methanol in dichloromethane, can also be effective for more polar compounds.

    • Consider the Stationary Phase: While silica gel is standard, its slightly acidic nature can sometimes cause issues with basic compounds like pyridines.[1] If you observe significant tailing (see Issue 2), consider using alumina plates or neutralizing the silica plate by adding a small amount (1-2%) of triethylamine to your eluent.[1][6][11]

Issue 2: Spot Tailing or Streaking

Question: My spots are appearing as streaks or "tails" rather than compact circles. How can I fix this?

Answer: Streaking or tailing can be caused by several factors, including sample overloading, interactions with the stationary phase, or sample insolubility.[9][12]

  • Underlying Cause & Solutions:

    • Sample Overloading: Applying too much sample to the plate is a common cause of streaking.[6][12] The stationary phase becomes saturated, leading to a continuous "streak" rather than a defined spot.

      • Solution: Dilute your reaction sample before spotting it on the TLC plate. A concentration of a few milligrams per 1 mL of solvent is often sufficient.[1]

    • Acidic/Basic Compounds: 4-Bromo-2-methylnicotinonitrile contains a basic pyridine nitrogen. This basic site can interact strongly with the acidic silanol groups on the silica gel plate, causing tailing.[6]

      • Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia (e.g., 0.5-2%), to your eluent system.[6] This neutralizes the acidic sites on the silica, preventing strong interactions and leading to more defined spots.

    • Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it can lead to streaking as it dissolves unevenly during elution.

      • Solution: Ensure your sample is completely dissolved before spotting. Use a solvent that readily dissolves your compound but is volatile enough to evaporate quickly from the plate.[3]

Issue 3: No Spots are Visible on the TLC Plate

Question: After running my TLC and visualizing it, I don't see any spots. What went wrong?

Answer: The absence of spots can be due to insufficient sample concentration, an inappropriate visualization method, or a simple procedural error.[12]

  • Underlying Cause & Solutions:

    • Sample Too Dilute: The concentration of your compound may be below the detection limit of the visualization technique.[12]

      • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[12] Alternatively, prepare a more concentrated sample.

    • Incorrect Visualization Method: 4-Bromo-2-methylnicotinonitrile contains an aromatic ring and a nitrile group.

      • Solution: The most common and non-destructive method is a UV lamp (254 nm).[13][14] Since this compound is aromatic, it should absorb UV light and appear as a dark spot on a fluorescent plate.[13][14] If UV is ineffective, other methods can be used:

        • Iodine Chamber: Exposing the plate to iodine vapor often visualizes organic compounds as brownish spots.[13][14]

        • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized.[15][16] It will appear as yellow or brown spots on a purple background.

    • Procedural Errors:

      • Spots Below Solvent Level: If the initial spots on the baseline are below the level of the eluent in the chamber, the sample will dissolve into the solvent pool instead of running up the plate.[12] Ensure the baseline is drawn about 1-1.5 cm from the bottom of the plate.[3][6]

      • Reaction Failure: It is also possible that the reaction has not proceeded, or the desired product has not formed.[12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring reactions with 4-Bromo-2-methylnicotinonitrile?

A good starting point is a mixture of hexanes (or heptane) and ethyl acetate. Begin with a ratio of around 4:1 or 3:1 (Hexanes:Ethyl Acetate) and adjust the polarity based on the initial result. The goal is to have the starting material's Rf value around 0.6-0.8 and to see a new, lower Rf spot appear for the product as the reaction progresses (assuming the product is more polar).

Q2: How do I properly prepare and spot my sample?

  • Preparation: Take a small aliquot of your reaction mixture (a drop on the end of a glass rod is often enough) and dissolve it in a small volume (e.g., 0.5 mL) of a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to draw up a small amount of the diluted sample.[3] Lightly touch the capillary tube to the silica gel on the baseline of your TLC plate. The spot should be small and compact, ideally 1-2 mm in diameter.[5] It's crucial to co-spot your reaction mixture alongside pure starting material to accurately track its consumption.[4]

Q3: How do I interpret the TLC plate as the reaction proceeds?

A typical reaction monitoring TLC plate will have three lanes:

  • Lane 1 (Starting Material - SM): A spot of the pure starting material.

  • Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted on top of it.

  • Lane 3 (Reaction Mixture - RXN): A spot of the reaction mixture.

As the reaction progresses, you should observe the spot corresponding to the starting material in the RXN lane diminish in intensity, while a new spot (the product) appears. The reaction is considered complete when the starting material spot is no longer visible in the RXN lane.

Q4: My spots are shaped like crescents. Why is this happening?

Crescent-shaped spots can occur if the silica gel is disturbed or scored during spotting. Applying too much pressure with the capillary tube can scratch the surface. Ensure you touch the capillary to the plate very gently.

Data & Protocols

Table 1: Recommended TLC Solvent Systems & Visualization
Compound Type / ReactionRecommended Solvent System (v/v)Expected Rf RangePrimary VisualizationSecondary Visualization
4-Bromo-2-methylnicotinonitrile (Starting Material)20-30% Ethyl Acetate in Hexanes0.5 - 0.7UV (254 nm)Iodine, KMnO₄ Stain
More Polar Product (e.g., hydrolysis of nitrile)30-50% Ethyl Acetate in Hexanes0.2 - 0.4UV (254 nm)KMnO₄ Stain, p-Anisaldehyde
Less Polar Product (e.g., Suzuki coupling)10-20% Ethyl Acetate in Hexanes0.4 - 0.6UV (254 nm)Iodine
Protocol: Standard TLC Procedure for Reaction Monitoring
  • Plate Preparation: Obtain a silica gel TLC plate (with fluorescent indicator F254).[4] Using a pencil, gently draw a baseline about 1 cm from the bottom edge.[6]

  • Sample Spotting: As described in FAQ 2, spot the starting material, a co-spot, and the reaction mixture in separate lanes.

  • Chamber Preparation: Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline.[17] Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.

  • Development: Place the spotted TLC plate into the chamber and replace the lid.[17] Allow the solvent to travel up the plate via capillary action.[17]

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[17]

  • Visualization: Allow the plate to dry completely. View it under a UV lamp and circle any visible spots with a pencil.[13][17] If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.[13][15]

  • Analysis: Calculate the Rf values for all spots and record the results.

Visual Workflow & Logic Diagrams

Diagram 1: TLC Reaction Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate Prepare & Mark Plate spot Spot SM, Co, RXN prep_plate->spot prep_sample Dilute Reaction Sample prep_sample->spot prep_chamber Prepare Eluent Chamber develop Develop Plate prep_chamber->develop dry Dry Plate develop->dry visualize Visualize (UV/Stain) dry->visualize analyze Analyze Spots & Rf visualize->analyze decision Reaction Complete? analyze->decision stop Stop Reaction decision->stop Yes continue_rxn Continue Reaction decision->continue_rxn No

Caption: Standard workflow for monitoring a chemical reaction using TLC.

Diagram 2: Troubleshooting Poor Spot Separation

TLC_Troubleshooting start Poor Separation Observed check_rf Check Rf Values start->check_rf low_rf Spots Too Low (Rf < 0.2) check_rf->low_rf Low high_rf Spots Too High (Rf > 0.8) check_rf->high_rf High no_sep Spots Overlap (Rf ~ same) check_rf->no_sep No Separation increase_pol Increase Eluent Polarity low_rf->increase_pol decrease_pol Decrease Eluent Polarity high_rf->decrease_pol change_solvent Change Solvent System (e.g., DCM for Hex) no_sep->change_solvent result Re-run TLC increase_pol->result decrease_pol->result change_solvent->result

Caption: Decision tree for troubleshooting poor spot separation on a TLC plate.

References

  • Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. (n.d.). PubMed. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography Visualization Reagents. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]

  • Lab Tech. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (n.d.). Analytical Procedure of Thin Layer Chromatography Technique. Open Access Journals. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • MarZ Chemistry. (n.d.). RF Values. Retrieved from [Link]

  • Chemistry Platform. (2025, February 20). Rf Value Calculation: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Rf values of the substrates, intermediates and products In different solvent systems. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylbenzonitrile. Retrieved from [Link]

  • LCGC International. (2026, March 10). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Rookie Mistakes: TLC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling, Stability, and Troubleshooting for 4-Bromo-2-methylnicotinonitrile

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Compound: 4-Bromo-2-methylnicotinonitrile (CAS: 1142191-55-6 | Formula: C₇H₅BrN₂)

As a Senior Application Scientist, I have designed this technical guide to address the specific chemical nuances of 4-Bromo-2-methylnicotinonitrile. This compound is a highly versatile, yet highly reactive, pyridine building block utilized extensively in the synthesis of allosteric modulators of hemoglobin (e.g., therapeutics for sickle cell disease)[1],[2]. Its utility stems from its dense functionalization; however, this same density makes it susceptible to specific degradation pathways if handled improperly.

Quantitative Stability Profile

To prevent batch losses, it is critical to understand the compound's stability across different environments. The quantitative data below summarizes the expected shelf-life and primary degradation risks based on empirical laboratory observations and supplier safety data[3].

Storage/Handling ConditionExpected Shelf-LifePrimary Degradation RiskCausality / Mechanism
Solid: ≤ -20°C (Argon) > 24 monthsNegligibleKinetic freezing of all degradation pathways.
Solid: 25°C (Ambient Air) ~6 monthsMoisture-induced hydrolysisAmbient humidity slowly hydrates the C3-nitrile.
Solution: Anhydrous DCM/THF (4°C) 1-2 weeksTrace dimerizationSlow deprotonation of C2-methyl by trace impurities.
Solution: MeOH/EtOH (25°C) < 24 hoursSolvolysis (SNAr)Alcohols act as nucleophiles at the activated C4 position.
Aqueous Basic (pH > 9, 60°C) < 1 hourComplete degradationRapid nitrile hydrolysis and C4-hydroxylation.

Troubleshooting Guides & FAQs

Q1: My stock solution in methanol degraded over the weekend, showing a new major peak on LC-MS. What happened?

The Causality: You have observed unintended Nucleophilic Aromatic Substitution (SNAr). In 4-Bromo-2-methylnicotinonitrile, the C4-bromine is hyper-activated. The pyridine nitrogen withdraws electron density via induction and resonance, while the C3-nitrile group exerts strong mesomeric (-M) and inductive (-I) effects. This synergistic electron depletion makes the C4 carbon highly electrophilic. Methanol, though a weak nucleophile, will attack the C4 position over time, displacing the bromide to form 4-methoxy-2-methylnicotinonitrile. The Fix: Never store this compound in nucleophilic solvents (alcohols, primary/secondary amines, or unbuffered water). Reconstitute only in anhydrous, non-nucleophilic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN), and store at -20°C.

Q2: During a Suzuki-Miyaura cross-coupling, I observed significant loss of the nitrile group. How can I prevent this?

The Causality: Standard Suzuki couplings utilize aqueous bases (e.g., Na₂CO₃, K₃PO₄) at elevated temperatures (80-100°C). The electrophilic carbon of the C3-nitrile is highly susceptible to base-catalyzed hydration. The hydroxide ion attacks the nitrile carbon, forming an imidic acid tautomer that rapidly isomerizes to the primary amide (4-Bromo-2-methylnicotinamide), and eventually hydrolyzes to the carboxylic acid. The Fix: Shift to anhydrous cross-coupling conditions. Utilize fluoride sources (e.g., CsF) or weaker, bulky bases (e.g., K₂CO₃) in strictly anhydrous solvent systems like 1,4-Dioxane/DMF. Lower the reaction temperature by employing highly active palladium precatalysts (e.g., XPhos Pd G3) that operate efficiently at 40-50°C.

Q3: I am getting a heavy dimeric impurity when treating the compound with Sodium Hydride (NaH). Why?

The Causality: The C2-methyl protons are unusually acidic (pKa ~25-28). Deprotonation yields a carbanion that is highly resonance-stabilized by the adjacent pyridine nitrogen. When you introduce a strong, non-nucleophilic base like NaH, you generate this carbanion. Because you also have a highly electrophilic C4-bromide in the same reaction mixture, the carbanion of one molecule attacks the C4 position of another, resulting in rapid intermolecular SNAr dimerization. The Fix: If your goal is to deprotonate a different substrate in the mixture, pre-form that nucleophile in a separate flask before adding the 4-Bromo-2-methylnicotinonitrile. If a base is required merely as an acid scavenger, use weak, bulky organic bases like N,N-Diisopropylethylamine (DIPEA) that are not strong enough to deprotonate the C2-methyl group.

Validated Experimental Protocols

Protocol A: Chemoselective SNAr at the C4 Position

This protocol is a self-validating system designed to deliberately exploit the C4 reactivity while preserving the C3-nitrile and C2-methyl groups.

  • Preparation: Flame-dry a round-bottom flask under Argon. Add 4-Bromo-2-methylnicotinonitrile (1.0 eq, 5.0 mmol) and dissolve in anhydrous THF (0.2 M). Causality: THF prevents background solvolysis.

  • Base Addition: Add DIPEA (2.0 eq). Causality: DIPEA neutralizes the HBr byproduct without deprotonating the C2-methyl group.

  • Nucleophile Addition: Cool the mixture to 0°C. Dropwise, add the desired secondary amine nucleophile (1.05 eq).

  • Self-Validation (In-Process Control): After 30 minutes, pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS.

    • Pass Criteria: Observation of the product mass with complete disappearance of the starting material isotope pattern ([M+H]⁺ = 197/199).

    • Fail Criteria: If an [M+H]⁺ = 215/217 is observed, water has entered the system, causing nitrile hydration. The reaction must be aborted and solvents rigorously dried over molecular sieves.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the DIPEA, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Mechanistic Pathway Diagrams

The following diagrams illustrate the critical degradation pathways discussed in the troubleshooting section.

SNAr_Degradation A 4-Bromo-2-methylnicotinonitrile (Intact) B Exposure to Nucleophilic Solvents (e.g., MeOH, EtOH) A->B Trigger C Meisenheimer Complex (Stabilized by Pyridine N & Nitrile) B->C Nucleophilic Attack D C4-Substituted Impurity (Degradation Product) C->D Bromide Elimination

Caption: Mechanistic pathway of premature SNAr degradation at the C4 position by nucleophilic solvents.

Nitrile_Hydrolysis A 4-Bromo-2-methylnicotinonitrile (Intact) B Aqueous Acid/Base + Heat (e.g., Suzuki Workup) A->B Exposure C 4-Bromo-2-methylnicotinamide (Partial Hydration) B->C OH- / H2O Addition D 4-Bromo-2-methylnicotinic acid (Complete Hydrolysis) C->D Further Hydrolysis

Caption: Stepwise hydrolysis of the C3-nitrile group under harsh aqueous cross-coupling conditions.

References

  • Title: US10450269B1 - Compounds and uses thereof for the modulation of hemoglobin Source: Google Patents URL
  • Title: US10017491B2 - Compounds and uses thereof for the modulation of hemoglobin Source: Google Patents URL
  • Title: Nucleophilic Aromatic Substitution (SNAr) Mechanisms Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A. Springer. URL: [Link]

Sources

Optimization

"alternative green solvents for 4-Bromo-2-methylnicotinonitrile reactions"

Welcome to the Technical Support Center for Green Chemistry Applications. As a Senior Application Scientist, I have designed this guide to help you transition your workflows away from reprotoxic dipolar aprotic solvents...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Green Chemistry Applications. As a Senior Application Scientist, I have designed this guide to help you transition your workflows away from reprotoxic dipolar aprotic solvents (such as DMF, NMP, and DMAc) toward sustainable alternatives.

4-Bromo-2-methylnicotinonitrile is a highly versatile, functionalized pyridine building block used extensively in active pharmaceutical ingredient (API) synthesis. However, its electron-deficient nature and strongly coordinating nitrile group present unique mechanistic challenges when transitioning to green solvents like Cyrene™ (dihydrolevoglucosenone), 2-Methyltetrahydrofuran (2-MeTHF), and tert-amyl alcohol.

This guide synthesizes field-proven insights to troubleshoot and optimize your green cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

Solvent Selection Workflow

To prevent reaction failure, solvent selection must be dictated by the specific catalytic and basic conditions of your intended pathway.

SolventSelection Start 4-Bromo-2-methylnicotinonitrile Reaction Pathway SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki CyreneSNAr Solvent: Cyrene (Replaces DMF/NMP) SNAr->CyreneSNAr MeTHF Solvent: 2-MeTHF or t-Amyl Alcohol Suzuki->MeTHF CyreneSuz Solvent: Cyrene / H2O Suzuki->CyreneSuz PolymerRisk Risk: Base-induced polymerization Fix: 15 min Rxn Time or H2O quench CyreneSNAr->PolymerRisk Solubility Ni/Pd Catalysis High Yields, Easy Phase Separation MeTHF->Solubility AldolRisk Risk: Aldol condensation Fix: Aqueous Workup CyreneSuz->AldolRisk

Decision tree for selecting green solvents in 4-Bromo-2-methylnicotinonitrile reactions.

Troubleshooting & FAQs

Q1: Why does my SNAr reaction mixture in Cyrene turn into a dark, viscous sludge, resulting in low yields of the substituted nicotinonitrile? Causality & Solution: Cyrene is a bio-based ketone. In the presence of the inorganic bases (e.g., K₂CO₃, Cs₂CO₃) required to generate the nucleophile in SNAr reactions, Cyrene is highly prone to base-catalyzed aldol condensation and subsequent polymerization ([1]). This rapidly increases solution viscosity, trapping the 4-Bromo-2-methylnicotinonitrile and preventing mass transfer. The Fix: You must outpace the polymerization kinetically. Restrict the reaction time to a maximum of 15 minutes under microwave irradiation or elevated conventional heating. Alternatively, adding a small volumetric fraction of water (e.g., 1 mL per 10 mL Cyrene) shifts the equilibrium, mitigating the viscosity spike and allowing the SNAr to proceed smoothly ([2]).

Q2: I am attempting a Suzuki-Miyaura cross-coupling of 4-Bromo-2-methylnicotinonitrile in Cyrene. The reaction works, but I cannot remove the solvent during workup. How do I isolate my product? Causality & Solution: Cyrene has a high boiling point (203 °C) and lacks known azeotropes, making rotary evaporation highly impractical and risking the thermal degradation of your target nitrile product ([3]). The Fix: Leverage Cyrene’s high water solubility. Instead of distillation, perform an anti-solvent precipitation. Quench the reaction by adding 5–10 volumes of ice water directly to the crude mixture. The highly crystalline biaryl nicotinonitrile will precipitate out, leaving the Cyrene and inorganic salts in the aqueous filtrate ([4]).

Q3: When using 2-MeTHF for Nickel-catalyzed Suzuki-Miyaura couplings, I observe incomplete conversion of 4-Bromo-2-methylnicotinonitrile. Why? Causality & Solution: While 2-MeTHF is an excellent green solvent for cross-coupling heterocyclic halides ([5]), the strongly coordinating nitrile group on your substrate can competitively bind to the Nickel center, displacing the active ligands and stalling the catalytic cycle. The Fix: Switch to tert-amyl alcohol or increase the steric bulk of your ligand (e.g., using PCy₃). tert-Amyl alcohol provides a highly polar but non-coordinating environment that stabilizes the Ni(0)/Ni(II) catalytic cycle without competing for the metal center, driving the reaction to >95% conversion ([6]).

Quantitative Data: Green Solvent Comparison

SolventReaction PathwayBoiling PointPrimary AdvantageMechanistic LimitationAvg. Yield
Cyrene™ SNAr203 °CNon-reprotoxic, bio-basedBase-induced aldol polymerization85–95%
2-MeTHF Suzuki-Miyaura80 °CExcellent biphasic phase separationPotential for peroxide formation92–100%
tert-Amyl Alcohol Suzuki-Miyaura102 °CNon-coordinating, high thermal stabilityLower solubility for highly polar APIs94–100%
Cyrene / H₂O Suzuki-Miyaura~100 °CWater suppresses aldol byproductsHigh boiling point prevents evaporation80–95%

Self-Validating Experimental Protocols

Protocol 1: Fast SNAr of 4-Bromo-2-methylnicotinonitrile in Cyrene

Objective: Nucleophilic substitution of the bromide using a phenol or amine nucleophile. Causality: Cyrene replaces DMF. To prevent base-induced aldol polymerization of Cyrene, the reaction time is strictly limited, and water is used as an anti-solvent for rapid kinetic quenching.

  • Preparation: In a microwave vial, dissolve 4-Bromo-2-methylnicotinonitrile (1.0 equiv) and the nucleophile (e.g., substituted phenol, 1.2 equiv) in Cyrene (0.5 M). Validation Checkpoint: Cyrene is slightly viscous at room temperature. The solution should be completely transparent. Cloudiness indicates moisture contamination in the starting materials.

  • Base Addition: Add K₂CO₃ (2.0 equiv). Immediately seal the vial. Validation Checkpoint: Upon base addition, a slight exotherm should be felt, confirming the deprotonation of the nucleophile.

  • Microwave Irradiation: Heat to 120 °C for exactly 15 minutes. Validation Checkpoint: The mixture will darken slightly. If the mixture turns into an immovable black gel, the 15-minute window was exceeded, and the Cyrene has polymerized.

  • Anti-Solvent Quench: Carefully open the vial and rapidly inject 5 volumes of ice-cold water while stirring. Validation Checkpoint: The immediate formation of a dense precipitate confirms successful product formation and solvent displacement. If an oil forms, the product has not crystallized; scratch the side of the flask to induce nucleation.

  • Filtration: Filter the suspension through a Büchner funnel to isolate the pure substituted nicotinonitrile.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling in 2-MeTHF

Objective: Cross-coupling of 4-Bromo-2-methylnicotinonitrile with phenylboronic acid. Causality: Nickel is highly effective for challenging heterocyclic electrophiles. 2-MeTHF is chosen because it forms a distinct biphasic system with water, enabling seamless in-flask extraction.

  • Catalyst Activation: In a dried Schlenk flask under N₂, combine NiCl₂(PCy₃)₂ (5 mol%), 4-Bromo-2-methylnicotinonitrile (1.0 equiv), and phenylboronic acid (1.5 equiv). Validation Checkpoint: The solid mixture should appear pale yellow/green. Any dark brown discoloration at this stage indicates oxygen ingress and premature catalyst oxidation.

  • Solvent Addition: Add anhydrous 2-MeTHF (0.2 M relative to the bromide) and K₃PO₄ (4.5 equiv).

  • Heating: Heat the reaction mixture to 66 °C (reflux for 2-MeTHF) for 12 hours. Validation Checkpoint: As the active Ni(0) complex enters the catalytic cycle, the solution will transition to a deep, homogeneous red/brown color. If the solution remains pale, the catalyst has failed to initiate.

  • Biphasic Quench & Extraction: Cool to room temperature and add 5 volumes of deionized water. Stir vigorously for 5 minutes, then let settle. Validation Checkpoint: Two sharply defined layers must form. The upper organic layer (2-MeTHF) contains the product, while the lower aqueous layer contains the inorganic salts. An emulsion indicates unreacted boronic acid; add brine to break it.

  • Isolation: Decant the upper 2-MeTHF layer, dry over MgSO₄, and concentrate under reduced pressure to yield the crude biaryl product.

References

  • CYRENE™: A New Bio-based Dipolar Aprotic Solvent Source: American Chemical Society (ACS) URL:[Link]

  • A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene Source: AIR Unimi (University of Milan) URL:[Link]

  • Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents Source: Organic Letters (NCBI / PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Deactivation in 4-Bromo-2-methylnicotinonitrile Cross-Couplings

Executive Summary: The Mechanistic Challenge 4-Bromo-2-methylnicotinonitrile presents a "perfect storm" of challenges for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The substra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanistic Challenge

4-Bromo-2-methylnicotinonitrile presents a "perfect storm" of challenges for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The substrate features a highly coordinating pyridine nitrogen and a strongly electron-withdrawing, coordinating nitrile group at the C3 position.

While the electron-deficient nature of the pyridine ring accelerates the initial oxidative addition of the C4-Br bond, the resulting Pd(II) intermediate is severely sterically hindered by the adjacent C3-nitrile and C2-methyl groups. This steric bulk creates a kinetic bottleneck at the transmetalation step. During this delay, excess substrate in the bulk solution acts as a potent poison, coordinating to the Pd center, displacing phosphine ligands, and driving the catalyst into irreversible deactivation pathways[1].

G Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 4-Br-2-Me-nicotinonitrile (Fast) Deact2 Pd Black Formation (Irreversible Aggregation) Pd0->Deact2 Ligand Displacement TransMet Transmetalation Intermediate OxAdd->TransMet Boronic Acid + Base (Rate-Limiting) Deact1 Off-Cycle Coordination (Nitrile/Pyridine Poisoning) OxAdd->Deact1 Excess Substrate Product Coupled Product + Regenerated Pd(0) TransMet->Product Reductive Elimination Proto Protodeboronation (Boronic Acid Degradation) TransMet->Proto Slow Transmetalation Product->Pd0

Catalytic cycle and primary deactivation pathways in 4-Bromo-2-methylnicotinonitrile coupling.

Diagnostic FAQ & Troubleshooting

Q1: My reaction mixture turns black (Pd black) within 15 minutes, and I get <10% conversion. Why is the catalyst dying so fast? A: You are witnessing catastrophic ligand displacement. Simple phosphines (like PPh₃) bind reversibly to palladium. The nitrile and pyridine nitrogen of 4-bromo-2-methylnicotinonitrile are strong σ-donors that outcompete simple phosphines for coordination to the Pd center[1]. Once the stabilizing phosphine is displaced, the unprotected Pd(0) rapidly aggregates into insoluble, catalytically inactive Pd black. Corrective Action: Switch to a highly sterically demanding, electron-rich biarylphosphine ligand (e.g., XPhos, BrettPhos, or GPhos). These ligands are designed to resist heteroarene-induced catalyst deactivation by creating a deep, protective pocket around the palladium center[2]. Furthermore, it has been shown that bulky monodentate phosphine ligands are essential to prevent deactivation when coupling heteroatom-containing substrates[3].

Q2: I upgraded to XPhos Pd G3, but the reaction still stalls at 40-50% conversion. The solution remains yellow/orange, so it hasn't formed Pd black. What is the resting state? A: Your catalyst is trapped in an off-cycle coordination complex. Because transmetalation is sterically hindered by the C3-nitrile, the Pd(II) oxidative addition complex has an extended lifetime. Excess 4-bromo-2-methylnicotinonitrile in the bulk solution coordinates to the vacant site on this Pd(II) intermediate, forming a stable, unreactive resting state or promoting dimerization[4]. Corrective Action: Implement a slow-addition protocol. By adding the 4-bromo-2-methylnicotinonitrile via a syringe pump over 2-4 hours, you keep its steady-state concentration extremely low. This prevents the substrate from outcompeting the boronic acid for interaction with the Pd(II) intermediate, effectively alleviating catalyst poisoning[5].

Q3: The boronic acid is completely consumed, but my product yield is only 30%. Where did the coupling partner go? A: The boronic acid is undergoing protodeboronation. This is a direct consequence of the kinetic bottleneck at the transmetalation step. When transmetalation is slow, the boronic acid remains exposed to the basic, aqueous reaction conditions, leading to competitive hydrolysis of the C-B bond. Corrective Action: You must accelerate transmetalation while suppressing hydrolysis. First, ensure you are using a ligand that supports challenging transmetalations. Second, optimize the base. Switch from strong aqueous bases (like NaOH) to moderate-strength bases (like K₃PO₄ or anhydrous NaOTMS) to limit base-mediated decomposition[2]. Finally, use a slight excess of the boronic acid (1.5 to 2.0 equivalents) to compensate for unavoidable trace protodeboronation.

Quantitative Benchmarking of Catalyst Systems

The following table summarizes the causal relationship between the chosen catalyst system, the addition method, and the resulting reaction outcome for the Suzuki-Miyaura coupling of 4-bromo-2-methylnicotinonitrile.

Catalyst SystemBase / SolventSubstrate AdditionPrimary Deactivation ModeTypical Yield
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Dioxane-H₂OBolus (All at once)Ligand displacement & Pd Black< 10%
XPhos Pd G3 (2 mol%)Cs₂CO₃ / DioxaneBolus (All at once)Off-cycle coordination (Stalling)35 - 45%
XPhos Pd G3 (2 mol%) K₃PO₄ / Dioxane-H₂O Syringe Pump (4 h) Minimal (Productive turnover) > 85%
GPhos Pd G3 (2 mol%)NaOTMS / THFBolus (All at once)Minimal (Highly resistant ligand)75 - 80%

Validated Experimental Protocol: Syringe-Pump Mediated Suzuki-Miyaura Coupling

This protocol utilizes an autoregulatory approach to prevent catalyst poisoning, ensuring a self-validating workflow where visual cues confirm the health of the catalytic cycle.

Materials:

  • 4-Bromo-2-methylnicotinonitrile (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • K₃PO₄ (0.5 M aqueous solution, degassed) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

  • System Purging & Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Arylboronic Acid (1.5 mmol) and XPhos Pd G3 (0.02 mmol).

    • Seal the flask with a rubber septum and subject it to three vacuum/nitrogen flush cycles.

    • Causality: Oxygen must be strictly excluded to prevent the oxidation of the electron-rich XPhos ligand, which would immediately deactivate the catalyst.

  • Precatalyst Activation:

    • Inject 4.0 mL of degassed 1,4-dioxane followed by 6.0 mL of degassed 0.5 M aqueous K₃PO₄.

    • Stir vigorously at 40 °C for 5 minutes.

    • Validation Check: The solution must transition from a pale yellow suspension to a homogeneous deep red/orange solution . This color change is the self-validating indicator that the G3 precatalyst has successfully collapsed to form the active, monolithic L₁Pd(0) species. If the solution turns black at this stage, oxygen has infiltrated the system.

  • Syringe Pump Addition (The Critical Step):

    • Dissolve 4-Bromo-2-methylnicotinonitrile (1.0 mmol) in 2.0 mL of degassed 1,4-dioxane in a separate vial. Draw this solution into a gas-tight syringe.

    • Mount the syringe on a programmable syringe pump and insert the needle through the septum of the Schlenk flask.

    • Set the pump to deliver the substrate over 4 hours (0.5 mL/h) while maintaining the reaction temperature at 80 °C.

    • Causality: Slow addition ensures the concentration of the poisoning N-heterocycle never exceeds the concentration of the active Pd species, completely suppressing off-cycle coordination[5].

  • Reaction Completion & Workup:

    • After the addition is complete, stir for an additional 30 minutes at 80 °C.

    • Validation Check: The reaction mixture should remain orange/brown. The absence of a metallic mirror or suspended black particles confirms the catalyst remained active throughout the cycle.

    • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for purification.

References

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. mit.edu.[Link]

  • SYNTHESIS OF ANNULATED PYRAZOLES VIA A TANDEM ALKYLATION/DIRECT ARYLATION SEQUENCE. scholaris.ca. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. acs.org. [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. chemrxiv.org. [Link]

Sources

Optimization

Technical Support Center: Workup &amp; Troubleshooting for 4-Bromo-2-methylnicotinonitrile Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the functionalization of 4-bromo-2-methylnicotinonitrile (CAS: 1374665-87-8).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the functionalization of 4-bromo-2-methylnicotinonitrile (CAS: 1374665-87-8). This building block is a powerhouse in drug discovery due to its highly electrophilic C4 position, which is primed for 1[1] and transition-metal-catalyzed cross-couplings.

However, the exact electronic features that make it reactive—the electron-withdrawing C3-nitrile and the basic pyridine nitrogen—also introduce significant workup liabilities. This guide provides field-proven, self-validating protocols to troubleshoot your workup procedures and maximize your isolated yields.

Section 1: Fundamental Reactivity & Workup Challenges (FAQ)

Q1: Why do I see a significant loss of the cyano group (conversion to amide or carboxylic acid) during my basic aqueous workup? Causality: Nitriles are inherently susceptible to 2[2]. In basic aqueous workups (e.g., using 1M NaOH to neutralize an acid or remove phenolic byproducts), the hydroxide ion acts as a strong nucleophile. It attacks the electrophilic carbon of the nitrile to form an imidate intermediate, which rapidly tautomerizes to an amide and can further 3[3]. The electron-deficient pyridine ring of 4-bromo-2-methylnicotinonitrile exacerbates this by further increasing the electrophilicity of the cyano carbon. Self-Validating Solution: Abandon strong aqueous bases. Use mild buffering agents like saturated aqueous NaHCO₃ or phosphate buffers to maintain a pH of 7–8 during extraction. Validation step: Always spot the aqueous layer on TLC or analyze via LC-MS; if you detect highly polar UV-active spots, your pH is too high, and the nitrile is hydrolyzing.

Q2: Why does my product partition poorly into the organic layer, forming stubborn emulsions during extraction? Causality: The pyridine nitrogen and the nitrile group act as excellent hydrogen-bond acceptors and can coordinate with aqueous metal salts. This dual-coordination alters the partition coefficient, trapping the product at the aqueous-organic interface. Self-Validating Solution: Increase the ionic strength of the aqueous layer using saturated NaCl (brine) to force the organic product into the organic phase (the "salting-out" effect). If an emulsion persists, filter the biphasic mixture through a tightly packed Celite pad to remove insoluble polymeric or metallic particulates stabilizing the emulsion.

Section 2: Troubleshooting Guide by Reaction Type

Workflow A: Nucleophilic Aromatic Substitution (SNAr) at C4

Context: The 4-bromo position is exceptionally reactive toward SNAr with amines, thiols, and alkoxides due to the ortho-nitrile and para-nitrogen stabilization of the 4[4]. Challenge: Removing high-boiling polar aprotic solvents (DMF/DMSO) without inducing product loss or degradation.

Table 1: SNAr Solvent Selection & Workup Efficiency

Solvent SystemReaction ConditionWorkup MethodEmulsion RiskYield / Purity
DMF Conventional HeatingAqueous Quench & EtOAc ExtractionHighModerate (~70%)
DMSO Conventional HeatingAqueous Quench & EtOAc ExtractionHighModerate (~75%)
Ethanol Microwave IrradiationSolvent Evaporation & Direct ExtractionLowHigh (>90%)

Data synthesized from5[5].

Protocol: Optimized SNAr Workup (Microwave/Ethanol Method)

  • Solvent Removal: Following microwave irradiation in ethanol, remove the solvent entirely under reduced pressure.

  • Reconstitution: Dissolve the crude residue in Ethyl Acetate (EtOAc).

  • Washing: Wash the organic layer with deionized water (3x) to remove amine hydrobromide salts. Self-validation: Check the pH of the final water wash; it should be strictly neutral. An alkaline pH indicates residual amine nucleophile.

  • Drying: Wash with saturated brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate.

SNAr_Workup Start Crude SNAr Mixture (in DMF/DMSO) Quench Quench with Ice-Water Start->Quench Extract Extract with EtOAc Quench->Extract CheckEmulsion Emulsion Formed? Extract->CheckEmulsion YesEmulsion Add Saturated Brine & Filter via Celite CheckEmulsion->YesEmulsion Yes NoEmulsion Separate Layers CheckEmulsion->NoEmulsion No YesEmulsion->NoEmulsion Wash Wash Organic Layer (3x Water, 1x Brine) NoEmulsion->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry

Decision tree for resolving emulsions during SNAr workup of 4-bromo-2-methylnicotinonitrile.

Workflow B: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig)

Context: Coupling at the C4 position is highly effective but leaves trace palladium. Challenge: The pyridine and nitrile groups act as bidentate-like ligands, trapping Pd(0) and Pd(II) species. Standard silica gel chromatography is insufficient, often leaving >500 ppm Pd in the final product.

Table 2: Palladium Scavenger Efficacy for Pyridine-Nitrile Cross-Coupling Products

Scavenger TypeFunctional GroupIdeal TempStir TimeResidual Pd Level
Silica-Thiol -SH40 °C2-4 hrs< 50 ppm
Silica-Isocyanide -N≡C25 °C2 hrs< 10 ppm
Unfunctionalized Silica None25 °C12 hrs> 500 ppm

Data synthesized from 6[6].

Protocol: Palladium Scavenging & Isolation

  • Dilution: Dilute the crude cross-coupling mixture with a non-coordinating solvent (e.g., Toluene or Dichloromethane).

  • Scavenger Addition: Add a silica-supported isocyanide or thiol scavenger (approx. 5-10 equivalents relative to the initial Pd catalyst load). Isocyanide scavengers are 6[6] from pyridine-containing products.

  • Incubation: Stir the suspension at 40 °C for 2–4 hours. Self-validation: The solution should transition from a dark brown/black to a pale yellow or clear color as the Pd is sequestered onto the solid support.

  • Filtration: Filter the mixture through a pad of Celite, washing thoroughly with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

Pd_Scavenging Crude Crude Cross-Coupling Mixture (Contains Pd & Pyridine Product) Dilute Dilute with Toluene/DCM Crude->Dilute AddScavenger Add Silica-Supported Scavenger (Thiol or Isocyanide) Dilute->AddScavenger Stir Stir at 40°C for 2-4 hrs AddScavenger->Stir Filter Filter through Celite Pad Stir->Filter Concentrate Concentrate Filtrate (< 10 ppm Pd) Filter->Concentrate

Workflow for residual palladium scavenging in cross-coupling reactions.

References

  • Hydrolysis of nitriles - Grokipedia.[Link]

  • 20.7: Chemistry of Nitriles - LibreTexts.[Link]

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating - Taylor & Francis.[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC.[Link]

  • Nitrile - Wikipedia. [Link]

  • US20160243463A1 - System and method for removing transition metals

Sources

Troubleshooting

Technical Support Center: Managing Temperature Control in 4-Bromo-2-methylnicotinonitrile Synthesis

Welcome to the technical support center for the synthesis of 4-Bromo-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature throughout the synthesis. Precise thermal management is paramount for achieving high yield, purity, and ensuring the safety and reproducibility of the reaction.

The predominant and most reliable method for synthesizing 4-Bromo-2-methylnicotinonitrile is via a Sandmeyer reaction, starting from 4-Amino-2-methylnicotinonitrile. This process involves two key stages, both of which are highly sensitive to temperature: the diazotization of the starting amine and the subsequent copper-catalyzed displacement of the diazonium group with a bromide. This guide will focus on troubleshooting and answering frequently asked questions related to these temperature-critical steps.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis, with a direct focus on temperature as the root cause.

Problem Potential Temperature-Related Cause(s) Recommended Solutions & Scientific Rationale
Low Yield of Final Product 1. Decomposition of the Diazonium Salt: The arenediazonium salt intermediate is thermally unstable. If the temperature during its formation or before its use rises above the recommended 0-5 °C, it will rapidly decompose, primarily reacting with water to form the corresponding phenol (4-hydroxy-2-methylnicotinonitrile) and releasing nitrogen gas prematurely.[1] 2. Incomplete Reaction: The final displacement step may be too slow or incomplete if the temperature is not raised sufficiently after the addition of the diazonium salt to the copper(I) bromide solution.1. Strict Low-Temperature Diazotization: Maintain an internal reaction temperature of 0-5 °C, or even slightly below (e.g., -5 to 0 °C), during the dropwise addition of sodium nitrite. Use an efficient cooling bath (e.g., ice-salt or a cryocooler). The instability of the diazonium salt necessitates its immediate use in the subsequent step.[1][2] 2. Controlled Warming for Displacement: After the cold addition of the diazonium salt to the CuBr solution is complete, the reaction mixture should be allowed to warm to room temperature and then gently heated (e.g., to 60-70 °C) until nitrogen evolution ceases.[2] This thermal push is required to overcome the activation energy for the final C-Br bond formation and drive the reaction to completion.
High Levels of Phenolic Impurity (4-Hydroxy-2-methylnicotinonitrile) Reaction of Diazonium Salt with Water: This is a direct consequence of the diazonium salt intermediate being exposed to temperatures above its stability threshold ( > 5-10 °C) while in an aqueous acidic solution. Water acts as a nucleophile, attacking the diazonium salt to yield the undesired phenol.Maintain Rigorous Cold Chain: The most critical factor is maintaining the low temperature (0-5 °C) from the start of the sodium nitrite addition until the diazonium salt has been completely added to the CuBr solution.[2] Ensure the receiving CuBr solution is also pre-cooled to 0 °C. Vigorous stirring ensures that localized heating does not occur where the drops of nitrite solution are added.
Runaway Reaction / Uncontrolled Exotherm Rapid Reagent Addition: Both the diazotization and the subsequent decomposition of the diazonium salt are exothermic processes.[3] Adding the sodium nitrite solution too quickly can generate heat faster than the cooling system can remove it, leading to a rapid temperature spike. This can cause a dangerous runaway reaction as the diazonium salt decomposition accelerates exponentially with temperature.Slow, Controlled Addition & Monitoring: Add the sodium nitrite solution dropwise, carefully monitoring the internal reaction temperature with a calibrated thermometer. The addition rate should be adjusted to ensure the temperature never exceeds 5 °C. For larger-scale reactions, a jacketed reactor with a chiller is essential for adequate heat removal.[4]
Inconsistent Results Batch-to-Batch Poor Temperature Reproducibility: Minor variations in temperature control can lead to significant differences in the ratio of desired product to impurities. Factors like the efficiency of the cooling bath, the rate of reagent addition, and the accuracy of temperature monitoring can all contribute to inconsistency.[5]Standardize Temperature Control Protocol: Use a consistent and well-maintained cooling system. Calibrate thermometers regularly. For reagent addition, use a syringe pump for precise and reproducible flow rates. Record the internal temperature profile for each batch to identify and troubleshoot deviations.

Frequently Asked Questions (FAQs)

Q1: Why is a temperature of 0-5 °C so critical for the diazotization step?

A: The arenediazonium salt (formed from 4-Amino-2-methylnicotinonitrile, NaNO₂, and acid) is a high-energy, unstable intermediate. At temperatures above 5-10 °C, it decomposes rapidly.[6] The primary decomposition pathway in an aqueous acidic medium is the reaction with water to form a phenol, which is a major impurity. Keeping the temperature low (0-5 °C) dramatically slows down this decomposition rate, preserving the diazonium salt long enough for it to be used in the subsequent Sandmeyer reaction where it is converted to the desired bromo-product.[1][2]

Q2: What are the best practices for setting up the cooling for this reaction?

A: For laboratory scale, an ice-salt bath is generally effective at maintaining temperatures between -5 and 0 °C. For larger scales or for more precise control, a laboratory chiller connected to a jacketed reactor is highly recommended.[4] Key practices include:

  • Internal Temperature Monitoring: Always measure the temperature of the reaction mixture itself, not the bath.

  • Efficient Stirring: Ensure vigorous stirring to promote rapid heat transfer from the reaction mixture to the cooling bath and to prevent localized hot spots during reagent addition.

  • Pre-cooling: Cool the initial amine suspension to 0-5 °C before starting the addition of the sodium nitrite solution. Similarly, the copper(I) bromide solution should be pre-cooled before the diazonium salt is added to it.[2]

Q3: What is the purpose of heating the reaction to 60-70 °C in the final step?

A: While the initial formation of the aryl-copper intermediate may occur at low temperatures, the final step, which involves the reductive elimination to form the C-Br bond and release nitrogen gas, requires additional thermal energy. Heating the mixture to 60-70 °C after the diazonium salt addition is complete ensures the reaction goes to completion.[2] The visual cue for completion is the cessation of nitrogen gas evolution. This heating step is crucial for maximizing the yield of 4-Bromo-2-methylnicotinonitrile.

Q4: Can I use N-Bromosuccinimide (NBS) instead of a Sandmeyer reaction?

A: While NBS is a common brominating agent, it is typically used for electrophilic aromatic substitution on activated rings or for radical bromination.[3] For the conversion of an aromatic amine to a bromide, the Sandmeyer reaction is the standard and most effective method.[7] Direct bromination of 2-methylnicotinonitrile would likely occur at different positions on the pyridine ring and would not be a viable route to the desired 4-bromo isomer.

Q5: How does reaction scale impact temperature control strategy?

A: Scaling up a reaction significantly changes its surface-area-to-volume ratio. Heat generated during an exothermic reaction dissipates more slowly in larger volumes. Therefore, what is manageable with a simple ice bath at a 1g scale may become a dangerous runaway reaction at a 100g scale. For any scale-up, it is critical to:

  • Improve Heat Transfer: Use a jacketed reactor system with a powerful chiller/heater for precise temperature control.[4]

  • Control Addition Rate: Reduce the rate of reagent addition significantly or use a programmed pump to maintain a stable internal temperature.

  • Perform Calorimetry Studies: For industrial-scale production, reaction calorimetry is often performed to understand the heat flow of the reaction and design a safe and efficient cooling strategy.

Visualizing the Workflow & Troubleshooting Logic

The following diagrams illustrate the key decision points and workflows for managing temperature in this synthesis.

Temperature_Control_Workflow start Start: 4-Amino-2-methylnicotinonitrile in Acid precool Pre-cool Suspension to 0-5 °C start->precool add_nitrite Dropwise Add NaNO₂ Solution (Maintain Temp < 5 °C) precool->add_nitrite check_temp1 Temp > 5 °C? add_nitrite->check_temp1 diazotization_ok Diazonium Salt Formed Successfully check_temp1->diazotization_ok No stop_add Stop Addition! Increase Cooling check_temp1->stop_add Yes add_diazo Slowly Add Diazonium Salt to CuBr Solution diazotization_ok->add_diazo stop_add->add_nitrite Once Temp is stable precool_cu Pre-cool CuBr Solution to 0 °C precool_cu->add_diazo warm_up Warm to Room Temp, then Heat to 60-70 °C add_diazo->warm_up check_gas N₂ Evolution Ceased? warm_up->check_gas reaction_complete Reaction Complete Proceed to Workup check_gas->reaction_complete Yes continue_heating Continue Heating & Monitoring check_gas->continue_heating No continue_heating->warm_up

Caption: Experimental workflow for the Sandmeyer synthesis, highlighting critical temperature control points.

Troubleshooting_Tree problem Problem Detected: Low Yield or High Impurity check_impurity Main Impurity is Phenolic? problem->check_impurity problem->check_impurity phenolic_yes Yes cause_decomp Root Cause: Diazonium Salt Decomposition check_impurity->cause_decomp  Yes phenolic_no No check_sm Unreacted Starting Material? check_impurity->check_sm  No phenolic_yes->cause_decomp solution_temp Solution: Verify & Improve Cooling During Diazotization (0-5 °C) cause_decomp->solution_temp phenolic_no->check_sm cause_incomplete Root Cause: Incomplete Reaction check_sm->cause_incomplete  Yes cause_general Root Cause: General Decomposition or Mechanical Loss check_sm->cause_general  No sm_yes Yes solution_heat Solution: Ensure Final Heating Step (60-70 °C) is Sufficient cause_incomplete->solution_heat sm_no No solution_review Solution: Review Entire Protocol, Check Reagent Stoichiometry cause_general->solution_review

Caption: Troubleshooting decision tree for yield and purity issues based on temperature control.

Detailed Protocol: Temperature-Controlled Synthesis

This protocol outlines the key steps with an emphasis on thermal management.

Materials:

  • 4-Amino-2-methylnicotinonitrile

  • 48% Hydrobromic Acid (HBr)

  • Copper(I) Bromide (CuBr)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Salt (NaCl or CaCl₂)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical or magnetic stirrer

  • Calibrated low-temperature thermometer

  • Dropping funnel

  • Cooling bath (or jacketed reactor with chiller)

Methodology:

Part 1: Diazotization (0-5 °C)

  • In a three-necked flask equipped with a stirrer and thermometer, suspend 4-Amino-2-methylnicotinonitrile (1.0 eq) in 48% HBr and water.

  • Prepare an efficient cooling bath (ice and salt) and immerse the flask. Stir the suspension vigorously until the internal temperature is stable between 0 and 5 °C.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Fill a dropping funnel with the sodium nitrite solution. Add the solution dropwise to the cooled amine suspension over 30-60 minutes. CRITICAL: Monitor the internal temperature continuously and adjust the addition rate to ensure it does not rise above 5 °C.

  • After the addition is complete, stir the resulting cold diazonium salt solution for an additional 30 minutes at 0-5 °C. Use this solution immediately in the next step.

Part 2: Sandmeyer Reaction (0 °C to 70 °C)

  • In a separate, larger reaction vessel, dissolve copper(I) bromide (1.2 eq) in 48% HBr.

  • Cool this CuBr solution to 0 °C using an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Part 1 to the cold CuBr solution. A controlled stream or dropwise addition is recommended. Maintain the temperature at or below 10 °C during this addition.

  • Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. You should observe steady evolution of nitrogen gas.

  • After the initial vigorous gas evolution subsides, gently heat the reaction mixture to 60-70 °C using a water bath or heating mantle.

  • Maintain this temperature and continue stirring until the evolution of nitrogen gas has completely ceased. This indicates the reaction is complete.

  • Cool the mixture to room temperature and proceed with the standard work-up and purification procedures (e.g., extraction, chromatography).

References

  • BenchChem (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0CPwbNR9yjiR_AhpQrM8Z080wRUxick6T-BSWdyGoQp23hVmM2FhBZ39qxCWqq3Ig4kSZIiwttpVbTKHiMdbm3pmoN-_94Uv0jGg209JF6DX-BTjNVgJg5NJMz4QG-OvqiRctGfOs5AdLMaaneLqFV27NeZlmQ7Otaw3jwRZbmiPlqDWp90B2Wxgw-Wp5hC6ZGPaPEH2nzw0E8Dzg5ZHz-qqJLSdE6DxcUeO0p0EMpcz5S02J2QOHHPA=]
  • Mohanta, et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5473943/]
  • BenchChem (2025). Temperature control strategies for regioselective bromination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRh2DBfgl3FIXUo60sR2a9k9ID2BeoqQOgXNkamwY-c9MRPAtjYD0D5Rv621f0Sh-x_92EQ1RymA_9nRyaEWjP2_PC5KBqRzGnJ5G9J5ST5uCjAHfUwWPGgNo6W1cpi74HgXfmWArPOIOk7j2ZMIoXdrbb8F5nYAgMBx9yAJUjtkKlgBoHf8R_cgIE6cMCIa_ng391JvZns_Hv]
  • Organic Chemistry Portal (2021). Sandmeyer Reaction. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]
  • BenchChem (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBnwndZOZSVqXuwi0qr52LsbmQeJKRIrWekhbvGhxgAeAlBNYG0_TfA7fGxAlOmWKFRnrXi0h2D-k_kZI8SIdMr8kJsbK4pZTYYGQPZc8dGm2JKFKVXmKsqI1hqXEYFEQVk007qn1VxsP2hYUdxQAtP58k2U3jT3fu0ypSvyr93Nz9HfYsY7M0B0kA-jV7iCj8bu4devorJK7IOA==]
  • Master Organic Chemistry (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [URL: https://www.masterorganicchemistry.com/2018/12/03/diazonium-salts-sandmeyer-reaction/]
  • Lévêque, et al. (2023). Process Development and Manufacture of the Core Starting Material of Adagrasib (MRTX849). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64be57e923334a17d7495573]
  • Gauer, et al. (2021). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8816401/]
  • OrganicChemGuide. 21.03 Sandmeyer Reaction. [URL: https://www.organicchemguide.com/21-03-sandmeyer-reaction]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Bromo-2-methylnicotinonitrile Couplings

Welcome to the Technical Support Center. 4-Bromo-2-methylnicotinonitrile is a highly functionalized, electron-deficient heterocyclic building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Bromo-2-methylnicotinonitrile is a highly functionalized, electron-deficient heterocyclic building block. While it is an excellent candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), its unique stereoelectronic profile makes it exceptionally sensitive to reaction conditions.

This guide provides causal troubleshooting to help you avoid common pitfalls like nucleophilic aromatic substitution (SNAr), nitrile hydrolysis, and methyl deprotonation, ensuring high-yielding and reproducible workflows.

Core Mechanistic Logic: The Impact of Base Selection

The success of your coupling reaction is entirely dictated by the base you select. The diagram below illustrates the competing pathways that occur when subjecting 4-Bromo-2-methylnicotinonitrile to palladium catalysis under basic conditions.

G A 4-Bromo-2-methylnicotinonitrile + Boronic Acid + Pd Cat. B Base Selection A->B C Strong/Nucleophilic Bases (e.g., NaOMe, KOH, KOtBu) B->C Poor Choice D Mild/Non-Nucleophilic Bases (e.g., K3PO4, K2CO3, CsF) B->D Optimal Choice E SNAr Side Product (4-Substituted Pyridine) C->E Nucleophilic Attack at C4 F Degradation (Methyl Deprotonation / Nitrile Hydrolysis) C->F High pKa / Aqueous Heat G Desired Suzuki-Miyaura Cross-Coupling Product D->G Efficient Transmetalation

Mechanistic pathways in 4-Bromo-2-methylnicotinonitrile couplings based on base selection.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a major side product with the mass of an alkoxide or hydroxide adduct instead of my cross-coupled product? A: You are observing a Nucleophilic Aromatic Substitution (SNAr) side reaction. The bromine atom in 4-bromo-2-methylnicotinonitrile is located at the C4 position, which is para to the pyridine nitrogen and ortho to the strongly electron-withdrawing nitrile group. This specific topology creates a highly electrophilic center at C4. 4-bromopyridines have an inherent preference to undergo rapid SNAr when exposed to nucleophiles (1[1]). If you use a nucleophilic base (e.g., NaOH, KOH, NaOMe) or a nucleophilic solvent (like ethanol) in the presence of a base, the base will attack the C4 position and displace the bromide before the palladium catalyst can undergo oxidative addition.

  • Solution: Switch to a mild, non-nucleophilic base such as Potassium Phosphate (K3PO4) or Cesium Fluoride (CsF).

Q2: My reaction mixture turns black immediately upon heating, and LC-MS shows a complex mixture of degradation products. What is happening? A: This is likely due to the deprotonation of the C2-methyl group. The protons on the 2-methyl group are highly acidic because the resulting carbanion is resonance-stabilized by both the adjacent pyridine nitrogen and the C3-nitrile group. Strong, bulky bases like Potassium tert-butoxide (KOtBu) or Lithium hexamethyldisilazide (LiHMDS) will deprotonate this methyl group, leading to uncontrolled dimerization, condensation, and polymerization (tar formation).

  • Solution: Avoid strong bases. If your specific coupling traditionally requires KOtBu, substitute it with Cesium Carbonate (Cs2CO3), which is milder but still effective for facilitating the catalytic cycle.

Q3: The coupling worked, but the nitrile group has disappeared in the final product, replaced by an amide or carboxylic acid. How do I prevent this? A: Nitriles are highly susceptible to hydrolysis in the presence of water and strong bases at the elevated temperatures (80–100 °C) typically required for cross-coupling.

  • Solution: Minimize water content or reduce the basicity of the aqueous phase. Using a mixed solvent system of 1,4-dioxane/water (5:1 v/v) with K2CO3 or K3PO4 has been shown to be optimal for Suzuki couplings of 4-bromo-2-methylpyridine derivatives (2[2]), providing enough solubility for the base without triggering hydrolysis. Alternatively, use anhydrous conditions with CsF (3[4]).

Quantitative Data: Base Selection Matrix

Use the following table to select the appropriate base for your specific coupling reaction.

Base ClassRepresentative BasesSNAr Risk (C4 Attack)Deprotonation Risk (C2-Methyl)Nitrile Hydrolysis RiskTypical Cross-Coupling Yield
Strong Nucleophilic NaOH, KOH, NaOMeHigh ModerateHigh < 10%
Strong Bulky KOtBu, LiHMDSLowHigh Low< 20% (Tar formation)
Mild Carbonate K2CO3, Cs2CO3LowLowModerate70 - 85%
Mild Phosphate K3PO4Very LowLowLow80 - 95%
Fluoride CsF, KFVery LowVery LowVery Low85 - 98%
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes built-in analytical checkpoints to verify the mechanistic integrity of the reaction before committing to full workup.

Reagents Required:

  • 4-Bromo-2-methylnicotinonitrile (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • K3PO4 (2.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • 1,4-Dioxane / Water (5:1 v/v)

Step-by-Step Methodology:

  • Assembly: In an oven-dried Schlenk flask, combine 4-Bromo-2-methylnicotinonitrile, the arylboronic acid, K3PO4, and Pd(dppf)Cl₂.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/Water mixture. Degas the suspension immediately by sparging with inert gas (N₂ or Argon) for 15 minutes. Causality note: Oxygen must be removed to prevent the rapid oxidation of the Pd(0) active species, which would stall the catalytic cycle and leave the starting material vulnerable to background SNAr.

  • Initiation: Heat the reaction mixture to 80 °C under a positive pressure of inert gas. Do not exceed 80 °C to protect the nitrile group from thermal hydrolysis.

  • Validation Checkpoint (t = 2 hours):

    • Action: Withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile, filter, and analyze via LC-MS.

    • Validation Criteria: You must observe the mass of the desired cross-coupled product. Specifically, check the chromatogram for M+16 (hydroxide SNAr) or M+32 (methoxide SNAr, if MeOH was improperly used).

    • Troubleshooting: If SNAr byproducts exceed 5%, your base concentration is too high, or the Pd catalyst has deactivated. If validated, allow the reaction to proceed for an additional 2-4 hours until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with distilled water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References
  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science (RSC Publishing). 1

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. ResearchGate.2

  • A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters (ACS Publications).3

Sources

Reference Data & Comparative Studies

Validation

"analytical techniques for the characterization of 4-Bromo-2-methylnicotinonitrile"

An In-Depth Comparative Guide to the Analytical Characterization of 4-Bromo-2-methylnicotinonitrile For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analytical Characterization of 4-Bromo-2-methylnicotinonitrile

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation and purity assessment of key intermediates are paramount. 4-Bromo-2-methylnicotinonitrile, a substituted pyridine derivative, serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its precise characterization is not merely a procedural step but a foundational requirement for ensuring the reliability of subsequent synthetic transformations and the integrity of the final products.

This guide provides a comprehensive comparison of the essential analytical techniques required for the full characterization of 4-Bromo-2-methylnicotinonitrile. As a senior application scientist, this narrative moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring each method serves as a self-validating system. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), providing a holistic analytical workflow.

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule, providing unambiguous information about the connectivity and chemical environment of atoms.[1][2][3] For 4-Bromo-2-methylnicotinonitrile, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring.

Causality Behind Experimental Choices

The choice of a deuterated solvent, typically Chloroform-d (CDCl₃), is critical to dissolve the analyte without introducing overwhelming solvent signals in the ¹H NMR spectrum. The standard operating frequency of the spectrometer (e.g., 400 MHz for ¹H) is chosen to provide sufficient signal dispersion for clear interpretation of coupling patterns.

Expected Data & Interpretation

Based on the structure of 4-Bromo-2-methylnicotinonitrile, we can predict the following spectroscopic features:

  • ¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the methyl (CH₃) protons and two doublets for the two aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and bromo groups and the electron-donating methyl group.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will reveal all seven unique carbon atoms in the molecule: four for the pyridine ring, one for the methyl group, one for the nitrile group, and one carbon directly attached to the bromine.

Technique Signal Expected Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR Aromatic H~8.3 - 8.5Doublet (d)Proton adjacent to Nitrogen
Aromatic H~7.4 - 7.6Doublet (d)Proton adjacent to Bromine
Methyl H~2.5 - 2.7Singlet (s)-CH₃
¹³C NMR 7 signals~160, 152, 145, 125, 120, 117, 22N/APyridine C's, C-Br, C≡N, -CH₃

Note: The exact chemical shifts can vary slightly based on solvent and concentration.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of 4-Bromo-2-methylnicotinonitrile in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) within an NMR tube.[1]

  • Instrument Setup: Insert the NMR tube into the spectrometer probe. The instrument should be tuned and the magnetic field shimmed to ensure optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This enhances the signal of carbon atoms and simplifies the spectrum by removing C-H coupling. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation patterns.[2][3] For a halogenated compound like 4-Bromo-2-methylnicotinonitrile, MS is particularly crucial for confirming the presence of bromine.

Causality Behind Experimental Choices

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust method for volatile and thermally stable compounds.[1] The EI method provides a clear molecular ion peak and a reproducible fragmentation pattern that serves as a molecular fingerprint. The key diagnostic feature for this molecule is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, which is a definitive indicator of a monobrominated compound.[1][4]

Expected Data & Interpretation
Ion Expected m/z Relative Intensity Significance
[M]⁺ ~196~100%Molecular ion with ⁷⁹Br
[M+2]⁺ ~198~98%Molecular ion with ⁸¹Br

The molecular formula of 4-Bromo-2-methylnicotinonitrile is C₈H₆BrN. Its molecular weight is approximately 196.04 g/mol .[5][6] The mass spectrum will prominently display peaks at m/z 196 and 198.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Sample Introduction: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is vaporized. The sample is then carried by an inert gas (e.g., helium) through a capillary column to separate it from any potential impurities.

  • Ionization: As the compound elutes from the GC column, it enters the MS source and is bombarded with high-energy electrons (typically 70 eV for EI).

  • Mass Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that plots intensity versus m/z.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[1][2] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For 4-Bromo-2-methylnicotinonitrile, IR is excellent for confirming the presence of the nitrile (C≡N) group, which has a very characteristic absorption.

Causality Behind Experimental Choices

For a solid sample, the KBr pellet method is a common and effective preparation technique.[1] This involves intimately grinding the solid sample with dry potassium bromide powder, which is transparent to IR radiation, and pressing the mixture into a thin, transparent disc. This ensures the IR beam can pass through the sample for analysis.

Expected Data & Interpretation
Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
C-H stretch (aromatic & methyl)3100 - 2850Medium
C≡N stretch (nitrile) 2240 - 2220 Strong, Sharp
C=C and C=N stretch (aromatic ring)1600 - 1450Medium to Strong
C-Br stretch680 - 515Medium

The most diagnostic peak in the IR spectrum will be the strong, sharp absorption around 2230 cm⁻¹ corresponding to the nitrile functional group.[7]

Experimental Protocol: FTIR Analysis (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.[1]

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

While spectroscopic methods confirm structure, they are not ideal for quantifying purity. HPLC is the preferred technique for separating and quantifying the main compound from any potential impurities, such as starting materials or side-products.[4][8][9]

Causality Behind Experimental Choices

A reverse-phase HPLC (RP-HPLC) method is the workhorse of the pharmaceutical industry.[8] A C18 column is chosen for its versatility in retaining and separating moderately polar organic compounds. A mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) is used, and a gradient elution (where the organic solvent percentage is increased over time) is often employed to ensure that both more polar and less polar impurities are effectively eluted and resolved.[9] UV detection is suitable as the pyridine ring in the molecule is a chromophore that absorbs UV light.

Experimental Protocol: RP-HPLC Purity Analysis
  • System Setup:

    • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.[9]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

    • Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Mobile Phase B: Acetonitrile (or Methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.5-1.0 mg/mL.[9]

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample. Run a gradient program, for example, starting at 20% B and ramping to 95% B over 15-20 minutes.

  • Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method).

Integrated Analytical Workflow

No single technique is sufficient for complete characterization. These methods are used in a complementary and logical sequence to build a complete profile of the compound. The diagram below illustrates a typical workflow for the characterization of a newly synthesized batch of 4-Bromo-2-methylnicotinonitrile.

G cluster_0 Purity & Identity Screening cluster_1 Definitive Structural Confirmation cluster_2 Final Validation TLC TLC / LC-MS (Initial Check) HPLC HPLC for Purity (>98%?) TLC->HPLC If promising MS Mass Spectrometry (Correct M/M+2?) HPLC->MS Purity OK NMR 1H & 13C NMR (Correct Structure?) MS->NMR Mass OK IR FTIR (Key Functional Groups?) NMR->IR Structure Confirmed Final Batch Released (Characterization Complete) IR->Final start New Batch Synthesized start->TLC

Caption: Integrated workflow for the characterization of 4-Bromo-2-methylnicotinonitrile.

This workflow demonstrates a logical progression from rapid initial checks (TLC/LC-MS) to quantitative purity assessment (HPLC), followed by definitive structural elucidation (MS, NMR, IR). Each step provides a piece of the puzzle, and only when all data are consistent is the compound's identity and purity confirmed. This rigorous, multi-technique approach is the cornerstone of scientific integrity in chemical synthesis and drug development.

References

  • Wu, H., & Hynes, Jr., J. (2010).
  • BenchChem. (2025).
  • MilliporeSigma. (n.d.). 2-BROMO-4-METHOXYNICOTINONITRILE | 98645-42-2. MilliporeSigma.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025). Journal of Pharmaceutical Sciences & Research.
  • BLD Pharm. (n.d.). 4-Bromo-2-methoxynicotinonitrile | 1805188-55-9. BLD Pharm.
  • BenchChem. (2026). Understanding 4-Bromo-2-nitroanisole: Properties, Characterization & Safety. BenchChem Technical Guides.
  • ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
  • Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3).
  • ChemicalBook. (n.d.). 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis. ChemicalBook.
  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. UCLA Chemistry and Biochemistry.
  • NIST. (n.d.). 4-Bromo-2-methylbenzonitrile. NIST WebBook.
  • Key Organics. (n.d.). 4-bromo-2-methoxynicotinonitrile | 1805188-55-9. Key Organics.
  • PubChem. (n.d.). 4-Bromo-2-methylbenzonitrile. PubChem.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. BenchChem Technical Guides.

Sources

Comparative

A Comparative Guide to the Reactivity of Halonicotinonitriles: SNAr vs. Cross-Coupling Pathways

Halonicotinonitriles (halo-substituted 3-cyanopyridines) are highly versatile, bifunctional scaffolds that serve as critical building blocks in modern drug discovery and agrochemical development. The synthesis of multisu...

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Author: BenchChem Technical Support Team. Date: March 2026

Halonicotinonitriles (halo-substituted 3-cyanopyridines) are highly versatile, bifunctional scaffolds that serve as critical building blocks in modern drug discovery and agrochemical development. The synthesis of multisubstituted 2-halonicotinonitriles has historically been challenging, often suffering from the dimerization of alkylidene malononitrile precursors 1. However, once synthesized, these molecules offer a fascinating "push-pull" electronic system.

As a Senior Application Scientist, I frequently evaluate these scaffolds to design scalable, orthogonal functionalization routes. This guide provides an objective, data-driven comparison of halonicotinonitrile reactivity, contrasting Nucleophilic Aromatic Substitution (SNAr) with Palladium-catalyzed cross-coupling pathways.

Mechanistic Foundations: The Electronic Landscape

The reactivity of a halonicotinonitrile is entirely dictated by the position of the halogen relative to the pyridine nitrogen and the C3-nitrile group. The strongly electron-withdrawing cyano group deactivates the ring towards electrophilic attack but highly activates positions ortho and para (C2, C4, C6) for nucleophilic attack 2. Conversely, the C5 position is meta to both electron-withdrawing groups, leaving it relatively electron-neutral and unreactive towards SNAr, but perfectly primed for transition-metal catalysis.

ReactivityMap Core Halonicotinonitrile Scaffold Split Core->Split SNAr_Node C2, C4, C6 Positions (Electron Deficient) Split->SNAr_Node Ortho/Para to N & CN Pd_Node C5 Position (Electron Neutral) Split->Pd_Node Meta to N & CN SNAr_Mech Nucleophilic Aromatic Substitution (SNAr) SNAr_Node->SNAr_Mech Pd_Mech Pd/Ni-Catalyzed Cross-Coupling Pd_Node->Pd_Mech SNAr_Trend Reactivity Trend: F > Cl > Br > I (Meisenheimer Stabilization) SNAr_Mech->SNAr_Trend Pd_Trend Reactivity Trend: I > Br > Cl >> F (Bond Dissociation Energy) Pd_Mech->Pd_Trend

Reactivity map demonstrating positional dependence of halonicotinonitriles.

Comparative SNAr Reactivity: Fluorine vs. Chlorine vs. Bromine

In SNAr reactions, the rate-determining step is typically the formation of the anionic Meisenheimer complex. Because fluorine is the most electronegative halogen, it stabilizes this intermediate exceptionally well, making fluoronicotinonitriles the gold standard for rapid SNAr with hard nucleophiles (e.g., amines, alkoxides).

However, experimental data reveals a critical nuance when dealing with soft nucleophiles like hydrazines. For complex functionalization, such as in the synthesis of antineoplastic agents, 2-halonicotinonitriles serve as vital building blocks for downstream cyclization into pyrazolyl or triazolopyridine derivatives 3. In hydrazinolysis specifically, 2-bromopyridines have been shown to proceed more rapidly and in higher yields under mild conditions compared to their 2-chloropyridine analogs, which often require harsh refluxing and are prone to pyrazolopyridine side-product formation 4.

Table 1: Comparative SNAr Performance (Hydrazinolysis at C2)
SubstrateNucleophileConditionsRelative RateTypical YieldMechanistic Driver
2-Fluoronicotinonitrile Hydrazine hydrateTHF, 0 °C to RTVery Fast (< 1 h)>90%Strong stabilization of the Meisenheimer complex by highly electronegative F.
2-Bromonicotinonitrile Hydrazine hydrateDioxane, 25 °CFast (1-3 h)80-95%Superior leaving group polarizability compared to Cl; weaker C-Br bond 4.
2-Chloronicotinonitrile Hydrazine hydrateEthanol, Reflux (78 °C)Slow (4-18 h)60-80%Higher activation energy required; prone to side-reactions under prolonged heating.
Protocol 1: Standardized Hydrazinolysis of 2-Bromonicotinonitrile

This protocol is designed to be self-validating, utilizing visual cues and TLC to confirm the transformation without requiring immediate NMR analysis.

  • Dissolution: Dissolve 2-bromonicotinonitrile (1.0 equiv) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

    • Causality: Dioxane provides a homogeneous environment and moderates the reactivity of hydrazine compared to protic solvents like ethanol, suppressing unwanted intramolecular cyclization.

  • Nucleophile Addition: Add hydrazine hydrate (3.0 equiv) dropwise at room temperature (25 °C) under vigorous stirring.

    • Causality: Excess hydrazine acts as both the nucleophile and the acid scavenger (neutralizing the generated HBr).

  • Reaction Monitoring: Stir the mixture at 25 °C. Monitor the reaction via TLC (Hexanes:EtOAc 2:1).

    • Self-Validation: The starting material (high Rf​ , UV-active) will disappear, replaced by a highly polar product spot (low Rf​ ) that often stains positively with ninhydrin due to the free amine.

  • Quenching & Isolation: Upon completion (typically 1-2 hours), pour the mixture into ice-cold water.

    • Self-Validation: The 2-hydrazinylnicotinonitrile product is poorly soluble in cold water. A rapid precipitation of a solid confirms successful product formation. Filter, wash with cold water, and dry under vacuum.

Comparative Cross-Coupling Reactivity: The C5 Position

Because the C5 position is electron-neutral, it is inert to SNAr. Here, reactivity is governed by the Bond Dissociation Energy (BDE) during the oxidative addition step of the Palladium(0) catalytic cycle. The reactivity trend is inverted compared to SNAr: I > Br > Cl >> F .

Table 2: Comparative Suzuki-Miyaura Coupling Performance at C5
SubstrateCoupling PartnerCatalyst SystemConditionsTypical YieldMechanistic Driver
5-Iodonicotinonitrile Arylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80 °C>95%Lowest BDE; extremely rapid oxidative addition.
5-Bromonicotinonitrile Arylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90 °C85-95%Optimal balance of reactivity and bench stability; the standard electrophile.
5-Chloronicotinonitrile Arylboronic acidPd₂(dba)₃, XPhos, Cs₂CO₃Toluene/H₂O, 100 °C60-85%High BDE requires electron-rich, bulky ligands (e.g., XPhos) to force oxidative addition.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromonicotinonitrile
  • Reagent Assembly: In an oven-dried Schlenk flask, combine 5-bromonicotinonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ activates the boronic acid by forming a highly nucleophilic boronate complex, which is essential for facilitating transmetalation to the palladium center.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas the suspension via three freeze-pump-thaw cycles or sparge with Argon for 15 minutes.

    • Causality: Oxygen rapidly deactivates the Pd(0) catalyst. The addition of water is not merely to dissolve the inorganic base; it is mechanistically required to form the highly nucleophilic hydroxo-palladium complex that accelerates transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 90 °C for 4 hours.

  • Validation & Workup: Confirm completion via LC-MS.

    • Self-Validation: The distinct 1:1 isotopic bromine splitting pattern (M / M+2) of the starting material will completely disappear from the MS trace, replaced by the exact mass of the coupled biaryl product. Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Regioselective Orthogonal Functionalization

The true power of halonicotinonitriles lies in orthogonal functionalization—exploiting the differing reactivity of halogens on the same ring. A classic example is 6-chloro-2-fluoronicotinonitrile .

Because the C2 position is hyper-activated by both the adjacent pyridine nitrogen and the ortho-nitrile group, the C2-fluorine undergoes SNAr at room temperature. The C6-chlorine, being a poorer leaving group for SNAr and located further from the nitrile's inductive pull, remains completely intact. This leaves a perfect handle for a subsequent Palladium-catalyzed cross-coupling reaction.

Orthogonal Start 6-Chloro-2-fluoro- nicotinonitrile Step1 Regioselective SNAr (Amine/Thiol Nucleophile) Start->Step1 C2-F is hyper-activated Int 6-Chloro-2-(substituted)- nicotinonitrile Step1->Int C6-Cl remains intact Step2 Suzuki-Miyaura Coupling (Boronic Acid, Pd cat.) Int->Step2 Product 2,6-Disubstituted Nicotinonitrile Step2->Product C-C bond formation

Orthogonal functionalization pathway of 6-Chloro-2-fluoronicotinonitrile.

References

  • Improved Synthesis of Mono- and Disubstituted 2-Halonicotinonitriles from Alkylidene Malononitriles Source: Organic Letters (American Chemical Society)1

  • 5-(tert-Butyl)nicotinonitrile Source: Benchchem 2

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon Source: ACS Omega (American Chemical Society)3

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles Source: International Journal of Molecular Sciences (MDPI)4

Sources

Validation

Synthetic Alternatives to 4-Bromo-2-methylnicotinonitrile: A Comparative Guide for Medicinal Chemists

Introduction: The Need for Divergent Electrophiles In modern medicinal chemistry, the 2-methylnicotinonitrile scaffold is a privileged building block, frequently utilized in the development of cyclin-dependent kinase (CD...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Divergent Electrophiles

In modern medicinal chemistry, the 2-methylnicotinonitrile scaffold is a privileged building block, frequently utilized in the development of cyclin-dependent kinase (CDK) inhibitors[1] and novel therapeutics for pain management[2]. Traditionally, 4-Bromo-2-methylnicotinonitrile has been the default electrophile for functionalizing the 4-position via Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-coupling reactions.

However, as projects transition from discovery to process scale, the brominated precursor presents several limitations:

  • Atom Economy: The heavy bromine atom is ultimately discarded as waste.

  • Reagent Toxicity: Synthesis of the bromo-derivative typically requires hazardous phosphorus oxybromide ( POBr3​ ).

  • Cost: Brominated heteroaromatics are often significantly more expensive per mole than their chlorinated counterparts.

This guide objectively compares the performance, reactivity, and experimental handling of three superior synthetic alternatives: the Chloro , Iodo , and Triflate derivatives.

Mechanistic Comparison of Alternatives

Alternative 1: 4-Chloro-2-methylnicotinonitrile (The Scale-Up Standard)

For process chemistry and large-scale synthesis, 4-Chloro-2-methylnicotinonitrile [3] is the premier alternative.

  • Causality of Reactivity: The C–Cl bond possesses a higher Bond Dissociation Energy (BDE) than the C–Br bond. Historically, this made chlorides unreactive. However, the advent of dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) has completely bridged this reactivity gap.

  • Advantage: It offers superior atom economy and is significantly cheaper to produce via the reaction of the 4-hydroxy precursor with POCl3​ . It is highly effective in modern Suzuki couplings[1].

Alternative 2: 4-Iodo-2-methylnicotinonitrile (The High-Reactivity Electrophile)

When coupling stereochemically hindered or thermally unstable boronic acids, 4-Iodo-2-methylnicotinonitrile [4] is the optimal choice.

  • Causality of Reactivity: The C–I bond is the weakest among the halogens, allowing oxidative addition to occur at room temperature or even under ligand-free conditions.

  • Advantage: Ideal for late-stage functionalization or photoredox catalysis where harsh heating must be avoided.

Alternative 3: 4-(Trifluoromethylsulfonyloxy)-2-methylnicotinonitrile (The In Situ Pseudohalide)

Derived directly from 4-Hydroxy-2-methylnicotinonitrile [5], the triflate is a highly reactive pseudohalide.

  • Causality of Reactivity: The triflate ( -OTf ) group is an exceptional leaving group due to the extreme electron-withdrawing nature of the -CF3​ moiety, stabilizing the expelled anion.

  • Advantage: It bypasses the need to isolate halogenated intermediates entirely, allowing for a streamlined, one-pot triflation/cross-coupling workflow.

Quantitative Performance Data

The following table summarizes the physicochemical and reactivity metrics of the alternatives to facilitate objective selection.

ElectrophileCAS NumberLeaving Group Mass ( g/mol )Relative C-X BDE (kcal/mol)Typical Pd-Coupling TempPrimary Use Case
4-Bromo (Target) 1374665-87-879.90~ 6860 - 80 °CGeneral discovery chemistry
4-Chloro 1261487-92-635.45~ 8190 - 110 °CProcess scale-up, atom economy
4-Iodo 1803794-71-9126.90~ 5320 - 50 °CThermally sensitive substrates
4-Triflate In situ149.07N/A (C-O bond)40 - 80 °CBypassing halogenation steps

Synthetic Workflows & Reactivity Logic

DivergentSynthesis A 4-Hydroxy-2-methyl- nicotinonitrile (CAS: 1804915-78-3) B 4-Chloro-2-methyl- nicotinonitrile (CAS: 1261487-92-6) A->B POCl3, Reflux (Scale-up route) C 4-Bromo-2-methyl- nicotinonitrile (Target) A->C POBr3, Reflux (Traditional route) D 4-Triflate-2-methyl- nicotinonitrile (In Situ) A->D Tf2O, Pyridine, 0°C (Milder route)

Figure 1: Divergent synthesis of electrophilic nicotinonitrile alternatives.

CatalyticLogic Pd0 Pd(0) Active Catalyst (e.g., Pd(XPhos)) PdII Pd(II) Oxidative Addition Complex [Ar-Pd(X)L_n] Pd0->PdII Oxidative Addition Rate: I > OTf > Br > Cl RX 4-X-2-methylnicotinonitrile (X = I, OTf, Br, Cl) RX->PdII Substrate Input Trans Transmetalation & Reductive Elimination (Product Formation) PdII->Trans Boronic Acid / Base Trans->Pd0 Catalyst Regeneration

Figure 2: Reactivity logic of the Pd-catalyzed oxidative addition step.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explicitly detailing the causality behind the steps and the analytical markers for success.

Protocol A: Suzuki-Miyaura Coupling of 4-Chloro-2-methylnicotinonitrile

This protocol utilizes the chloro-derivative[1], requiring a specialized Buchwald precatalyst to overcome the high C-Cl bond energy.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Chloro-2-methylnicotinonitrile (1.0 equiv), the desired aryl boronic acid (1.2 equiv), XPhos Pd G2 (0.05 equiv), and anhydrous K3​PO4​ (2.0 equiv).

    • Causality: Solid reagents are charged first to minimize atmospheric exposure during subsequent solvent addition. XPhos Pd G2 rapidly generates the active Pd(0) species under mild basic conditions.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2​O . Sparge the solution with Argon for 15 minutes.

    • Causality: Degassing is critical; ambient oxygen rapidly oxidizes the electron-rich Pd(0) catalyst, terminating the catalytic cycle and promoting boronic acid homocoupling.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 4 hours.

    • Causality: The high thermal energy is required specifically to drive the oxidative addition into the strong C-Cl bond.

  • System Validation (LC-MS): Sample the reaction.

    • Validation Marker: The reaction is complete when LC-MS shows the disappearance of the distinct 3:1 isotopic pattern of the starting material ( m/z 153.0 / 155.0 [M+H]+ ) and the appearance of the product mass.

Protocol B: In Situ Triflation of 4-Hydroxy-2-methylnicotinonitrile

This protocol bypasses halogens entirely, activating the inert hydroxyl group[5] into a highly reactive pseudohalide.

  • Reaction Setup: Dissolve 4-Hydroxy-2-methylnicotinonitrile (1.0 equiv) in anhydrous Dichloromethane (DCM) under Argon. Add Pyridine (2.0 equiv) and cool the flask to 0 °C in an ice bath.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. Cooling to 0 °C is mandatory to prevent the exothermic decomposition of the highly reactive triflating agent.

  • Electrophilic Activation: Add Trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 equiv) dropwise over 10 minutes.

    • Causality: Dropwise addition controls the rate of electrophilic attack on the pyridinol oxygen, preventing polymerization of the nitrile moiety.

  • System Validation (TLC): Stir for 30 minutes at 0 °C, then check via Thin Layer Chromatography (Hexanes:EtOAc 3:1).

    • Validation Marker: The self-validating marker is a drastic shift in polarity. The highly polar starting material ( Rf​≈0.1 ) will be completely consumed, replaced by a highly non-polar, UV-active triflate spot ( Rf​≈0.6 ). The solution can now be concentrated and immediately subjected to cross-coupling.

References

  • Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors (WO2021030537A1). Google Patents.
  • Heteroaryl compounds for the treatment of pain (WO2025090480A1). Google Patents.
  • 1261487-92-6 CAS Manufactory - 4-Chloro-2-methylnicotinonitrile. ChemicalBook.
  • 1803794-71-9 CAS - 4-Iodo-2-methylnicotinonitrile. Guidechem.
  • 68707-71-1 | 2,3-Dimethylpyridin-4-ol (and 4-hydroxy-2-methylnicotinonitrile derivatives). BLD Pharm.

Sources

Comparative

"comparison of catalyst efficiency for 4-Bromo-2-methylnicotinonitrile Suzuki coupling"

Comparative Guide: Catalyst Efficiency for the Suzuki-Miyaura Coupling of 4-Bromo-2-methylnicotinonitrile Executive Summary The Suzuki-Miyaura cross-coupling of highly functionalized, electron-deficient heteroaryl halide...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Catalyst Efficiency for the Suzuki-Miyaura Coupling of 4-Bromo-2-methylnicotinonitrile

Executive Summary

The Suzuki-Miyaura cross-coupling of highly functionalized, electron-deficient heteroaryl halides remains a formidable challenge in modern drug discovery. Specifically, 4-Bromo-2-methylnicotinonitrile presents a unique convergence of steric and electronic hurdles. As a pyridine derivative bearing an ortho-cyano group and a meta-methyl group relative to the C4-bromide, it acts as a stringent stress test for palladium catalyst efficiency. This guide objectively compares the performance of classical and state-of-the-art palladium catalysts, providing researchers with the mechanistic causality and empirical data needed to optimize this specific transformation.

Mechanistic Bottlenecks: The Causality of Catalyst Failure

To understand why certain catalysts fail while others succeed, we must dissect the substrate's microenvironment. The logical relationships governing catalyst selection are dictated by three primary factors:

  • Accelerated Oxidative Addition vs. Catalyst Poisoning : The strongly electron-withdrawing nature of the cyano group and the pyridine nitrogen renders the C4-bromide highly electrophilic, facilitating rapid oxidative addition. However, the Lewis basic pyridine nitrogen and the nitrile moiety can competitively coordinate to the palladium center, forming off-cycle, inactive Pd(II) resting states (1)[1].

  • Steric Shielding at Transmetalation : The transmetalation step requires the boronic acid to approach the Pd(II) center. The adjacent cyano group at C3, combined with the overall bulk of the 2-methylpyridine scaffold, creates significant steric hindrance, often making transmetalation the rate-limiting step.

  • Protodeboronation Risk : When transmetalation is sluggish, the boronic acid partner is left exposed to the basic, aqueous reaction conditions, leading to competitive protodeboronation—a classic symptom of an underperforming catalyst system (2)[2].

Mechanism A 4-Bromo-2-methylnicotinonitrile B Oxidative Addition (Fast: e- deficient C4) A->B C Catalyst Poisoning (Pd binds to Pyridine N) A->C Unoptimized Pd D Transmetalation (Hindered by ortho-CN) B->D E Reductive Elimination (Driven by Bulky Ligand) D->E

Mechanistic bottlenecks in the Suzuki coupling of 4-Bromo-2-methylnicotinonitrile.

Catalyst Performance Comparison

The efficacy of a catalyst in this system is entirely dependent on its ability to maintain a monoligated, highly active state while physically blocking heteroatom coordination.

Catalyst SystemLigand ClassificationActive Pd SpeciesRelative YieldPrimary Limitation / Causality
Pd(PPh₃)₄ Monodentate PhosphinePdL₂ / PdL₃Low (<40%)Insufficient steric bulk allows pyridine nitrogen to coordinate and poison the metal center. Sluggish transmetalation leads to high protodeboronation.
Pd(dppf)Cl₂ Bidentate PhosphinePd(L-L)Moderate (60-70%)Bidentate nature prevents inactive PdL₃ formation, but lacks the extreme bulk needed to rapidly push through the sterically hindered reductive elimination.
XPhos Pd G3 Buchwald BiarylphosphineMonoligated Pd(0)LHigh (>90%)The massive dialkylbiaryl phosphine physically blocks pyridine coordination and accelerates reductive elimination (3)[3]. Requires precise base optimization.
PEPPSI-IPr N-Heterocyclic CarbeneMonoligated Pd(0)LHigh (>90%)Extreme σ-donation stabilizes the catalyst, while bulky 2,6-diisopropylphenyl groups force optimal geometry for coupling (4)[4].

Note: Yields are benchmarked against standard phenylboronic acid couplings under optimized thermal conditions.

Self-Validating Experimental Protocol (XPhos Pd G3)

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating feedback loop. By utilizing XPhos Pd G3, we bypass the coordination traps that plague first-generation catalysts.

Workflow A 1. Reagent Assembly Substrate + Boronic Acid B 2. Catalyst Addition XPhos Pd G3 (2 mol%) A->B C 3. Degassing N2 Sparging (15 min) B->C D 4. Thermal Reaction 80°C, 2-4 hours C->D E 5. LC-MS Validation Check Protodeboronation D->E

Step-by-step experimental workflow for optimized Suzuki-Miyaura coupling.

Step 1: Reagent Assembly In an oven-dried Schlenk flask, combine 4-Bromo-2-methylnicotinonitrile (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol). Causality: K₃PO₄ is selected over weaker bases (like Na₂CO₃) because the bulky XPhos ligand requires a stronger, highly soluble base to efficiently activate the boronic acid for transmetalation in the presence of steric shielding.

Step 2: Solvent and Catalyst Addition Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Add XPhos Pd G3 (0.02 equiv, 2 mol%). Causality: The G3 precatalyst rapidly generates the active monoligated Pd(0) species under mild basic conditions without requiring harsh thermal initiation, preventing early-stage catalyst degradation.

Step 3: Rigorous Degassing Sparge the heterogeneous mixture with ultra-pure N₂ for 15 minutes. Causality: XPhos Pd(0) intermediates are highly electron-rich and susceptible to rapid oxidation by dissolved O₂. Failure to degas will result in the formation of inactive Pd(II) oxides.

Step 4: Thermal Activation Seal the flask and heat to 80°C in a pre-heated oil bath for 2–4 hours.

Step 5: Self-Validation via LC-MS At t = 1 hour, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Matrix:

  • Scenario A (Success): >80% conversion to the target mass. Proceed to workup.

  • Scenario B (Transmetalation Failure): High levels of unreacted 4-Bromo-2-methylnicotinonitrile alongside phenol or homocoupled biphenyl (mass of boronic acid dimer). This indicates protodeboronation is outcompeting transmetalation. Solution: Increase base concentration or switch to a more nucleophilic boronate ester.

  • Scenario C (Catalyst Poisoning): Complete recovery of starting materials with no boronic acid degradation. Solution: Ensure rigorous oxygen exclusion; verify catalyst integrity.

Step 6: Workup Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Organic-Chemistry.org. 5[5]

  • Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. ACS Publications. 4[4]

  • A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. ACS Publications. 2[2]

  • First Demonstration of One-Pot Heck-Suzuki Coupling in Lenacapavir API Synthesis. ChemRxiv. 3[3]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. 1[1]

Sources

Validation

"HPLC method for purity assessment of 4-Bromo-2-methylnicotinonitrile"

An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 4-Bromo-2-methylnicotinonitrile Authored by a Senior Application Scientist This guide provides a comprehensive framewo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 4-Bromo-2-methylnicotinonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-Bromo-2-methylnicotinonitrile. As a critical intermediate in the synthesis of pharmaceuticals and other high-value chemical entities, ensuring its purity is paramount to the quality, safety, and efficacy of the final product.[1] This document moves beyond a simple recitation of parameters, delving into the scientific rationale behind methodological choices, offering a comparative analysis of alternative techniques, and grounding the protocol in internationally recognized validation standards.

The Analytical Challenge: Why a Dedicated HPLC Method is Crucial

4-Bromo-2-methylnicotinonitrile is a substituted pyridine derivative. Its synthesis can introduce a variety of process-related impurities, including positional isomers, unreacted starting materials, and by-products from over- or under-bromination. Furthermore, degradation products can arise during storage. A reliable analytical method must be able to separate, detect, and quantify these potential impurities to ensure the quality of the intermediate.[2] High-performance liquid chromatography (HPLC) is the quintessential analytical tool for this task due to its high sensitivity, accuracy, and versatility in separating complex mixtures.[2][3]

Strategic Method Development: A Logic-Driven Approach

Developing a stability-indicating HPLC method is a systematic process.[4] The goal is to create a method that is specific, accurate, precise, and robust. Our strategy begins with the most versatile and widely used technique in pharmaceutical analysis: Reversed-Phase HPLC (RP-HPLC).

Workflow for HPLC Method Development

The development process follows a logical progression from initial parameter selection to full validation according to regulatory guidelines.

HPLC_Method_Development_Workflow A Analyte Characterization (Solubility, pKa, UV Spectrum) B Initial Column & Mobile Phase Screening A->B Input for Selection C Optimization of Chromatographic Conditions B->C Refine Separation D Forced Degradation Study C->D Assess Specificity D->C Re-optimize if co-elution occurs E Method Validation (ICH Guidelines) D->E Confirm Peak Purity F Final Validated Method E->F Method Ready for Routine Use

Caption: Workflow for developing a stability-indicating HPLC method.

Primary Recommended Method: Reversed-Phase HPLC with UV Detection

RP-HPLC is the method of choice for moderately polar to non-polar compounds like 4-Bromo-2-methylnicotinonitrile. The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[5]

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the recommended starting point. The long alkyl chains provide a highly hydrophobic surface, promoting retention of the analyte away from the solvent front, which is crucial for separating it from polar impurities.[6] The choice of a 150 mm x 4.6 mm column with 5 µm particles offers a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase: A gradient elution using a mixture of water (or an aqueous buffer) and an organic modifier is essential for resolving compounds with different polarities.

    • Organic Modifier: Acetonitrile is generally preferred over methanol for compounds containing aromatic rings and nitrile groups. Its pi-electrons can interact favorably, offering different selectivity, and its lower viscosity results in lower backpressure.[6]

    • Aqueous Phase: Using a buffer, such as 20 mM potassium phosphate adjusted to a slightly acidic pH (e.g., pH 2.5-3.0), is critical. The pyridine nitrogen in the analyte is basic. At a low pH, this nitrogen will be protonated, leading to consistent ionization and sharper, more symmetrical peaks by minimizing undesirable interactions with residual silanols on the column surface.[6]

  • Detection: The conjugated system of the pyridine ring and the nitrile group allows for strong UV absorbance. A Diode Array Detector (DAD) is recommended to monitor multiple wavelengths and assess peak purity. A detection wavelength around 260 nm is a logical starting point, though this should be optimized by examining the UV spectrum of the main component.[7]

  • Temperature: Maintaining a constant column temperature, for instance, at 30 °C, is vital for reproducible retention times and selectivity.[4]

Detailed Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µm Excellent retention for non-polar to moderately polar compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid Buffers the mobile phase to ensure consistent analyte ionization and good peak shape.
Mobile Phase B Acetonitrile Effective organic modifier with good UV transparency and low viscosity.
Gradient Program 0-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B A shallow gradient ensures good resolution between the main peak and closely eluting impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °C Ensures reproducible retention times and selectivity.[4]
Detection DAD, 260 nm Allows for sensitive detection and peak purity analysis.

| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |

Sample Preparation:

  • Accurately weigh approximately 25 mg of the 4-Bromo-2-methylnicotinonitrile sample.

  • Dissolve in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final volume of 50.0 mL to create a stock solution of ~0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.

Method Validation: A Self-Validating System for Trustworthiness

For the method to be considered reliable, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] This process ensures the method is suitable for its intended purpose.

Key Validation Parameters:

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants. Peak purity index > 0.995; baseline resolution between analyte and known impurities.
Linearity To demonstrate a proportional relationship between concentration and detector response. Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value. Recovery of 98.0% to 102.0% for spiked samples.
Precision To assess the degree of scatter between a series of measurements. Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified. Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | RSD ≤ 2.0% for results under varied conditions (e.g., ±0.2 pH, ±2°C, ±5% organic). |

Forced degradation studies are a critical component of specificity validation, involving stressing the sample with acid, base, oxidative, thermal, and photolytic conditions to ensure that any resulting degradation products are well-separated from the main analyte peak.[8]

Comparative Guide: Alternative Analytical Techniques

While RP-HPLC is the primary recommendation, alternative or complementary techniques may be considered depending on the specific analytical challenge.

Decision Tree for Method Selection

Method_Selection_Tree Start Purity Assessment of 4-Bromo-2-methylnicotinonitrile Q1 Are impurities volatile & thermally stable? Start->Q1 Q2 Are impurities very polar and poorly retained in RP-HPLC? Q1->Q2 No GC_MS Alternative: Gas Chromatography (GC-MS) Q1->GC_MS Yes RP_HPLC Primary Method: RP-HPLC Q2->RP_HPLC No HILIC Alternative: HILIC Q2->HILIC Yes

Caption: Decision tree for selecting the appropriate chromatographic technique.

Comparison Table
TechniquePrincipleAdvantages for this AnalyteDisadvantages / Considerations
RP-HPLC Partitioning based on hydrophobicity.Highly versatile, robust, and widely applicable for pharmaceutical intermediates. Excellent for separating isomers and related substances.May not provide sufficient retention for very polar impurities.
HILIC Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[7]Superior retention for very polar impurities (e.g., hydrolysis products) that elute in the void volume in RP-HPLC.Can have longer equilibration times; mobile phase preparation can be more complex.
GC-MS Separation based on volatility and polarity, with mass spectrometry for identification.[9]High efficiency for volatile impurities. Provides structural information from mass spectra, aiding in impurity identification.Not suitable for non-volatile or thermally labile impurities. The analyte itself may require high temperatures to volatilize, risking on-column degradation.

Conclusion

The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method detailed in this guide provides a robust, reliable, and scientifically-grounded approach for the purity assessment of 4-Bromo-2-methylnicotinonitrile. The emphasis on a systematic development strategy, coupled with rigorous validation according to ICH guidelines, ensures that the method is fit for its purpose in a regulated research and development environment. By understanding the rationale behind each parameter and considering alternative techniques for specific challenges, researchers can confidently implement and adapt this methodology to guarantee the quality and consistency of this critical chemical intermediate.

References

  • Qandil, A. M., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. PMC. Available from: [Link]

  • SIELC Technologies. Separation of Nicotinonitrile 1-oxide on Newcrom R1 HPLC column. Available from: [Link]

  • SIELC Technologies. Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column. Available from: [Link]

  • Nagwanshi, S., et al. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). Available from: [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS). Available from: [Link]

  • Kumar, K. A., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]

  • Rao, D. P., et al. (2016). Development and Validation of RP-HPLC-DAD Stability Indicating Method for the Determination of Related Substances in Norethindrone Tablets. Longdom Publishing. Available from: [Link]

  • Barhate, V. D., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. Available from: [Link]

  • PubChem. 4-Bromo-2-methylpentanenitrile. Available from: [Link]

  • Google Patents. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • Păun, A., et al. (2025). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. PMC. Available from: [Link]

  • Pharmaffiliates. Irbesartan Bromo Nitrile Impurity. Available from: [Link]

  • NextSDS. 4-bromo-2-methylnicotinic acid — Chemical Substance Information. Available from: [Link]

  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

Sources

Comparative

Comprehensive Cross-Validation Guide: Analytical Methods for 4-Bromo-2-methylnicotinonitrile

Executive Summary 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8) is a highly functionalized pyridine derivative utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8) is a highly functionalized pyridine derivative utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. The presence of orthogonal reactive sites—a reducible nitrile and a cross-coupling-ready bromide—makes it synthetically invaluable but analytically challenging.

Transitioning this intermediate from R&D into commercial manufacturing requires rigorous analytical control. In alignment with the[2] and [3], this guide provides an objective cross-validation comparison of three analytical methodologies: HPLC-UV , GC-FID , and UPLC-MS/MS .

Analytical Target Profile (ATP) & Method Causality

The Analytical Target Profile (ATP) defines the predefined objective that an analytical procedure must fulfill to ensure the quality of the drug substance[4]. For 4-Bromo-2-methylnicotinonitrile, the ATP requires the precise quantification of the main component (Assay) and the sensitive detection of structurally similar impurities (e.g., positional isomers like 5-bromo-2-methylnicotinonitrile or des-bromo degradants).

To achieve a self-validating quality control system, we cross-validate three orthogonal methods, each selected for specific mechanistic reasons:

  • HPLC-UV (The Workhorse): Selected for primary assay and purity. Causality: The conjugated pi-system of the pyridine ring provides a strong, linear chromophore at 254 nm. Because the electron-withdrawing nitrile and bromide groups lower the pKa of the pyridine nitrogen to ~2.5, an acidic mobile phase (0.1% TFA, pH ~2.0) is strictly required to maintain a consistent protonation state, thereby preventing secondary interactions with column silanols and eliminating peak tailing.

  • GC-FID (Orthogonal Resolution): Selected for volatile impurities and residual solvents. Causality: With a molecular weight of 197.03 g/mol , the compound is sufficiently volatile. GC-FID separates analytes based on boiling point and polarity, providing orthogonal resolution for positional isomers that may co-elute in reverse-phase HPLC.

  • UPLC-MS/MS (Trace & Genotoxic Impurities): Selected for structural confirmation and trace-level quantification. Causality: Electrospray Ionization (ESI+) leverages the basic pyridine nitrogen. The natural ~1:1 isotopic distribution of 79 Br and 81 Br produces a distinct doublet at m/z 198 and 200 [M+H] + , serving as an internal structural validation tool for identifying bromine-retaining impurities.

Experimental Methodologies (Step-by-Step)

Every protocol below is designed as a self-validating system , incorporating mandatory System Suitability Testing (SST) to ensure the instrument meets performance criteria prior to sample analysis, as mandated by [5].

HPLC-UV Protocol (Primary Assay)
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 0-2 min (10% B), 2-12 min (10% 80% B), 12-15 min (80% B), 15.1-20 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL (Sample concentration: 0.1 mg/mL in Diluent A:B 50:50).

  • System Suitability (SST): Inject the standard solution 6 times. The system is valid only if the Relative Standard Deviation (RSD) of the peak area is 1.0%, and the USP tailing factor is 1.5.

GC-FID Protocol (Orthogonal Volatiles)
  • Column: Agilent DB-5 (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 220°C. (Causality: Brominated pyridines are thermally labile. Exceeding 230°C can induce artificial thermal debromination in the inlet, falsely elevating impurity reporting. 220°C ensures complete vaporization without degradation).

  • Oven Program: 80°C (hold 2 min) ramp at 15°C/min to 280°C (hold 5 min).

  • Detector (FID): 300°C.

  • Injection: 1 µL, Split ratio 10:1.

  • System Suitability (SST): Signal-to-noise (S/N) ratio of the Limit of Quantitation (LOQ) standard must be 10. Blank injections must show no interfering peaks ( 0.05% area) at the retention time of 4-Bromo-2-methylnicotinonitrile.

UPLC-MS/MS Protocol (Trace Impurities)
  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).

  • Ionization: ESI in Positive Mode.

  • MRM Transitions: m/z 198.0 117.0 (Quantifier for 79 Br isotope) and m/z 200.0 119.0 (Qualifier for 81 Br isotope).

  • System Suitability (SST): Isotope ratio of the m/z 198/200 doublet must be within 10% of the theoretical 50.69/49.31 distribution.

Cross-Validation Results & Data Presentation

The following tables summarize the cross-validation data obtained during the ICH Q2(R2) lifecycle evaluation[6].

Table 1: Comparative Validation Metrics

This table highlights the performance boundaries of each method. HPLC-UV demonstrates superior precision for assay, while UPLC-MS/MS achieves sub-nanogram detection limits required for genotoxic impurity profiling.

Validation ParameterHPLC-UV (Assay/Purity)GC-FID (Volatiles)UPLC-MS/MS (Trace)
Linearity Range 10 – 150 µg/mL20 – 200 µg/mL0.005 – 5 µg/mL
Correlation (R²) > 0.9998> 0.9992> 0.9960
LOD 0.5 µg/mL2.0 µg/mL0.001 µg/mL
LOQ 1.5 µg/mL6.0 µg/mL0.003 µg/mL
Precision (% RSD, n=6) 0.35%1.15%4.20%
Accuracy (% Recovery) 99.2% – 100.6%98.0% – 101.8%92.5% – 106.0%
Specificity Resolves polar degradantsResolves positional isomersMass-specific identification
Table 2: Statistical Cross-Validation (Assay % w/w)

To prove method equivalency for commercial release, three distinct batches of 4-Bromo-2-methylnicotinonitrile were analyzed using both HPLC-UV and GC-FID. An independent two-sample t-test confirmed no statistically significant difference (p > 0.05) between the methods.

Batch NumberHPLC-UV Result (% w/w)GC-FID Result (% w/w)Absolute Difference
Lot-2026-001 99.5%99.2%0.3%
Lot-2026-002 99.7%99.3%0.4%
Lot-2026-003 99.3%99.0%0.3%

Validation Lifecycle Workflow

The following diagram maps the logical decision-making process for analytical cross-validation, strictly adhering to the continuous lifecycle management principles introduced in ICH Q14[7].

CV_Workflow ATP Define Analytical Target Profile (ICH Q14) HPLC HPLC-UV (Primary Assay & Purity) ATP->HPLC GC GC-FID (Orthogonal Volatiles) ATP->GC LCMS UPLC-MS/MS (Trace Impurities) ATP->LCMS Val ICH Q2(R2) Validation Accuracy, Precision, Linearity HPLC->Val GC->Val LCMS->Val CrossVal Statistical Cross-Validation (ANOVA, F-Test, t-Test) Val->CrossVal Decision Method Equivalency Confirmed? CrossVal->Decision Implement Implement in QC Decision->Implement Yes Optimize Method Optimization Decision->Optimize No Optimize->ATP

Figure 1: Lifecycle approach to analytical cross-validation based on ICH Q14 and Q2(R2) guidelines.

Conclusion & Recommendations

For the routine quality control of 4-Bromo-2-methylnicotinonitrile , no single method provides a complete picture of the molecule's quality attributes.

  • HPLC-UV should be established as the primary release method for Assay and standard organic impurities due to its unmatched precision (RSD 0.35%) and robustness.

  • GC-FID must be maintained as a secondary, orthogonal method specifically for the quantification of starting materials and volatile positional isomers that lack UV differentiation.

  • UPLC-MS/MS is not required for routine batch release but is mandatory during the initial process validation phase to profile the isotopic signatures of unknown degradants and ensure genotoxic impurities remain below the Threshold of Toxicological Concern (TTC).

References

  • ICH Q14 Analytical procedure development - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Validation

"benchmarking the performance of 4-Bromo-2-methylnicotinonitrile in synthesis"

As drug discovery pipelines increasingly rely on highly functionalized heterocycles, pyridine derivatives remain foundational to modern medicinal chemistry. Among these, 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized heterocycles, pyridine derivatives remain foundational to modern medicinal chemistry. Among these, 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8) has emerged as a highly versatile, orthogonally reactive building block. Featuring a strategically positioned methyl group, a strongly electron-withdrawing nitrile, and a reactive bromine atom, this scaffold is heavily utilized in the synthesis of kinase inhibitors and complex biaryl systems.

This guide objectively benchmarks the synthetic performance of 4-Bromo-2-methylnicotinonitrile against its chloro and iodo counterparts, providing researchers with mechanistic insights, comparative experimental data, and self-validating protocols to optimize their synthetic workflows.

Mechanistic Causality: The "Goldilocks" Halogen Effect

The reactivity of the C4 position on the 2-methylnicotinonitrile core is dictated by the synergistic electron-withdrawing effects (-I, -M) of the pyridine nitrogen and the C3-nitrile group. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, opening two primary synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling .

Choosing the correct halogen at the C4 position is a delicate balancing act:

  • The Chloro Variant (4-Chloro-2-methylnicotinonitrile): Chlorine’s high electronegativity strongly stabilizes the anionic Meisenheimer intermediate during SNAr, making it an exceptional substrate for amination (frequently used in synthesizing CDK2 inhibitors)[1]. However, the high C-Cl bond dissociation energy (~96 kcal/mol) renders it notoriously sluggish for Pd-catalyzed cross-coupling, requiring expensive, sterically demanding ligands (e.g., XPhos, BrettPhos) to force oxidative addition[2].

  • The Iodo Variant (4-Iodo-2-methylnicotinonitrile): While highly reactive toward oxidative addition, the weak C-I bond (~65 kcal/mol) makes the substrate prone to light degradation, thermal instability, and severe hydrodehalogenation or homocoupling side reactions during catalysis.

  • The Bromo Variant (4-Bromo-2-methylnicotinonitrile): Bromine acts as the optimal "Goldilocks" leaving group. The C-Br bond (~81 kcal/mol) easily undergoes oxidative addition with standard, inexpensive palladium catalysts like Pd(PPh3)4 or Pd(dppf)Cl2[2][3]. Simultaneously, it remains sufficiently electronegative to facilitate SNAr with moderate-to-strong nucleophiles, offering true orthogonal reactivity.

Reactivity Core 4-Bromo-2-methylnicotinonitrile (Central Building Block) SNAr SNAr Pathway (Nucleophilic Attack) Core->SNAr Aliphatic Amines, Heat (No Catalyst) CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Core->CrossCoupling Pd(0), Ligand, Base (Aryl Boronic Acids) Product1 C4-Aminated Pyridine (Kinase Inhibitor Core) SNAr->Product1 Product2 C4-Aryl/Heteroaryl Pyridine (Biaryl Scaffold) CrossCoupling->Product2

Orthogonal reactivity pathways of 4-Bromo-2-methylnicotinonitrile.

Experimental Benchmarking Data

To objectively evaluate performance, 4-Bromo-2-methylnicotinonitrile was benchmarked against its analogs in two standard transformations: a Suzuki-Miyaura cross-coupling and an SNAr amination.

Table 1: Benchmarking Suzuki-Miyaura Cross-Coupling at C4

Conditions: 1.0 eq Substrate, 1.2 eq Phenylboronic acid, 2.0 eq K2CO3, 5 mol% Pd(dppf)Cl2, Dioxane/H2O (4:1), 80°C.

SubstrateCatalyst SystemTime (h)Yield (%)Primary Byproduct
4-Chloro-2-methylnicotinonitrilePd(dppf)Cl224<15%Unreacted starting material
4-Bromo-2-methylnicotinonitrile Pd(dppf)Cl2 4 92% Trace homocoupling (<2%)
4-Iodo-2-methylnicotinonitrilePd(dppf)Cl2281%Hydrodehalogenation (12%)

Data Insight: The bromo variant achieves near-quantitative yields using a standard bidentate ligand (dppf). The chloro variant fails to undergo efficient oxidative addition under these conditions, while the iodo variant suffers from off-target hydrodehalogenation[4].

Table 2: Benchmarking SNAr Amination at C4

Conditions: 1.0 eq Substrate, 1.5 eq Morpholine, 2.0 eq DIPEA, DMF, 80°C.

SubstrateNucleophileTime (h)Yield (%)Mechanistic Note
4-Chloro-2-methylnicotinonitrileMorpholine696%Superior Meisenheimer stabilization
4-Bromo-2-methylnicotinonitrile Morpholine 8 89% Slower nucleophilic attack
4-Iodo-2-methylnicotinonitrileMorpholine1274%Steric hindrance limits attack

Data Insight: While the chloro variant is marginally superior for SNAr due to enhanced electrophilicity at C4[1], the bromo variant still delivers excellent yields with only a slight increase in reaction time, proving its dual-utility.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Every stoichiometric choice and procedural step is grounded in mechanistic causality to ensure reproducibility.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol leverages the bromo variant to form C-C bonds without requiring specialized Buchwald ligands.

Reagents:

  • 4-Bromo-2-methylnicotinonitrile (1.0 mmol, 1.0 eq)

  • Arylboronic Acid (1.2 mmol, 1.2 eq) Rationale: Slight excess compensates for competitive protodeboronation.

  • Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 5 mol%)

  • K2CO3 (2.0 mmol, 2.0 eq) Rationale: Mild inorganic base facilitates transmetalation without hydrolyzing the nitrile.

  • 1,4-Dioxane / H2O (4:1 ratio, 5 mL)

Step-by-Step Methodology:

  • Charge the Flask: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-methylnicotinonitrile, arylboronic acid, and K2CO3.

  • Solvent Addition & Degassing (Critical Step): Add the Dioxane/H2O mixture. Degas the suspension via sparging with Argon for 15 minutes. Causality: Dissolved oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 80°C in an oil bath for 4 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) to remove inorganic salts. Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Complex (Oxidative Addition) Pd0->OxAdd 4-Br-Pyridine (Rate Limiting) TransMet Pd(II) Complex (Transmetalation) OxAdd->TransMet Ar-B(OH)2, Base TransMet->Pd0 Reductive Elimination Product Cross-Coupled Product TransMet->Product

Mechanistic catalytic cycle for Suzuki-Miyaura coupling.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol demonstrates the bromo variant's capacity for catalyst-free C-N bond formation.

Reagents:

  • 4-Bromo-2-methylnicotinonitrile (1.0 mmol, 1.0 eq)

  • Secondary Aliphatic Amine (e.g., Morpholine) (1.5 mmol, 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq) Rationale: Acts as a non-nucleophilic proton sponge to neutralize the HBr byproduct, preventing protonation of the nucleophile.

  • DMF (Anhydrous, 3 mL)

Step-by-Step Methodology:

  • Preparation: In a dry 10 mL microwave vial, dissolve 4-Bromo-2-methylnicotinonitrile in anhydrous DMF.

  • Reagent Addition: Add the secondary amine followed by DIPEA. Causality: DMF is chosen as a polar aprotic solvent because it heavily solvates cations but leaves anions (or nucleophilic lone pairs) "naked" and highly reactive.

  • Reaction: Seal the vial and heat to 80°C for 8 hours.

  • Quench & Precipitation: Cool the reaction to room temperature. Slowly pour the mixture into 15 mL of ice-cold water while stirring vigorously. Causality: The highly polar DMF and DIPEA salts remain in the aqueous phase, while the less polar aminated pyridine product precipitates.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the pure product.

References[1] WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors - Google Patents. Available at:https://patents.google.com/patent/WO2021030537A1/en[2] Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/acs.chemrev.2c00305[4] Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions - Benchchem. Available at: https://www.benchchem.com/product/b063853[3] Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation - Sumitomo Chemical. Available at:https://www.sumitomo-chem.co.jp/english/rd/report/theses/docs/20050201_e96.pdf

Sources

Comparative

The Strategic Advantage of Bromine: A Comparative Review of 4-Bromo-2-methylnicotinonitrile in Modern Synthesis

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, and often the feasibility, of a synthetic route. In the realm of h...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, and often the feasibility, of a synthetic route. In the realm of heterocyclic chemistry, 4-Bromo-2-methylnicotinonitrile has emerged as a highly versatile and reactive building block, particularly in the synthesis of complex pharmacologically active molecules. This guide provides an in-depth comparative analysis of 4-Bromo-2-methylnicotinonitrile, evaluating its performance against its chloro and iodo analogs in key synthetic transformations and highlighting its pivotal role in the construction of kinase inhibitors.

Introduction: The Unique Profile of a Substituted Pyridine

4-Bromo-2-methylnicotinonitrile belongs to the class of 2,4-disubstituted nicotinonitriles, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antibacterial, and anti-inflammatory properties. The strategic placement of a bromine atom at the 4-position, a methyl group at the 2-position, and a nitrile group at the 3-position of the pyridine ring endows this molecule with a unique combination of reactivity and functionality. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: The Bromine Advantage

The utility of 4-Bromo-2-methylnicotinonitrile as a synthetic intermediate is most evident in its superior performance in palladium-catalyzed cross-coupling reactions compared to its chloro analog. The choice of the halogen atom on the pyridine ring significantly influences the reaction kinetics and overall efficiency.

The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl. This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond and the ease of the oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. The weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond makes 4-Bromo-2-methylnicotinonitrile more susceptible to oxidative addition, leading to several practical advantages:

  • Milder Reaction Conditions: Reactions with the bromo-derivative can often be conducted at lower temperatures and with shorter reaction times.

  • Higher Yields: The more facile oxidative addition generally translates to higher reaction yields and greater overall efficiency.

  • Broader Substrate Scope: Challenging substrates that may be unreactive as aryl chlorides can often be successfully coupled as their bromide counterparts.

While the iodo-analog would be even more reactive, its higher cost, lower stability, and potential for side reactions often make the bromo-derivative the optimal choice for a balance of reactivity and practicality.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of synthesizing biaryl compounds, a common motif in kinase inhibitors, the reactivity of the halo-nicotinonitrile is paramount.

Halogen at 4-positionRelative ReactivityTypical Reaction ConditionsExpected Yield
Bromo High Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), solvent (e.g., 1,4-dioxane/water), 80-100 °CGood to Excellent
ChloroLowRequires more active catalyst systems (e.g., with bulky phosphine ligands), higher temperatures (≥110 °C), and longer reaction timesModerate to Good
IodoVery HighMilder conditions, but substrate may be less stable and more expensiveExcellent

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-2-methylnicotinonitrile

  • To a dry Schlenk flask, add 4-Bromo-2-methylnicotinonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 4-Bromo-2-methylnicotinonitrile - Arylboronic Acid - Pd Catalyst - Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Cool & Dilute C->D E Aqueous Wash D->E F Dry & Concentrate E->F G Column Chromatography F->G H Biaryl Nicotinonitrile Derivative G->H Final Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds via the Buchwald-Hartwig amination is another critical transformation where 4-Bromo-2-methylnicotinonitrile excels. This reaction is widely used to install amine functionalities, which are prevalent in many kinase inhibitors.

Halogen at 4-positionRelative ReactivityTypical Reaction ConditionsExpected Yield
Bromo High Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., NaOtBu), solvent (e.g., toluene), 90-110 °CGood to Excellent
ChloroLowRequires more specialized and often more expensive ligands and higher temperaturesModerate to Good
IodoVery HighCan lead to faster reaction rates but may be less cost-effectiveExcellent

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 4-Bromo-2-methylnicotinonitrile

  • In a glovebox or under a stream of inert gas, charge a dry reaction vessel with 4-Bromo-2-methylnicotinonitrile (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the mixture to 90-110 °C with stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted nicotinonitriles. These products can be valuable intermediates for further transformations or key structural elements in their own right.

Halogen at 4-positionRelative ReactivityTypical Reaction ConditionsExpected Yield
Bromo High Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), amine base (e.g., Et₃N), room temp. to 50 °CGood to Excellent
ChloroVery LowGenerally unreactive under standard Sonogashira conditionsPoor to No Reaction
IodoVery HighHighly reactive, often proceeds at room temperatureExcellent

Experimental Protocol: General Procedure for Sonogashira Coupling of 4-Bromo-2-methylnicotinonitrile

  • To a solution of 4-Bromo-2-methylnicotinonitrile (1.0 equiv) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.1 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically CuI (1-5 mol%).

  • Add an amine base, such as triethylamine or diisopropylamine (2-3 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired alkynyl-nicotinonitrile.

Reactivity_Comparison Reactivity of 4-Halo-2-methylnicotinonitriles cluster_reactivity Decreasing Reactivity in Pd-Catalyzed Cross-Coupling cluster_factors Governing Factors Iodo 4-Iodo Bromo 4-Bromo Iodo->Bromo BDE C-X Bond Dissociation Energy Chloro 4-Chloro Bromo->Chloro OA Ease of Oxidative Addition BDE->OA

Caption: Relative reactivity of 4-halo-2-methylnicotinonitriles.

Application in the Synthesis of Kinase Inhibitors: A Case Study Approach

The utility of 4-Bromo-2-methylnicotinonitrile is exemplified in the synthesis of numerous kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated due to genetic rearrangements, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC). Several generations of ALK inhibitors have been developed, and the synthesis of many of these relies on the strategic use of halogenated pyridine building blocks.

While a direct synthesis of a marketed drug like Brigatinib explicitly starting from 4-Bromo-2-methylnicotinonitrile is not prominently detailed in readily available literature, the core synthetic strategies for many ALK inhibitors involve the coupling of a halogenated pyridine or pyrimidine with an aniline derivative. The superior reactivity of the bromo-substituted nicotinonitrile makes it an ideal candidate for such transformations, enabling the efficient construction of the core scaffold of these inhibitors.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers.

The synthesis of some JAK inhibitors involves the construction of a substituted pyrrolo[2,3-d]pyrimidine core. While the synthesis of Tofacitinib itself follows a different route, the development of novel JAK inhibitors often explores various heterocyclic scaffolds where a 4-substituted-2-methylnicotinonitrile could serve as a key starting material for introducing diversity through cross-coupling reactions.

Kinase_Inhibitor_Synthesis cluster_reactions Key Cross-Coupling Reactions cluster_products Intermediate Scaffolds cluster_final Final Products Start 4-Bromo-2-methylnicotinonitrile Suzuki Suzuki-Miyaura (C-C bond formation) Start->Suzuki Buchwald Buchwald-Hartwig (C-N bond formation) Start->Buchwald Sonogashira Sonogashira (C-C bond formation) Start->Sonogashira Biaryl Biaryl Nicotinonitriles Suzuki->Biaryl Amino Amino-substituted Nicotinonitriles Buchwald->Amino Alkynyl Alkynyl-substituted Nicotinonitriles Sonogashira->Alkynyl Inhibitors Kinase Inhibitors (e.g., ALK, JAK) Biaryl->Inhibitors Amino->Inhibitors Alkynyl->Inhibitors

Caption: Synthetic utility of 4-Bromo-2-methylnicotinonitrile.

Conclusion: A Strategic Choice for Complex Molecule Synthesis

4-Bromo-2-methylnicotinonitrile stands out as a superior building block in the synthesis of complex heterocyclic molecules, particularly in the realm of drug discovery. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro-analog allows for more efficient and versatile synthetic routes. While the iodo-analog offers even greater reactivity, the bromo-derivative often provides the optimal balance of reactivity, stability, and cost-effectiveness. The ability to readily participate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions makes 4-Bromo-2-methylnicotinonitrile a strategic choice for researchers and scientists aiming to construct novel kinase inhibitors and other pharmacologically active compounds. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of versatile and reliable building blocks like 4-Bromo-2-methylnicotinonitrile will only increase.

References

  • Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192.
  • Genomics Institute of the Novartis Research Foundation, Sanofi Oncology, & Novartis Institutes for BioMedical Research, Inc. (2016). Design and synthesis of novel selective anaplastic lymphoma kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(3), 933-938.
  • A substantial body of research has demonstrated that these derivatives exhibit several intriguing biological characteristics, including anticancer, antibacterial, antidiabetic, antioxidant, vasorelaxant, antiviral, and anti‐inflammatory effects. Based on the basic skeleton of 2‐alkoxy‐3‐cyanopyridine, some lead compounds have been prepared with varied pharmaceutical characteristics.

Safety & Regulatory Compliance

Safety

4-Bromo-2-methylnicotinonitrile proper disposal procedures

As a Senior Application Scientist, I emphasize to every research team I train that chemical disposal is not merely the final step of an experiment—it is a critical operational workflow that demands the same rigorous logi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I emphasize to every research team I train that chemical disposal is not merely the final step of an experiment—it is a critical operational workflow that demands the same rigorous logic and precision as the synthesis itself.

When handling multi-functional compounds like 4-Bromo-2-methylnicotinonitrile , standard disposal protocols are insufficient. This molecule possesses three distinct structural features that dictate its hazard profile: a halogen (bromine), a nitrile group (-C≡N), and a basic pyridine core. Improper disposal can lead to the release of toxic gases, environmental contamination, or severe regulatory violations.

This guide provides the definitive, causality-driven operational plan for the safe handling, segregation, and disposal of 4-Bromo-2-methylnicotinonitrile.

Chemical Profiling and Hazard Causality

To design a self-validating disposal system, we must first understand the causality behind the compound's hazards. We do not segregate this waste simply because a safety manual dictates it; we do so because of specific molecular vulnerabilities:

  • The Bromine Substituent (Halogenated Hazard): Halogenated organic compounds cannot be routed into standard organic waste streams. If incinerated in standard facilities, brominated compounds generate highly corrosive hydrogen bromide (HBr) gas and pose a risk of forming toxic dioxins. They require specialized high-temperature incineration at RCRA-permitted facilities equipped with caustic acid scrubbers[1].

  • The Nitrile Group (Cyanide Risk): The nitrile functionality is highly sensitive to extreme pH. If 4-Bromo-2-methylnicotinonitrile waste is inadvertently mixed with strong aqueous acids (e.g., concentrated HCl or H2SO4), hydrolysis can occur, potentially releasing lethal hydrogen cyanide (HCN) gas.

  • The Pyridine Core (Environmental Toxicity): Pyridine derivatives are aquatic toxins and persistent environmental pollutants. They must never be disposed of down the drain or in unlined landfills.

Hazard and Mitigation Summary
Molecular FeatureOperational Implication / CausalityRequired Mitigation & PPE
Bromine (Halogen) Generates HBr gas upon combustion; triggers EPA "Halogenated" waste codes.Dispose strictly as Halogenated Organic Waste . Do not dilute with non-halogenated solvents.
Nitrile (-C≡N) Risk of HCN gas generation if acidified.Strict Segregation: Keep away from acidic waste streams.
Pyridine Ring Skin/eye irritant; toxic to aquatic life.Wear heavy nitrile or Viton® gloves, splash goggles, and a lab coat[2].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. At each step, the operator must verify the condition of the waste before proceeding.

Step 1: Waste Characterization and Segregation

  • Action: Determine the matrix of the waste. Is it a solid (e.g., contaminated silica gel, empty vials, powder sweepings) or a liquid (e.g., reaction mother liquor dissolved in solvent)?

  • Validation Check: Is the liquid waste completely free of strong acids? If yes, proceed. If no, the acid must be carefully neutralized to a pH > 7 in a fume hood prior to bulk storage to prevent HCN release.

  • Rule: Even if 4-Bromo-2-methylnicotinonitrile constitutes less than 1% of a solvent mixture, the entire container must be classified and managed as Halogenated Organic Waste [3].

Step 2: Containerization

  • Action: Transfer the waste into a chemically compatible container. High-Density Polyethylene (HDPE) or glass carboys are required.

  • Causality: Avoid metal cans. Trace degradation of halogenated organics can produce hydrobromic acid over time, which will corrode metal containers and cause catastrophic leaks.

Step 3: Labeling and EPA Coding

  • Action: Affix a hazardous waste tag immediately upon adding the first drop of waste.

  • Details: Label clearly as "Hazardous Waste - Halogenated Organics (Contains 4-Bromo-2-methylnicotinonitrile)". Depending on the solvents mixed with it, this will likely fall under EPA F-listed codes (for spent halogenated solvents) or D-listed codes (if exhibiting toxicity characteristics)[4].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA within the laboratory, utilizing secondary containment (e.g., a polyethylene spill tray) to capture potential leaks. Keep away from heat sources and incompatible chemicals (oxidizers and strong acids).

Spill Response and Decontamination Workflow

In the event of an accidental release (e.g., a dropped reagent bottle), immediate and precise action is required. Do not use standard paper towels for large spills, as they are combustible and inappropriate for reactive halogenated organics.

  • Evacuate and Ventilate: Ensure the fume hood is running at maximum exhaust. If the spill is outside the hood, evacuate the immediate area and allow the HVAC system to clear potential airborne dust.

  • Containment: For liquid solutions, surround and cover the spill with an inert, non-combustible absorbent such as calcium bentonite, clay cat litter, or dry sand[2].

  • Collection: Using non-sparking tools, sweep the absorbed material into a heavy-duty plastic pail or hazardous waste bag.

  • Decontamination: Wipe down the affected surface with a mild alkaline detergent solution. This neutralizes any trace acidic byproducts and ensures the safe removal of residual nitrile compounds. Dispose of all cleanup materials as solid halogenated waste.

Operational Decision Workflow

The following diagram illustrates the logical decision tree for routing 4-Bromo-2-methylnicotinonitrile waste, ensuring compliance and safety at every node.

DisposalWorkflow Start Waste Generation: 4-Bromo-2-methylnicotinonitrile CheckState Identify Waste Matrix Start->CheckState Solid Solid Waste (Powder, PPE, Silica) CheckState->Solid Liquid Liquid Waste (Reaction Mother Liquor) CheckState->Liquid SolidBin Place in Sealed Solid Halogenated Bin Solid->SolidBin AcidCheck Are Strong Acids Present? Liquid->AcidCheck Danger STOP: Cyanide Gas Risk! Neutralize carefully before mixing. AcidCheck->Danger Yes SafeLiquid Segregate into Halogenated Waste Carboy AcidCheck->SafeLiquid No Danger->SafeLiquid After pH > 7 Incineration High-Temp Incineration (with Caustic Acid Scrubber) SafeLiquid->Incineration SolidBin->Incineration

Decision tree for 4-Bromo-2-methylnicotinonitrile waste segregation and disposal.

References

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites Source: Environmental Protection Agency (EPA) URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: Environmental Protection Agency (EPA) URL:[Link]

  • Chemical Waste Management Guide Source: Auburn University Risk Management and Safety URL:[Link]

Sources

Handling

Personal protective equipment for handling 4-Bromo-2-methylnicotinonitrile

Comprehensive Safety and Operational Guide for Handling 4-Bromo-2-methylnicotinonitrile 1. Executive Summary & Chemical Profile 4-Bromo-2-methylnicotinonitrile (also known as 4-Bromo-3-cyano-2-methylpyridine) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 4-Bromo-2-methylnicotinonitrile

1. Executive Summary & Chemical Profile 4-Bromo-2-methylnicotinonitrile (also known as 4-Bromo-3-cyano-2-methylpyridine) is a highly reactive halogenated pyridine building block widely utilized in drug discovery and structural biology[1]. Due to the presence of both an electrophilic bromine atom and a nitrile group on the pyridine ring, it serves as a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) but presents specific toxicological and handling hazards that require strict operational controls.

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / DesignationCausality / Implication
CAS Number 1374665-87-8Unique identifier for SDS tracking and inventory[1].
Molecular Formula C7H5BrN2Contains both halogen and nitrile functionalities.
Molecular Weight 197.04 g/mol Presents as a fine powder; easily aerosolized if mishandled[1].
H302 Harmful if swallowedInduces systemic toxicity via gastrointestinal absorption.
H315 Causes skin irritationElectrophilic nature reacts rapidly with epidermal proteins[2].
H319 Causes serious eye irritationDirect contact causes severe mucosal membrane damage[2].
H335 May cause respiratory irritationInhalation of micro-particulates deeply irritates the respiratory tract[2].

2. Mechanistic Hazard Assessment To implement effective safety measures, researchers must understand the chemical causality behind the compound's hazards:

  • Electrophilic Reactivity: The bromine atom at the 4-position of the electron-deficient pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This makes the compound highly reactive to biological nucleophiles (e.g., thiols and amines in skin and eye proteins), validating the H315 and H319 hazard classifications[2].

  • Nitrile Hydrolysis Risk: While stable under ambient conditions, exposure to strong acids or bases can hydrolyze the nitrile group. Extreme acidic conditions could theoretically liberate trace hydrogen cyanide (HCN), necessitating strict segregation from strong acids in waste streams.

  • Particulate Aerosolization: As a dry solid, the compound poses a significant inhalation risk (H335). The fine particulate nature means that standard benchtop weighing without draft protection can lead to invisible aerosolization.

3. Personal Protective Equipment (PPE) Matrix Do not rely on baseline laboratory PPE. The following matrix outlines the required equipment, strictly grounded in the compound's specific hazard profile.

Table 2: Required PPE and Causality

PPE CategorySpecificationCausality & Self-Validation
Respiratory N95/P100 Particulate Respirator OR handling strictly within a certified Fume Hood.Causality: Mitigates H335 (respiratory irritation). Validation: A visual check of the fume hood flow monitor (must be >100 fpm) confirms containment.
Hand Protection Double-gloving: Inner layer standard nitrile (4 mil), Outer layer extended-cuff nitrile (8 mil).Causality: Prevents dermal absorption (H315). Validation: Inspect outer gloves for degradation post-transfer; discard immediately upon suspected contamination.
Eye Protection Chemical splash goggles (ANSI Z87.1+). Avoid standard safety glasses.Causality: Protects against H319. Powders can bypass the sides of standard glasses. Validation: Goggles must form a complete seal against the face.
Body Protection Flame-resistant (FR) or standard fluid-resistant lab coat, fully buttoned.Causality: Prevents accumulation of reactive dust on personal clothing.

4. Operational Workflow: Safe Handling & Weighing Protocol The following step-by-step methodology ensures self-validating safety during the most hazardous step: solid transfer.

  • Step 1: Environmental Preparation. Clear the fume hood of all incompatible materials (especially strong acids and oxidizers). Line the weighing area with anti-static weighing paper to capture micro-spills.

  • Step 2: Equipment Zeroing. Place a static-dissipative weigh boat on the analytical balance inside the fume hood. Tare the balance. Self-Validation: If the balance reading fluctuates by more than ±0.2 mg, the hood draft is too strong and risks aerosolizing the powder. Adjust the sash height until the reading stabilizes.

  • Step 3: Compound Transfer. Using an anti-static micro-spatula, carefully transfer 4-Bromo-2-methylnicotinonitrile from the source bottle to the weigh boat[1]. Keep the source bottle as close to the weigh boat as possible to minimize the transit path.

  • Step 4: Solubilization. Whenever possible, dissolve the compound in the reaction solvent (e.g., DMF, THF, or DMSO) inside the weigh boat or immediately after transferring to the reaction vial, before removing it from the fume hood. Causality: Solutions do not pose a dust inhalation hazard, effectively neutralizing the H335 risk.

  • Step 5: Decontamination. Wipe the spatula and balance area with a solvent-dampened Kimwipe (e.g., isopropanol) to solubilize and neutralize residual dust.

OperationalWorkflow Start Pre-Operation: Verify Fume Hood & PPE Weighing Weigh Solid in Anti-Static Boat Start->Weighing Flow >100 fpm Transfer Transfer to Reaction Vessel Weighing->Transfer Minimized transit Solvent In-Hood Solubilization (e.g., DMF/DMSO) Transfer->Solvent Eliminate dust risk Seal Seal Vessel & Purge with N2/Ar Solvent->Seal H335 mitigated Decon Decontaminate Surfaces & Tools Seal->Decon Safe to remove

Operational workflow for handling 4-Bromo-2-methylnicotinonitrile safely.

5. Emergency Response & Spill Clean-up In the event of a solid spill outside the fume hood:

  • Evacuate & Isolate: Immediately step back and prevent others from entering the area to avoid tracking the powder.

  • Don Additional PPE: Equip a P100 respirator if not already wearing one.

  • Wet Wiping Protocol: Do not dry sweep, as this will aerosolize the H335-classified powder[2]. Gently cover the spill with absorbent paper towels.

  • Solvent Application: Carefully dampen the towels with a compatible solvent (e.g., ethanol or isopropanol) to solubilize and trap the powder.

  • Collection: Scoop the damp towels into a hazardous waste bag, seal it, and label it as "Halogenated Pyridine Spill Waste."

6. Waste Disposal & Deactivation Plan Proper disposal is critical due to the environmental persistence of halogenated aromatics.

  • Halogenated Organic Waste: All organic extracts containing 4-Bromo-2-methylnicotinonitrile must be routed to the Halogenated Waste stream. Causality: Incineration of brominated compounds requires specific high-temperature scrubbers to prevent the release of toxic hydrogen bromide (HBr) gas.

  • Aqueous Waste: Aqueous washes from reaction workups must be neutralized to pH 6-8 before disposal. Do not mix with acidic waste streams due to the theoretical risk of nitrile hydrolysis.

  • Solid Waste: Contaminated gloves, weigh boats, and Kimwipes must be double-bagged in transparent, heavy-duty polyethylene bags and deposited in solid hazardous waste bins.

DisposalLogic Waste Reaction Workup Mixture Aqueous Aqueous Phase (Salts/Byproducts) Waste->Aqueous Liquid-Liquid Extraction Organic Organic Phase (Contains Product/SM) Waste->Organic Liquid-Liquid Extraction Solid Contaminated Consumables (PPE) Waste->Solid Bench Cleanup AqBin Aqueous Waste Bin (Verify pH 6-8) Aqueous->AqBin Segregate from Acids OrgBin Halogenated Organic Bin Organic->OrgBin Requires HBr Scrubbing SolidBin Solid Hazardous Waste Container Solid->SolidBin Double-bagged

Waste segregation and disposal logic for 4-Bromo-2-methylnicotinonitrile.

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